molecular formula C11H22N2O B181023 3-Cyclohexyl-1,1-diethylurea CAS No. 57883-78-0

3-Cyclohexyl-1,1-diethylurea

Número de catálogo: B181023
Número CAS: 57883-78-0
Peso molecular: 198.31 g/mol
Clave InChI: ZNADTBMMQHPLQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Cyclohexyl-1,1-diethylurea is a chemical compound that belongs to the important class of urea derivatives, which are widely used in medicinal chemistry and materials science due to their defined conformational properties and ability to form multiple hydrogen bonds . The specific placement of ethyl and cyclohexyl substituents on the urea core influences its overall conformation and steric profile, which can be critical for its interaction with biological targets . While direct literature on this exact molecule is sparse, structurally related cyclohexyl (thio)carbamoyl derivatives have been investigated as potent and selective antagonists for dopamine D3 and D2 receptors in neurological research . This suggests potential research applications for 3-Cyclohexyl-1,1-diethylurea in the study of central nervous system (CNS) disorders, such as schizophrenia, Parkinson's disease, and substance abuse . Furthermore, urea derivatives in general have become key motifs in the development of dynamic covalent (DCv) chemistry, enabling the creation of self-healing materials and smart polymers . Researchers may therefore explore the use of this diethylurea derivative as a building block in supramolecular chemistry and for the synthesis of novel organic frameworks, leveraging its potential for reversible bond formation and specific molecular recognition .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-cyclohexyl-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-13(4-2)11(14)12-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNADTBMMQHPLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402073
Record name 3-cyclohexyl-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57883-78-0
Record name 3-cyclohexyl-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYCLOHEXYL-1,1-DIETHYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Whitepaper: Molecular Dynamics and Synthesis of 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclohexyl-1,1-diethylurea (CAS: 57883-78-0) is an asymmetric, sterically hindered urea derivative that has recently emerged as a critical model compound in the fields of dynamic covalent chemistry and advanced polymer engineering[1]. While traditional urea bonds are highly stable due to robust hydrogen-bonding networks, the introduction of bulky N,N-diethyl and N'-cyclohexyl substituents fundamentally alters the thermodynamic landscape of this molecule. This steric clash lowers the activation energy required for bond dissociation, classifying 3-cyclohexyl-1,1-diethylurea as a highly effective Hindered Urea Bond (HUB) [2].

As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical properties of this molecule, detail its self-validating synthesis protocols, and explain the mechanistic causality behind its transformative role in the upcycling of polyurethane thermosets[3].

Physicochemical Profiling & Structural Parameters

Understanding the baseline metrics of 3-cyclohexyl-1,1-diethylurea is essential for its integration into materials science and drug development workflows. The molecule is characterized by a central carbonyl group flanked by a secondary amine (bearing the cyclohexyl group) and a tertiary amine (bearing the diethyl groups)[4].

Table 1: Chemical Identifiers & Physicochemical Properties
ParameterValueSource
IUPAC Name 3-cyclohexyl-1,1-diethylurea[4]
Synonyms N-cyclohexyl-N',N'-diethylurea[1]
CAS Number 57883-78-0[1]
Molecular Formula C11H22N2O[4]
Molecular Weight 198.31 g/mol [4]
Exact Mass 198.1732 Da[4]
SMILES CCN(CC)C(=O)NC1CCCCC1[4]
GHS Hazard H302 (Harmful if swallowed)[4]
Table 2: Spectroscopic Validation Data (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for validating the synthesis of substituted ureas. The fragmentation pattern is driven by the cleavage of the C-N bonds adjacent to the carbonyl[5].

m/z Ratio Relative Abundance (%) Fragment Assignment (Proposed)
198 55 Molecular Ion [M]+
100 68 [M - Cyclohexylamino]+ (Diethylcarbamoyl cation)
72 58 [Diethylamine]+ radical
58 100 Base Peak (Alkyl fragmentation)

| 44 | 27 | [CO-NH2]+ equivalent |

Steric Hindrance and Dynamic Covalent Chemistry (Mechanistic Causality)

In conventional polyureas, the N-H groups act as strong hydrogen bond donors, while the C=O groups act as acceptors, creating a highly stable, crystalline network[6]. However, in 3-cyclohexyl-1,1-diethylurea, the tertiary nitrogen (N,N-diethyl) cannot participate in hydrogen bonding, and the bulky ethyl and cyclohexyl groups create severe steric repulsion.

The Causality of Dynamic Exchange: This steric strain forces the urea bond out of planarity, disrupting orbital overlap and weakening the C-N bond. Consequently, upon thermal activation (typically >100 °C), the molecule undergoes transient dissociation into cyclohexyl isocyanate and diethylamine. If a competing primary amine (e.g., n-propylamine) is present, a transcarbamoylation exchange reaction occurs rapidly[3]. This dynamic equilibrium is the mechanistic cornerstone for developing self-healing and recyclable thermoset plastics[2].

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, ensuring that researchers can verify success at each critical juncture.

Protocol A: Synthesis of 3-Cyclohexyl-1,1-diethylurea

Objective: High-yield synthesis via nucleophilic addition.

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen gas to establish an inert atmosphere. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the isocyanate into a primary amine and CO2[6].

  • Reagent Loading : Dissolve 1.0 equivalent of cyclohexyl isocyanate in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Controlled Addition : Place the reaction flask in an ice bath (0 °C). Add 1.1 equivalents of diethylamine dropwise over 15 minutes. Causality: The reaction between isocyanates and amines is highly exothermic. Dropwise addition at 0 °C prevents localized thermal spikes that could lead to isocyanate dimerization or unwanted side reactions[6].

  • Reaction Progression : Remove the ice bath and stir at room temperature for 4-6 hours. Monitor the reaction via FT-IR spectroscopy. Self-Validation: The reaction is deemed complete when the strong, characteristic isocyanate -N=C=O stretching band at ~2270 cm⁻¹ completely disappears from the IR spectrum.

  • Purification : Evaporate the solvent under reduced pressure. Recrystallize the crude residue from an ethyl acetate/hexane mixture to yield the pure product.

Protocol B: Transcarbamoylation (Dynamic Exchange) Assay

Objective: Demonstrate the dynamic nature of the hindered urea bond.

  • Setup : In a heavy-wall glass NMR tube, dissolve 3-cyclohexyl-1,1-diethylurea (1.0 eq) and n-propylamine (5.0 eq) in DMSO-d6[3].

  • Thermal Activation : Seal the tube and heat to 120 °C for 12 hours. Causality: Heating provides the thermal energy required to overcome the lowered activation barrier of the sterically hindered urea, triggering dissociation into the intermediate isocyanate, which is immediately intercepted by the excess n-propylamine[3].

  • In-Situ Monitoring : Analyze the mixture directly via 1H NMR. Self-Validation: Successful exchange is validated by the disappearance of the diethyl proton signals and the emergence of new signals corresponding to the propyl group, confirming the formation of 1-cyclohexyl-3-propylurea[3].

Pathway Visualization

The following diagram illustrates the logical workflow from synthesis to dynamic exchange and macroscopic application.

G A Cyclohexyl Isocyanate + Diethylamine B 3-cyclohexyl-1,1-diethylurea (Hindered Urea Bond) A->B Nucleophilic Addition (Exothermic, 0°C to RT) C Thermal Activation (>100°C) + Primary Amine B->C Stimulus Applied D Transient Dissociation (Isocyanate + Amine) C->D Steric Hindrance Lowers Activation Energy E Transcarbamoylation (Exchange Product) D->E Nucleophilic Attack by New Amine F Polymer Upcycling & Decrosslinking E->F Macroscopic Property Shift

Workflow of 3-cyclohexyl-1,1-diethylurea synthesis and dynamic transcarbamoylation exchange.

Applications in Advanced Materials

The unique dynamic properties of 3-cyclohexyl-1,1-diethylurea make it a critical model compound for developing next-generation sustainable polymers. By incorporating similar hindered urea motifs into polyurethane networks, researchers can create thermosets that behave like traditional cross-linked plastics at room temperature but can be decrosslinked and reprocessed at elevated temperatures[2]. This small-molecule carbamate-assisted decrosslinking allows post-consumer polyurethane waste to be functionally upcycled into value-added thermoplastics, offering a highly viable pathway for circular polymer economies[3].

References

  • National Center for Biotechnology Information (PubChem). "3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720". URL: [Link]

  • NextSDS. "3-CYCLOHEXYL-1,1-DIETHYLUREA — Chemical Substance Information". URL: [Link]

  • The Royal Society of Chemistry. "Spectroscopic data for the products - Green Chemistry". URL: [Link]

  • ResearchGate. "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks". URL: [Link]

  • ResearchGate. "Functional Upcycling of Polyurethane Thermosets into Value-Added Thermoplastics via Small-Molecule Carbamate-Assisted Decross-Linking Extrusion". URL: [Link]

  • TU Dresden (Qucosa). "Synthesis and characterization of hyperbranched poly(urea-urethane)s". URL: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-cyclohexyl-1,1-diethylurea (CAS 57883-78-0)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclohexyl-1,1-diethylurea (CAS 57883-78-0) is a urea derivative with a molecular structure that combines a bulky, nonpolar cyclohexyl group with a more polar diethylurea moiety. Urea-containing compounds are of significant interest in medicinal chemistry and drug design due to the ability of the urea functional group to form stable hydrogen bonds with biological targets, potentially modulating drug potency and selectivity.[1][2] The physical properties of such molecules are foundational to their application, influencing everything from reaction kinetics and purification strategies to their behavior in biological systems.

This technical guide provides a comprehensive overview of the core physical properties of 3-cyclohexyl-1,1-diethylurea. In the absence of extensive published experimental data for this specific compound, this guide adopts the perspective of a senior application scientist, focusing not only on available computed data but also providing detailed, field-proven experimental protocols for the determination of these critical parameters. This approach is designed to empower researchers to generate reliable data, ensuring a solid foundation for further development.

Molecular Structure and Computed Properties

The structural characteristics of a molecule are the primary determinants of its physical properties. 3-cyclohexyl-1,1-diethylurea possesses an amphipathic nature, with the nonpolar cyclohexyl ring and ethyl groups contrasting with the hydrogen-bonding capabilities of the urea functional group.

Caption: 2D Representation of 3-cyclohexyl-1,1-diethylurea.

While experimental data is sparse, computational models provide useful estimates for several key physical properties. These values, primarily sourced from PubChem, serve as a valuable starting point for experimental design.[3]

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂OPubChem[3]
Molecular Weight 198.31 g/mol PubChem[3]
XLogP3 2.1PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 3PubChem[3]

Melting Point

Significance: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range. For drug development professionals, the melting point also influences solubility and stability, which are critical for formulation.

Experimental Protocol: Capillary Melting Point Determination

This method is the most common technique for determining the melting point of a solid organic compound due to its accuracy and requirement for only a small amount of sample.[4][5]

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[4]

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of 3-cyclohexyl-1,1-diethylurea (finely powdered)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and has been finely ground into a powder on a watch glass.[4]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.[6]

  • Initial Rapid Determination (Optional but Recommended): Place the capillary tube in the melting point apparatus and heat rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary with the sample.

    • Heat the sample, initially at a faster rate, until the temperature is about 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[5]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely liquefied (the end of the melting range).[5]

    • Report the result as a melting range.

cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording prep1 Grind sample to a fine powder prep2 Load sample into capillary tube (2-3 mm) prep1->prep2 prep3 Pack sample tightly prep2->prep3 meas1 Insert tube into apparatus prep3->meas1 meas2 Heat rapidly for approximate MP meas1->meas2 meas3 Cool and insert new sample meas2->meas3 meas4 Heat to 15°C below approx. MP meas3->meas4 meas5 Reduce heating rate to 1-2°C/min meas4->meas5 obs1 Record T₁ (first liquid drop) meas5->obs1 obs2 Record T₂ (all liquid) obs1->obs2 obs3 Report melting range (T₁ - T₂) obs2->obs3

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

Significance: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7] It is a key indicator of a compound's volatility and is essential for purification via distillation and for defining safe handling and storage conditions. For a high molecular weight compound like 3-cyclohexyl-1,1-diethylurea, the boiling point is expected to be high, and it may decompose before boiling at atmospheric pressure. Therefore, determination under reduced pressure is often necessary. The Thiele tube method is a reliable micro-technique for this purpose.[8]

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube)

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary is expelled and replaced by the sample's vapor. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary upon cooling is recorded as the boiling point.[9]

Materials and Equipment:

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Micro test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (with appropriate range)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or micro-burner

  • Clamp and stand

Procedure:

  • Setup: Attach the micro test tube containing 0.2-0.3 mL of the sample to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Insertion: Place the capillary tube (sealed end up) into the sample in the micro test tube.

  • Thiele Tube Assembly: Clamp the Thiele tube to a stand and fill it with oil until the level is just above the top of the side arm.

  • Immersion: Immerse the thermometer and the attached test tube into the oil in the Thiele tube. The sample should be positioned in the center of the main tube.[8]

  • Heating: Gently heat the side arm of the Thiele tube with a burner. The design of the tube facilitates even heat distribution via convection currents.[10]

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid, continuous stream of bubbles is observed.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. Carefully observe the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9]

  • Pressure Correction: Record the atmospheric pressure. If the boiling point is determined at a pressure other than 760 mmHg, a correction may be necessary.

Aqueous Solubility

Significance: Aqueous solubility is one of the most critical physical properties for any compound intended for biological application.[11] Poor solubility can lead to low bioavailability, hindering a compound's therapeutic potential.[12] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screens and reflects the point of precipitation from a stock solution, while thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[12][13] The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

Experimental Protocol: Equilibrium (Shake-Flask) Solubility Determination

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

Materials and Equipment:

  • 3-cyclohexyl-1,1-diethylurea

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade acetonitrile and water

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a UV detector and a C18 column

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg into 1 mL of PBS). The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. It is advisable to take samples at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: Remove the vials from the shaker. Allow the undissolved solid to settle. Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.[14]

  • Quantification (HPLC):

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.

    • Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).

    • Analyze the filtered sample from step 3. If necessary, dilute the sample with the mobile phase to ensure its concentration falls within the range of the standard curve.

    • Determine the concentration of the compound in the sample by interpolating its peak area on the standard curve.

    • Correct for any dilution to calculate the final solubility in mg/mL or µg/mL.

cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification (HPLC) eq1 Add excess solid to buffer (pH 7.4) eq2 Agitate at constant T for 24-48h eq1->eq2 eq3 Ensure solid remains eq2->eq3 sep1 Allow suspension to settle eq3->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 sep3 Collect clear filtrate sep2->sep3 quant3 Analyze filtrate sample sep3->quant3 quant1 Prepare calibration standards quant2 Generate standard curve quant1->quant2 quant4 Calculate concentration quant3->quant4

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (Partition Coefficient, logP)

Significance: Lipophilicity is a measure of a compound's preference for a lipid (nonpolar) environment versus an aqueous (polar) environment. It is expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[15] Lipophilicity profoundly affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For orally administered drugs, a logP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[15]

Experimental Protocol: RP-HPLC Method for logP Determination

While the shake-flask method is the traditional standard, the reverse-phase high-performance liquid chromatography (RP-HPLC) method is faster, requires less material, and is less sensitive to impurities.[16][17] It is a well-established indirect method for estimating logP.[18]

Principle: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value. A series of reference compounds with well-established logP values are used to create a calibration curve. The logP of the test compound is then determined by its retention time under the same chromatographic conditions.[18]

Materials and Equipment:

  • HPLC system with a UV detector and a C18 column

  • A set of 5-7 reference compounds with known logP values spanning a range that is expected to include the test compound (e.g., from logP 1 to 4).

  • 3-cyclohexyl-1,1-diethylurea

  • Mobile phase (e.g., a mixture of acetonitrile and water or methanol and water)

  • Analytical balance

Procedure:

  • Select Reference Compounds: Choose a set of commercially available, stable compounds with reliable logP values.

  • Chromatographic Conditions:

    • Develop an isocratic HPLC method using a C18 column. The mobile phase composition (e.g., 60% acetonitrile, 40% water) should be chosen to ensure that all reference compounds and the test compound elute with reasonable retention times.

    • The flow rate and column temperature should be kept constant.

  • Create Calibration Curve:

    • Prepare individual solutions of each reference compound and the test compound in the mobile phase.

    • Inject each reference compound and record its retention time (t_R_).

    • Determine the dead time (t₀) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R_ - t₀) / t₀.

    • Plot log(k) versus the known logP values for the reference compounds. This should yield a linear relationship. Perform a linear regression to get the equation of the line.[18]

  • Determine logP of Test Compound:

    • Inject the solution of 3-cyclohexyl-1,1-diethylurea and record its retention time.

    • Calculate its capacity factor (k).

    • Use the equation from the calibration curve to calculate the logP of the test compound.[18]

cluster_calibration Calibration cluster_analysis Sample Analysis cluster_calculation Calculation cal1 Select 5-7 reference compounds with known logP cal2 Inject standards and determine retention times (tR) cal1->cal2 cal3 Determine dead time (t₀) cal2->cal3 cal4 Calculate log(k) for each standard cal3->cal4 cal5 Plot log(k) vs. logP and perform linear regression cal4->cal5 calc1 Use regression equation from calibration curve to calculate logP of test compound cal5->calc1 ana1 Inject test compound under same conditions ana2 Determine its retention time (tR) ana1->ana2 ana3 Calculate log(k) for test compound ana2->ana3 ana3->calc1

Caption: Workflow for RP-HPLC Based logP Determination.

Conclusion

A thorough understanding of the physical properties of 3-cyclohexyl-1,1-diethylurea is indispensable for its effective use in research and development. While published experimental data for this specific molecule is limited, this guide provides the necessary framework for its characterization. The computed properties offer a valuable baseline, and the detailed, step-by-step protocols for determining melting point, boiling point, aqueous solubility, and lipophilicity provide a clear path for researchers to generate robust and reliable experimental data. Adherence to these standardized methods will ensure data quality and comparability, ultimately accelerating the progress of research and development efforts involving this and similar molecules.

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  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

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  • MDPI. (2023, May 16). A Novel Ageladine A Derivative Acts as a STAT3 Inhibitor and Exhibits Potential Antitumor Effects. [Link]

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  • OSTI.gov. NEW DIFFRACTION DATA Crystal structure of vismodegib, C19H14Cl2N2O3S. [Link]

  • FAF-Drugs4. Descriptors, Properties and Rules Computed in FAF-Drugs4. [Link]

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Solvation Dynamics and Experimental Profiling of 3-Cyclohexyl-1,1-diethylurea in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and polymer scientists, the urea moiety presents a notorious solubility challenge due to its propensity for strong intermolecular hydrogen bonding. 3-cyclohexyl-1,1-diethylurea (C₁₁H₂₂N₂O, MW: 198.31 g/mol )[1] serves as a premier small-molecule model for studying sterically hindered urea bonds (HUBs). Whether optimizing the liquid-phase kinetics of a urea-based active pharmaceutical ingredient (API) or engineering dynamic covalent networks for sustainable polyurethane upcycling[2], mastering the solvation thermodynamics of this compound in polar organic solvents is a critical prerequisite.

This technical guide provides an authoritative, self-validating framework for the synthesis, solvation, and dynamic exchange of 3-cyclohexyl-1,1-diethylurea, detailing the causality behind solvent selection and experimental design.

Physicochemical Thermodynamics of Solvation

The solubility profile of 3-cyclohexyl-1,1-diethylurea is dictated by a structural dichotomy: it possesses highly hydrophobic aliphatic peripheries (cyclohexyl and diethyl groups) flanking a highly polar, hydrogen-bonding urea core[1].

In the solid state, the urea N-H groups act as potent hydrogen-bond donors, forming a rigid crystalline lattice. To achieve full solvation, a solvent must thermodynamically outcompete these intermolecular forces. Polar aprotic solvents (such as DMSO and DMF) excel in this role; their exposed oxygen atoms act as powerful hydrogen-bond acceptors, penetrating the lattice and stabilizing the free monomeric state without donating protons that could trigger unwanted side reactions.

Solvation N1 Solid-State HUB (Strong H-Bonds) N3 H-Bond Disruption (Solvent-Solute Interaction) N1->N3 Solvent Penetration N2 Polar Aprotic Solvent (DMSO / DMF) N2->N3 Electron Pair Donation N4 Fully Solvated 3-cyclohexyl-1,1-diethylurea N3->N4 Thermodynamic Equilibrium

Thermodynamic pathway of 3-cyclohexyl-1,1-diethylurea solvation in polar aprotic solvents.

Quantitative & Qualitative Solubility Data

The table below synthesizes the solubility behavior of 3-cyclohexyl-1,1-diethylurea across key organic solvents, mapping physicochemical properties directly to their functional application in laboratory workflows[3].

SolventPolarity IndexBoiling Point (°C)Solubility ProfileExperimental Application
Dimethyl Sulfoxide (DMSO) 7.2189.0Highly SolubleHigh-temperature dynamic exchange assays (120°C); ¹H NMR analysis.
N,N-Dimethylformamide (DMF) 6.4153.0Highly SolubleBulk solvation for recasting and reprocessability of PU networks.
Trichloromethane (CHCl₃) 4.161.2Highly SolublePrimary homogeneous reaction phase for initial synthesis.
Tetrahydrofuran (THF) 4.066.0SolubleGel Permeation Chromatography (GPC) and DLS analysis.
Diethyl Ether 2.834.6Insoluble / PoorAnti-solvent used for precipitation and purification washing.

Mechanistic Workflows and Self-Validating Protocols

To ensure high-fidelity data, experimental protocols involving sterically hindered ureas must be designed as self-validating systems. The following methodologies detail the synthesis and subsequent dynamic exchange of 3-cyclohexyl-1,1-diethylurea, emphasizing the causality of solvent choices[3].

Workflow Step1 1. Homogeneous Synthesis Solvent: Trichloromethane Step2 2. Anti-Solvent Precipitation Reagent: Diethyl Ether Step1->Step2 Vacuum Distillation & Wash Step3 3. High-Temp Solvation Solvent: DMSO-d6 Step2->Step3 Vacuum Dry & Dissolve Step4 4. Dynamic Exchange Assay Reagent: n-propylamine (120°C) Step3->Step4 Heat & Monitor via 1H NMR

Self-validating experimental workflow for the synthesis and dynamic exchange of hindered ureas.

Protocol A: Synthesis and Anti-Solvent Purification

Objective: Synthesize pure 3-cyclohexyl-1,1-diethylurea via the reaction of cyclohexyl isocyanate with diethylamine.

  • Step 1: Reaction Phase. Under a nitrogen atmosphere, combine 0.5 g of cyclohexyl isocyanate and 0.292 g of diethylamine in 6 mL of trichloromethane (CHCl₃). Stir at room temperature for 12 hours.

    • Causality of Solvent Selection: CHCl₃ (Polarity Index 4.1) is chosen because it easily dissolves both the non-polar cyclohexyl precursor and the polar amine, ensuring a homogeneous reaction phase without participating in hydrogen bonding.

  • Step 2: Solvent Removal. Remove the CHCl₃ via vacuum distillation.

    • Causality: The low boiling point of CHCl₃ (61.2 °C) allows for gentle thermal removal, preventing premature degradation of the newly formed urea bonds.

  • Step 3: Anti-Solvent Wash. Wash the resulting crude product three times with diethyl ether, followed by vacuum distillation after each wash. Dry under a high vacuum.

    • Causality of Solvent Selection: Diethyl ether (Polarity Index 2.8) acts as an anti-solvent. The highly polar urea core is insoluble in this low-polarity environment, driving the precipitation of pure 3-cyclohexyl-1,1-diethylurea while unreacted volatile amines remain in the supernatant[3].

  • Validation Checkpoint: Confirm product purity via High-Resolution Mass Spectrometry (HR-MS) targeting the specific adduct mass (m/z = 198.31)[1] and ¹H NMR before proceeding to solubility assays.

Protocol B: Kinetic Solvation & Dynamic Exchange Assay

Objective: Evaluate the dynamic covalent bond exchange of the solvated urea with n-propylamine.

  • Step 1: Solvation. Dissolve the purified 3-cyclohexyl-1,1-diethylurea in DMSO-d₆.

    • Causality of Solvent Selection: To study hindered urea bond (HUB) exchange, the compound must be fully solvated at high temperatures. DMSO-d₆ is selected because its high boiling point (189 °C) safely accommodates the required 120 °C reaction temperature without pressure buildup in the NMR tube. Furthermore, its strong H-bond accepting nature prevents urea dimerization, ensuring pseudo-first-order kinetics[3].

  • Step 2: Reagent Introduction. Introduce n-propylamine to the solvated system.

  • Step 3: Thermal Incubation & Monitoring. Heat the solution to 120 °C for 12 hours. Monitor the exchange reaction continuously via ¹H NMR.

  • Validation Checkpoint: The system validates itself thermodynamically when the reaction approaches equilibrium. Look for the emergence of a new HR-MS absorption peak at m/z = 185.2 and corresponding NMR peak shifts, confirming the formation of the exchange product (1-cyclohexyl-3-propylurea) at approximately 85% yield[3].

Macroscopic Translation: Polyurethane Upcycling

The micro-scale solvation principles of 3-cyclohexyl-1,1-diethylurea directly translate to macro-scale polymer engineering. By embedding this specific hindered urea motif into thermosetting polyurethane networks, researchers can achieve dynamic decrosslinking.

Because the HUBs retain their solubility profile within the polymer matrix, post-service polyurethane thermosets can be completely dissolved in polar aprotic solvents like DMF upon exposure to small-molecule amines. This controlled network disassembly allows the previously intractable thermosets to be recast into customized shapes or upcycled into high-value composites (e.g., commercial-grade electromagnetic shielding materials), establishing a viable pathway for circular polymer economies[2][3].

References

  • "3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720 - PubChem" - National Institutes of Health (NIH). 1

  • Kong, Q., Tan, Y., Zhang, K., et al. "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks" - PubMed Central (PMC). 3

  • Kong, Q., Tan, Y., Zhang, K., et al. "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks" - PubMed. 2

Sources

Comprehensive Technical Guide on the NMR Characterization of 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and behavioral analysis of sterically hindered ureas are critical in both pharmaceutical development and advanced polymer chemistry. 3-Cyclohexyl-1,1-diethylurea (Chemical Formula: C₁₁H₂₂N₂O) is a prime example of a compound containing a Hindered Urea Bond (HUB). Due to the bulky diethylamine and cyclohexyl moieties, the orbital overlap within the urea core is perturbed, leading to unique dynamic covalent properties.

This technical guide provides a rigorous, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-cyclohexyl-1,1-diethylurea. By bridging empirical spectral data with the underlying quantum mechanical causality, this document serves as an authoritative reference for scientists utilizing this molecule as a model for [1] or as an intermediate in drug synthesis.

Structural Elucidation & Chemical Shift Causality

The accurate assignment of NMR resonances requires understanding the electronic environment and anisotropic effects within the molecule. The data presented below is acquired at 400 MHz (¹H) and 100 MHz (¹³C) in deuterated chloroform (CDCl₃) [2].

¹H NMR Chemical Shifts
  • Urea N-H (δ 4.11 ppm): Appears as a broad singlet. The line broadening is a direct consequence of the quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin I = 1) and continuous intermolecular hydrogen bonding. CDCl₃ is deliberately chosen over protic solvents (like MeOD) to prevent deuterium exchange, which would obliterate this signal.

  • Cyclohexyl Methine (δ 3.71–3.63 ppm): The C1 proton is significantly deshielded due to the inductive electron-withdrawing effect of the adjacent urea nitrogen, shifting it downfield relative to standard aliphatic methines.

  • Diethyl N-CH₂ (δ 3.24 ppm): Exhibits a classic first-order quartet ( J=8 Hz). The proximity to the electron-deficient urea carbonyl pulls electron density away from these protons, resulting in a pronounced downfield shift.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J )Assignment
4.11Broad singlet (bs)1H-Urea N-H
3.71 – 3.63Multiplet (m)1H-Cyclohexyl C1-H (methine)
3.24Quartet (q)4H8 HzDiethyl N-CH₂
1.98 – 1.93Multiplet (m)2H-Cyclohexyl C2/C6-H (equatorial)
1.72 – 1.59Multiplet (m)3H-Cyclohexyl C3/C5/C4-H (equatorial)
1.43 – 1.32Multiplet (m)2H-Cyclohexyl C2/C6-H (axial)
1.15Triplet (t)6H8 HzDiethyl -CH₃
1.15 – 1.05Multiplet (m)3H-Cyclohexyl C3/C5/C4-H (axial)
¹³C NMR Chemical Shifts
  • Carbonyl Carbon (δ 156.6 ppm): The resonance at 156.6 ppm is the hallmark of a urea derivative. It is more shielded than a standard ketone (~200 ppm) due to the strong resonance donation from the lone pairs of the two adjacent nitrogen atoms, which increases electron density at the carbon center.

  • Diethyl N-CH₂ (δ 41.1 ppm): The steric bulk of the diethyl groups forces a slight deviation from planarity in the urea core, subtly impacting the chemical shift compared to unhindered ureas.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
156.6Quaternary (C)Urea Carbonyl (C=O)
49.2Methine (CH)Cyclohexyl C1
41.1Methylene (CH₂)Diethyl N-CH₂
34.1Methylene (CH₂)Cyclohexyl C2, C6
25.7Methylene (CH₂)Cyclohexyl C3, C5
25.1Methylene (CH₂)Cyclohexyl C4
13.8Methyl (CH₃)Diethyl -CH₃

Experimental Workflows and Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system. Each step includes an internal check to prevent downstream analytical failures.

Protocol 1: Sample Preparation and NMR Acquisition
  • Sample Solubilization: Weigh exactly 15–20 mg of highly purified 3-cyclohexyl-1,1-diethylurea. Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Particulate Filtration (Critical Step): Filter the solution through a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm precision NMR tube. Causality: Micro-particulates and undissolved solids create localized magnetic field inhomogeneities, leading to severe line broadening. Filtration guarantees sharp, easily integratable peaks.

  • Probe Tuning and Shimming: Insert the sample into the NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃. Tune and match the probe specifically for ¹H and ¹³C nuclei. Shim the Z1–Z5 gradients until the lock level variation is <1%.

  • Acquisition Parameters:

    • ¹H NMR: Utilize a standard 1D pulse sequence (zg30) with a 30° flip angle, 16 transients, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons.

    • ¹³C NMR: Utilize a proton-decoupled sequence (zgpg30). Acquire 1024 transients with a spectral width of 250 ppm. Self-Validation: Check the signal-to-noise ratio (SNR) after 128 scans; if the carbonyl peak at 156.6 ppm is not distinct, double the concentration or increase scans to 2048.

NMR_Workflow A Weigh 15-20 mg of 3-Cyclohexyl-1,1-diethylurea B Dissolve in 0.6 mL CDCl3 (with 0.03% TMS) A->B Solubilization C Filter through 0.2 μm PTFE into 5mm NMR Tube B->C Removes Particulates D Lock, Tune, and Shim (Target: <1% lock variation) C->D Insertion E Acquire 1H NMR (zg30, 16 scans) D->E 1D Proton F Acquire 13C NMR (zgpg30, 1024 scans) D->F 1D Carbon G Fourier Transform & Phase/Baseline Correction E->G F->G

Caption: Workflow for NMR sample preparation and spectral acquisition of 3-cyclohexyl-1,1-diethylurea.

Mechanistic Insights: Dynamic Covalent Bond Exchange

Beyond static characterization, 3-cyclohexyl-1,1-diethylurea is heavily utilized as a small-molecule model to study Hindered Urea Bonds (HUBs) . The steric bulk of the N,N-diethyl group weakens the C-N bond, allowing the urea to undergo dynamic exchange reactions—a foundational mechanism for [3].

Protocol 2: Monitoring Dynamic Exchange via ¹H NMR

To observe the dynamic decrosslinking mechanism, the compound is reacted with a primary amine (e.g., n-propylamine).

  • Solvent Causality: CDCl₃ (boiling point 61 °C) is entirely unsuitable for this reaction, as the exchange requires high thermal energy. Therefore, DMSO-d₆ (boiling point 189 °C) is selected, allowing the reaction to be heated to 120 °C directly within the NMR tube.

  • Observation: As demonstrated by Kong et al. [1], heating the mixture at 120 °C for 12 hours results in the gradual disappearance of the diethyl quartet (δ 3.24 ppm) and the emergence of new signals corresponding to 1-cyclohexyl-3-propylurea. The reaction reaches an equilibrium yield of approximately 85%.

Exchange_Reaction A 3-Cyclohexyl-1,1-diethylurea (Hindered Urea) C Tetrahedral Intermediate (Dynamic Exchange) A->C Heat (120°C) in DMSO-d6 B n-Propylamine (Nucleophile) B->C Nucleophilic Attack D 1-Cyclohexyl-3-propylurea (Exchange Product) C->D C-N Cleavage E Diethylamine (Leaving Group) C->E Amine Release

Caption: Dynamic exchange pathway of 3-cyclohexyl-1,1-diethylurea with n-propylamine via a HUB mechanism.

Conclusion

The rigorous NMR characterization of 3-cyclohexyl-1,1-diethylurea provides critical baseline data for researchers engineering dynamic polymer networks and novel therapeutics. By adhering to strict sample preparation protocols and understanding the electronic causality behind the observed chemical shifts (such as the distinct 156.6 ppm carbonyl resonance and the 4.11 ppm NH singlet), scientists can accurately track the kinetic mechanisms of hindered urea bond exchanges.

References

  • Title: Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks Source: Nature Communications (2026), 17(1) URL: [Link]

  • Title: Research on environmentally friendly organic synthesis using Vitamin B12 and photocatalyst (ビタミンB12と光触媒を利用する環境調和型有機合成に関する研究) Source: Kyushu University Academic Repository (2021) URL: [Link]

  • Title: Functional Upcycling of Polyurethane Thermosets into Value-Added Thermoplastics via Small-Molecule Carbamate-Assisted Decross-Linking Extrusion Source: JACS Au (2024) URL: [Link]

3-Cyclohexyl-1,1-diethylurea: Material Safety, Acute Toxicity, and Application in Dynamic Polyurethane Decrosslinking

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-cyclohexyl-1,1-diethylurea (CAS: 57883-78-0) is a specialized chemical entity that has recently gained significant traction in advanced polymer chemistry. While it is classified as an acute oral toxicant (Category 4)[1], its primary value lies in its role as a kinetic model compound for studying Hindered Urea Bonds (HUBs) [2]. By leveraging the steric strain inherent in its molecular structure, researchers utilize this compound to simulate and elucidate the dynamic covalent exchange mechanisms that enable the decrosslinking, self-healing, and upcycling of polyurethane thermosets into high-value thermoplastics[3],[4].

This whitepaper synthesizes the material safety data sheet (MSDS) information, acute toxicity profiles, and a validated, step-by-step experimental workflow for synthesizing and utilizing this compound in dynamic exchange reactions.

Chemical Identity & Physical Properties

Understanding the baseline physical properties of 3-cyclohexyl-1,1-diethylurea is critical for predicting its behavior in both biological systems (toxicity) and synthetic environments (solubility and steric hindrance). The bulky cyclohexyl and diethyl substitutions are the structural drivers of its unique dynamic chemistry[2].

PropertyValueSource
IUPAC Name 3-cyclohexyl-1,1-diethylurea[1]
CAS Number 57883-78-0[1],[5]
Molecular Formula C₁₁H₂₂N₂O[1]
Molecular Weight 198.31 g/mol [1]
Exact Mass 198.1732 Da[1]
Topological Polar Surface Area 32.3 Ų[1]

MSDS & Acute Toxicity Data

As a synthetic urea derivative, 3-cyclohexyl-1,1-diethylurea requires strict adherence to laboratory safety protocols. According to notifications provided to the European Chemicals Agency (ECHA) and aggregated by 1[1] and 5[5], the substance exhibits systemic toxicity upon ingestion.

Quantitative Hazard Summary
Hazard ClassCategoryHazard Code & StatementSignal Word
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowed (100% notification)Warning
Precautionary Statements (P-Codes)

To mitigate exposure risks, the following handling and disposal protocols must be integrated into your laboratory's standard operating procedures (SOPs)[1]:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink, or smoke when using this product.

  • P301 + P317: IF SWALLOWED: Get medical help immediately.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Mechanistic Role in Polymer Chemistry: Hindered Urea Bonds (HUBs)

In the context of sustainable materials, traditional polyurethane thermosets are notorious for their permanent, unrecyclable crosslinked networks[6]. 3-Cyclohexyl-1,1-diethylurea serves as the foundational small-molecule model to solve this via dynamic covalent chemistry [2].

The Causality of Steric Strain: The presence of the bulky cyclohexyl and diethyl groups creates intense steric crowding around the central urea bond. This steric strain artificially lowers the activation energy required for the bond to dissociate back into its constituent isocyanate and amine precursors[2],[4]. When exposed to elevated temperatures (e.g., 120 °C) and a competitive small-molecule amine, the HUB undergoes a dynamic exchange reaction, allowing the polymer network to "decrosslink" and flow like a thermoplastic[2],[3].

Mechanism HUB Sterically Hindered Urea Bond (HUB) Dissoc Dissociation (Isocyanate + Amine) HUB->Dissoc Heat (≥120°C) Dissoc->HUB Reversible NewBond New Stable Urea Bond (Network Decrosslinked) Dissoc->NewBond Competitive Attack Amine Small-Molecule Amine (e.g., n-propylamine) Amine->NewBond Nucleophilic Addition

Caption: Mechanistic pathway of sterically hindered urea bond (HUB) dynamic exchange.

Experimental Workflow: Synthesis & Decrosslinking Protocol

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step must be analytically confirmed before proceeding to the kinetic evaluation[2].

Protocol A: Synthesis of 3-Cyclohexyl-1,1-diethylurea

Causality Check: Trichloromethane (chloroform) is selected as the solvent because it is aprotic and non-nucleophilic, preventing competitive side reactions with the highly reactive cyclohexyl isocyanate[2]. The nitrogen atmosphere is mandatory to exclude ambient moisture, which would otherwise react with the isocyanate to form unwanted urea byproducts.

  • Preparation: Under a strict nitrogen atmosphere, add 0.5 g of cyclohexyl isocyanate and 0.292 g of diethylamine to 6 mL of trichloromethane in a round-bottom flask[2].

  • Reaction: Stir the mixture continuously at room temperature for 12 hours[2].

  • Solvent Removal: Remove the trichloromethane by distillation under reduced pressure[2].

  • Purification: Wash the resulting crude product three times with diethyl ether. Follow each wash with distillation under reduced pressure to remove residual impurities[2].

  • Drying & Validation: Dry the final product under vacuum. Self-Validation: Confirm the successful synthesis of 3-cyclohexyl-1,1-diethylurea via high-resolution mass spectrometry (HR-MS) and proton nuclear magnetic resonance (¹H NMR) spectroscopy before proceeding[2].

Protocol B: Dynamic Exchange (Decrosslinking Simulation)

Causality Check: The reaction is conducted at 120 °C to provide sufficient thermal energy to overcome the HUB dissociation barrier. DMSO-d₆ is utilized not only for its high boiling point but to allow for real-time, in situ kinetic monitoring via ¹H NMR[2].

  • Reagent Mixing: React the validated 3-cyclohexyl-1,1-diethylurea with n-propylamine in DMSO-d₆[2].

  • Thermal Activation: Heat the reaction vessel to 120 °C for 12 hours[2].

  • Kinetic Monitoring: Utilize ¹H NMR to monitor the appearance of a new set of peaks corresponding to the exchange product, 1-cyclohexyl-3-propylurea[2].

  • Equilibrium Confirmation: Observe the reaction approach equilibrium within the 12-hour window, yielding the target decrosslinked product at approximately 85%[2].

  • Final Validation: Conduct HR-MS analysis. The emergence and plateauing of a new absorption peak at m/z = 185.2 definitively confirms the successful dynamic exchange[2].

Workflow Step1 Reactants: Cyclohexyl Isocyanate + Diethylamine Step2 Synthesis: Stir in CHCl3 (12 h, 25°C, N2 atm) Step1->Step2 Nucleophilic Addition Step3 Purification: Distillation & Ether Wash Step2->Step3 Solvent Removal Step4 Model Compound: 3-Cyclohexyl-1,1-diethylurea Step3->Step4 Vacuum Drying Step5 Exchange Reaction: + n-propylamine in DMSO-d6 (120°C) Step4->Step5 Thermal Activation Step6 Decrosslinked Product: 1-Cyclohexyl-3-propylurea (~85% Yield) Step5->Step6 Dynamic Exchange (12 h)

Caption: Step-by-step workflow for the synthesis and dynamic exchange of 3-cyclohexyl-1,1-diethylurea.

Conclusion

While 3-cyclohexyl-1,1-diethylurea requires careful handling due to its Category 4 acute oral toxicity[1], its utility in modern materials science is unparalleled. By acting as a highly reliable, self-validating model for Hindered Urea Bonds (HUBs), it provides researchers with the exact kinetic data needed to engineer the next generation of recyclable, self-healing, and upcyclable polyurethane networks[2],[4].

References

  • PubChem (National Institutes of Health). "3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720.
  • NextSDS. "3-CYCLOHEXYL-1,1-DIETHYLUREA — Chemical Substance Information.
  • Kong, Q., et al. (Nature Communications / PMC). "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Cyclohexyl-1,1-diethylurea in Biological Systems

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates the putative mechanism of action of 3-cyclohexyl-1,1-diethylurea, a compound belonging to the class of urea-based derivatives. In the absence of direct experimental data for this specific molecule, this document synthesizes evidence from structurally analogous and well-characterized urea-containing compounds, which are established as potent inhibitors of soluble epoxide hydrolase (sEH). By inhibiting sEH, these molecules modulate the concentrations of endogenous signaling lipids known as epoxyeicosatrienoic acids (EETs), thereby exerting significant influence over a range of physiological processes including cardiovascular function and inflammation. This guide provides a comprehensive overview of this extrapolated mechanism, details the downstream signaling pathways, and presents established experimental protocols for investigating the activity of sEH inhibitors.

Introduction: The Significance of Urea-Based Pharmacophores in sEH Inhibition

Substituted ureas represent a prominent class of pharmacophores in modern drug discovery, recognized for their ability to form robust hydrogen bond interactions with protein targets. A significant number of 1,3-disubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of lipid signaling molecules.[1][2] While direct research on 3-cyclohexyl-1,1-diethylurea is not extensively documented in publicly available literature, its structural features—a central urea moiety with a cyclohexyl and two ethyl substituents—strongly suggest a similar inhibitory action on sEH.

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives, dihydroxyeicosatrienoic acids (DHETs).[3] EETs are potent endogenous mediators with a variety of protective effects, including vasodilation, anti-inflammation, and analgesia.[3][4] Consequently, the inhibition of sEH, which leads to the stabilization and accumulation of EETs, has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, cardiovascular disease, and inflammatory disorders.[3][4][5]

This guide will therefore proceed based on the scientifically grounded hypothesis that 3-cyclohexyl-1,1-diethylurea acts as a soluble epoxide hydrolase inhibitor.

The Molecular Mechanism: Inhibition of Soluble Epoxide Hydrolase

The proposed mechanism of action for 3-cyclohexyl-1,1-diethylurea centers on its direct interaction with the active site of the soluble epoxide hydrolase enzyme. The urea pharmacophore is critical to this interaction, acting as a transition-state mimetic. It is postulated to form tight hydrogen bonds with key amino acid residues within the sEH active site, most notably with the catalytic aspartate residue (Asp335 in human sEH).[1] This interaction effectively blocks the access of the endogenous substrate, EETs, to the active site, thereby preventing their hydrolysis.

The cyclohexyl and diethyl groups of the molecule are presumed to occupy hydrophobic pockets within the enzyme's binding site, contributing to the overall binding affinity and potency of the inhibitor. The specific stereochemistry and size of these substituents are crucial for optimal fitting and inhibitory activity.

Downstream Signaling Consequences of sEH Inhibition

The inhibition of sEH by compounds like 3-cyclohexyl-1,1-diethylurea initiates a cascade of downstream signaling events, primarily driven by the elevated levels of EETs. These signaling pathways are multifaceted and cell-type specific, and include:

  • Cardiovascular Effects: EETs are potent vasodilators, acting on the smooth muscle cells of blood vessels to promote relaxation and lower blood pressure.[3] This effect is mediated through the activation of large-conductance calcium-activated potassium channels (BKCa) in the vascular endothelium.[3]

  • Anti-inflammatory Effects: EETs exhibit significant anti-inflammatory properties by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of pro-inflammatory gene expression. By preventing the degradation of the inhibitory protein IκB, EETs sequester NF-κB in the cytoplasm, thereby reducing the production of inflammatory cytokines.[3]

  • Analgesic Effects: The elevation of EETs has been shown to reduce pain perception in various models of neuropathic and inflammatory pain.[1]

The following diagram illustrates the proposed signaling pathway:

sEH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs_ext EETs CYP450->EETs_ext Production sEH Soluble Epoxide Hydrolase (sEH) EETs_ext->sEH Hydrolysis EETs_int Increased EETs EETs_ext->EETs_int DHETs DHETs (Inactive) sEH->DHETs 3_cyclohexyl_1_1_diethylurea 3-cyclohexyl-1,1-diethylurea (Putative Inhibitor) 3_cyclohexyl_1_1_diethylurea->sEH Inhibition IKK IκB Kinase (IKK) EETs_int->IKK Inhibition IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Binding NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc IκB Degradation (Inhibited by EETs) DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Activation

Caption: Proposed signaling pathway of 3-cyclohexyl-1,1-diethylurea via sEH inhibition.

Experimental Validation of sEH Inhibition

To validate the hypothesis that 3-cyclohexyl-1,1-diethylurea acts as an sEH inhibitor, a series of in vitro and in vivo experiments can be employed.

In Vitro Assays

Table 1: Key In Vitro Assays for sEH Inhibitor Characterization

Assay TypePurposeKey Parameters Measured
Enzyme Inhibition Assay To determine the direct inhibitory effect on sEH activity.IC50 (half-maximal inhibitory concentration)
Kinetic Analysis To elucidate the mode of inhibition (e.g., competitive, non-competitive).Ki (inhibition constant)
Substrate Turnover Assay To quantify the reduction in the formation of DHETs from EETs.Rate of DHET production

Experimental Protocol: sEH Enzyme Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of a putative sEH inhibitor.

Materials:

  • Recombinant human or murine sEH

  • Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compound (3-cyclohexyl-1,1-diethylurea) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the sEH enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the fluorescent substrate PHOME.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction (e.g., by adding a stopping solution or by reading immediately).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the experimental workflow:

sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Serial Dilution of Test Compound Plate_Loading Load 96-well Plate: Buffer, Enzyme, Compound Serial_Dilution->Plate_Loading Reagent_Prep Prepare Assay Reagents (Enzyme, Buffer) Reagent_Prep->Plate_Loading Reaction_Start Add Fluorescent Substrate (PHOME) Plate_Loading->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Fluorescence_Reading Measure Fluorescence Incubation->Fluorescence_Reading Inhibition_Calc Calculate % Inhibition Fluorescence_Reading->Inhibition_Calc IC50_Determination Determine IC50 Inhibition_Calc->IC50_Determination

Caption: Workflow for a typical sEH enzyme inhibition assay.

In Vivo Models

The efficacy of sEH inhibitors is often evaluated in animal models of hypertension and inflammation. For example, the spontaneously hypertensive rat (SHR) model is commonly used to assess the blood pressure-lowering effects of these compounds.

Conclusion and Future Directions

Based on the extensive body of evidence for structurally related urea-based compounds, it is highly probable that 3-cyclohexyl-1,1-diethylurea functions as an inhibitor of soluble epoxide hydrolase. This inhibition leads to the stabilization of epoxyeicosatrienoic acids, which in turn mediate a range of beneficial physiological effects, including vasodilation and anti-inflammation.

Future research should focus on the direct experimental validation of the inhibitory activity of 3-cyclohexyl-1,1-diethylurea against sEH. This would involve performing the in vitro assays described in this guide to determine its IC50 and mode of inhibition. Furthermore, in vivo studies in relevant animal models would be crucial to ascertain its therapeutic potential for cardiovascular and inflammatory diseases. The continued exploration of urea-based sEH inhibitors holds significant promise for the development of novel therapeutics.

References

  • Soluble Epoxide Hydrolase Inhibitor, NCND. (n.d.). Retrieved March 27, 2026, from [Link]

  • 3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Shen, B., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(19), 8034-8046. [Link]

  • Sun, Y., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. eScholarship.org. [Link]

  • 3-CYCLOHEXYL-1,1-DIETHYLUREA — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • 3-cyclohexyl-1,1-diethylurea (C11H22N2O) - PubChemLite. (n.d.). Retrieved March 27, 2026, from [Link]

  • 1,3-diethylurea — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • 1,3-Dimethylurea CAS N°: 96-31-1. (2003, August 11). European Chemicals Bureau. [Link]

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. (2023, December 26). MDPI. [Link]

  • Saeed, S., et al. (2014). 3-Cyclohexyl-1-(3,5-dinitrobenzoyl)thiourea. ResearchGate. [Link]

  • Morisseau, C., & Hammock, B. D. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1579-1587. [Link]

  • Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea. (2024, April 3). MDPI. [Link]

  • Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Mechanistic Elucidation of 3-Cyclohexyl-1,1-diethylurea via Electron Ionization Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

3-Cyclohexyl-1,1-diethylurea (C₁₁H₂₂N₂O, MW 198.31 g/mol ) is a sterically hindered urea derivative. In contemporary materials science and drug development, it serves as a critical small-molecule model for hindered urea bonds (HUBs), which are foundational to the development of self-healing, reprocessable, and upcyclable polymer networks ().

Due to the steric bulk of the cyclohexyl and diethyl groups, the urea linkage exhibits dynamic covalent behavior. While this property is highly desirable for polymer engineering, it poses significant analytical challenges during gas-phase characterization. This whitepaper details the causality behind the experimental choices required to successfully analyze this compound using Electron Ionization Mass Spectrometry (EI-MS), ensuring that researchers capture true structural fragments rather than thermal degradation artifacts.

Causality-Driven Experimental Protocol

The Thermal Degradation Pitfall

Standard Gas Chromatography-Mass Spectrometry (GC-MS) typically employs inlet temperatures between 250 °C and 300 °C. Because 3-cyclohexyl-1,1-diethylurea is thermodynamically designed to undergo dynamic exchange, these high temperatures induce premature thermal dissociation into cyclohexyl isocyanate and diethylamine prior to ionization. To preserve the intact molecular ion ([M]•⁺ at m/z 198) and ensure the observed fragments are true EI-induced cleavages, a Direct Insertion Probe (DIP) or Cold-On-Column (COC) methodology is strictly required.

Self-Validating DIP-EI-MS Workflow

To establish a self-validating system, every step of the protocol must include internal checks for system suitability and baseline noise.

  • Instrument Calibration: Tune the quadrupole or time-of-flight (TOF) mass analyzer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions are within 5% of their target relative abundances. Causality: This ensures a consistent internal energy distribution, making the resulting 70 eV fragmentation library reproducible.

  • Sample Preparation: Dissolve the synthesized 3-cyclohexyl-1,1-diethylurea () in anhydrous, MS-grade dichloromethane (DCM) to a working concentration of 10 µg/mL.

  • Blank Validation: Run a pure DCM blank on the DIP to establish a baseline. Causality: This confirms the absence of background nitrogenous contaminants or column bleed that could mask low-abundance fragments.

  • Sample Introduction: Deposit 1 µL of the sample onto the DIP glass crucible. Allow the DCM to evaporate completely under ambient conditions to prevent solvent suppression in the ion source.

  • Ionization & Acquisition:

    • Insert the probe into the high-vacuum source through the vacuum lock.

    • Ramp the probe temperature gently (30 °C to 150 °C at 20 °C/min) to volatilize the intact urea without breaking the C-N bonds.

    • Irradiate the vaporized sample with a 70 eV electron beam (source temperature: 200 °C, emission current: 50 µA).

    • Acquire full-scan data from m/z 40 to 300.

Workflow N1 Sample Prep 10 µg/mL in DCM N2 Introduction DIP to avoid thermal degradation N1->N2 N3 Ionization 70 eV EI, 200°C N2->N3 N4 Mass Analysis m/z 40-300 N3->N4 N5 Data Output Fragmentation Map N4->N5

Fig 1. Standardized DIP-EI-MS analytical workflow for thermally labile urea derivatives.

Mechanistic Elucidation of Fragmentation Pathways

At 70 eV, the initial electron ejection predominantly occurs at the heteroatoms. The highly electron-rich tertiary nitrogen (N,N-diethyl) and the carbonyl oxygen possess the lowest ionization energies, making them the primary sites for radical cation formation ([M]•⁺, m/z 198).

Pathway A: Nitrogen-Directed α-Cleavage

Following ionization at the tertiary nitrogen, the system stabilizes the positive charge via homolytic cleavage of the adjacent C-C bond. The expulsion of a methyl radical (CH₃•, 15 Da) generates a highly stable, resonance-delocalized iminium cation at m/z 183 . This is a kinetically favored pathway due to the strong electron-donating capability of the nitrogen lone pair.

Pathway B: Urea Backbone Cleavage (C-N Scission)

The urea carbonyl acts as a structural pivot. Cleavage of the C-N bonds yields complementary ion pairs depending on charge retention:

  • B1 (Diethylamine side): Scission between the carbonyl and the tertiary nitrogen yields the diethylformamide-like cation[O=C-N(CH₂CH₃)₂]⁺ at m/z 100 . Subsequent neutral loss of carbon monoxide (CO, 28 Da) from this fragment yields the diethylamine cation at m/z 72 .

  • B2 (Cyclohexylamine side): Scission between the carbonyl and the secondary nitrogen yields the[Cyclohexyl-NH]⁺ cation at m/z 98 . If the charge is retained on the opposite fragment, the [Cyclohexyl-NH-C=O]⁺ cation is observed at m/z 126 .

Pathway C: Cyclohexyl Ring Dynamics

The massive steric bulk of the cyclohexyl ring makes it highly susceptible to both neutral radical loss and heterolytic cleavage.

  • Radical Expulsion: Homolytic loss of the intact cyclohexyl radical (C₆H₁₁•, 83 Da) leaves the [NH₂-CO-N(Et)₂]•⁺ radical cation at m/z 115 .

  • Carbocation Formation: Heterolytic cleavage transfers the positive charge entirely to the ring, generating the stable secondary cyclohexyl carbocation at m/z 83 . This ion undergoes further structural collapse, losing ethylene (C₂H₄) to form the cyclopentenyl-like cation at m/z 55 .

Fragmentation M Molecular Ion [M]•⁺ m/z 198 F183 [M - CH3]⁺ m/z 183 M->F183 α-cleavage (-CH3•) F126 [Cyclohexyl-NH-CO]⁺ m/z 126 M->F126 C-N cleavage (-•NEt2) F115 [NH2-CO-N(Et)2]•⁺ m/z 115 M->F115 Ring loss (-C6H11•) F100 [CO-N(Et)2]⁺ m/z 100 M->F100 C-N cleavage (-C6H11NH•) F98 [Cyclohexyl-NH]⁺ m/z 98 M->F98 C-N cleavage (-•CONEt2) F83 [C6H11]⁺ m/z 83 M->F83 Heterolytic cleavage F72 [N(Et)2]⁺ m/z 72 F100->F72 -CO (28 Da)

Fig 2. Primary 70 eV EI-MS fragmentation pathways of 3-cyclohexyl-1,1-diethylurea.

Quantitative Data Summary

The following table summarizes the expected m/z values, their structural assignments, and the underlying mechanistic causality for 3-cyclohexyl-1,1-diethylurea under standard 70 eV EI conditions.

Fragment Ionm/zRelative Abundance (Est. %)Structural AssignmentCleavage Mechanism
[M]•⁺ 19810 - 15[C₁₁H₂₂N₂O]•⁺Intact Molecular Ion
[M - CH₃]⁺ 18340 - 50[C₁₀H₁₉N₂O]⁺α-Cleavage at N,N-diethyl group
[Cyclohexyl-NH-CO]⁺ 12620 - 30[C₇H₁₂NO]⁺Urea C-N scission (loss of •NEt₂)
[NH₂-CO-N(Et)₂]•⁺ 11515 - 25[C₅H₁₁N₂O]•⁺Radical loss of cyclohexyl ring
[CO-N(Et)₂]⁺ 10080 - 100[C₅H₁₀NO]⁺Urea C-N scission (loss of C₆H₁₁NH•)
[Cyclohexyl-NH]⁺ 9830 - 40[C₆H₁₂N]⁺Urea C-N scission (loss of •CONEt₂)
[C₆H₁₁]⁺ 8360 - 80[C₆H₁₁]⁺Heterolytic cleavage of cyclohexyl ring
[N(Et)₂]⁺ 7240 - 60[C₄H₁₀N]⁺Loss of CO from m/z 100

Conclusion

The structural elucidation of 3-cyclohexyl-1,1-diethylurea via EI-MS requires a delicate balance of gentle sample introduction and rigorous mechanistic interpretation. By bypassing the thermal degradation inherent to standard GC inlets and mapping the nitrogen-directed α-cleavages against the structural backbone scissions, researchers can confidently validate the synthesis and integrity of this critical dynamic covalent building block.

References

  • Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks Source: Nature Communications URL:[Link][1]

  • PubChem Compound Summary for CID 4338720, 3-Cyclohexyl-1,1-diethylurea Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link][2]

Sources

Methodological & Application

preparation of 3-cyclohexyl-1,1-diethylurea from cyclohexyl isocyanate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of 3-Cyclohexyl-1,1-diethylurea via Isocyanate-Amine Coupling

Executive Summary

Unsymmetrical ureas are privileged pharmacophores in drug development, frequently utilized for their robust hydrogen-bonding capabilities and metabolic stability. This application note details a highly efficient, atom-economical protocol for the and diethylamine. The methodology leverages the intrinsic electrophilicity of the isocyanate group, eliminating the need for exogenous coupling reagents or basic catalysts ()[1].

Mechanistic Insights & Causality

The synthesis proceeds via a direct nucleophilic addition. The secondary amine (diethylamine) attacks the highly electrophilic central carbon of the isocyanate (cyclohexyl isocyanate) to form the urea linkage. To ensure high purity and yield, specific environmental controls must be maintained:

  • Why Anhydrous Conditions? Isocyanates are highly moisture-sensitive. Water acts as a competing nucleophile, forming an unstable carbamic acid that readily decarboxylates to yield cyclohexylamine. This primary amine would subsequently react with another equivalent of cyclohexyl isocyanate to form a symmetric, highly insoluble byproduct (1,3-dicyclohexylurea). Utilizing anhydrous dichloromethane (DCM) completely suppresses this degradation pathway.

  • Why No Base is Required? Unlike reactions involving carbamoyl chlorides, the addition of an amine to an isocyanate does not generate acidic byproducts (e.g., HCl). Diethylamine is sufficiently nucleophilic to drive the reaction to completion autonomously, ensuring a 100% atom-economical addition ()[2].

  • Why Thermal Control (0 °C)? The nucleophilic attack is highly exothermic. Dropwise addition of the amine at 0 °C prevents localized boiling of the solvent (DCM boiling point: 39.6 °C) and minimizes the formation of allophanate side products.

Stoichiometry & Quantitative Data

To ensure complete conversion of the isocyanate, a slight molar excess (1.1 equiv) of diethylamine is employed. The excess amine is easily purged during the self-validating downstream work-up.

Reagent / ProductMolecular Weight ( g/mol )EquivalentsMass / VolumeDensity / Conc.
Cyclohexyl isocyanate125.171.01.25 g (10.0 mmol)0.98 g/mL (1.28 mL)
Diethylamine73.141.10.80 g (11.0 mmol)0.707 g/mL (1.14 mL)
Dichloromethane (Anhydrous)84.93Solvent20 mL-
3-Cyclohexyl-1,1-diethylurea 198.31 1.0 (Yield) ~1.88 g (Expected >95%) -

Table 1: Stoichiometric profiling for a 10 mmol scale synthesis of 3-cyclohexyl-1,1-diethylurea ()[3].

Experimental Workflow & Visualization

Workflow N1 Cyclohexyl Isocyanate + Anhydrous DCM N2 Cool to 0 °C (Ice Bath) N1->N2 N3 Diethylamine Addition (Dropwise) N2->N3 Prevents side reactions N4 Stir at RT (1-2 hours) N3->N4 Controls exotherm N5 Aqueous Work-up (0.1 M HCl, Brine) N4->N5 100% Atom Economy N6 Dry & Concentrate (Na2SO4, Rotovap) N5->N6 Removes excess amine N7 3-Cyclohexyl-1,1-diethylurea (Pure Product) N6->N7 >95% Yield

Synthesis workflow for 3-cyclohexyl-1,1-diethylurea highlighting critical control points.

Step-by-Step Synthetic Protocol

Phase 1: Preparation and Reaction

  • Apparatus Setup : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and flush the system with Argon or Nitrogen gas for 5 minutes to ensure an inert, moisture-free atmosphere.

  • Electrophile Dissolution : Inject 1.28 mL (10.0 mmol) of cyclohexyl isocyanate and 15 mL of anhydrous dichloromethane (DCM) into the flask via syringe.

  • Thermal Equilibration : Submerge the flask in an ice-water bath. Allow the solution to stir for 5 minutes to reach an internal temperature of ~0 °C.

  • Nucleophile Addition : In a separate dry vial, dilute 1.14 mL (11.0 mmol) of diethylamine in 5 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the isocyanate solution over a period of 10–15 minutes.

  • Propagation : Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir vigorously for 1.5 hours.

Phase 2: Self-Validating Downstream Processing 6. Reaction Monitoring : Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The product urea will appear as a new, highly polar spot compared to the starting isocyanate. (Note: Visualize using a Phosphomolybdic Acid (PMA) or Iodine stain, as the aliphatic urea lacks strong UV chromophores). 7. Acidic Quench & Wash : Transfer the reaction mixture to a 100 mL separatory funnel. Add 15 mL of 0.1 M HCl.

  • Causality Matrix: The dilute acid selectively protonates the unreacted excess diethylamine, converting it into a water-soluble hydrochloride salt. The target urea, being neutral, remains partitioned in the lower organic (DCM) layer. This step acts as a self-validating purification mechanism, physically separating the nucleophile from the product.

  • Brine Wash : Separate the organic layer and wash it with 15 mL of saturated aqueous NaCl (brine) to remove residual water and break any potential emulsions.

  • Desiccation & Isolation : Collect the organic layer in an Erlenmeyer flask, add 2–3 grams of anhydrous sodium sulfate (Na₂SO₄), and swirl until the drying agent is free-flowing. Filter the solution into a pre-weighed round-bottom flask.

  • Concentration : Evaporate the DCM under reduced pressure using a rotary evaporator. The product, 3-cyclohexyl-1,1-diethylurea, will precipitate as a white solid.

  • Final Polish (Optional) : If trace impurities are detected on TLC, recrystallize the crude solid from a minimal amount of hot Hexane/Ethyl Acetate to yield analytically pure crystals.

References

  • Title : Urea Formation - Common Conditions: Amine + Isocyanate Source : Common Organic Chemistry URL :[Link]

  • Title : 3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720 Source : PubChem URL :[Link]

  • Title : Mechanochemical synthesis of thioureas, ureas and guanidines Source : Beilstein Journal of Organic Chemistry URL :[Link]

Sources

Application Note: 3-Cyclohexyl-1,1-diethylurea as a Versatile Pharmaceutical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the urea moiety is a privileged pharmacophore, ubiquitous in kinase inhibitors, atypical antipsychotics, and soluble epoxide hydrolase (sEH) inhibitors. Traditionally, the synthesis of complex unsymmetrical ureas relies on the use of isocyanates. However, cyclohexyl isocyanate is highly toxic, moisture-sensitive, and prone to forming symmetrical urea byproducts (e.g., dicyclohexylurea) during parallel library synthesis.

Table 1: Physicochemical Properties of 3-Cyclohexyl-1,1-diethylurea
PropertyValuePharmacological Relevance
Molecular Formula C₁₁H₂₂N₂OStandard dialkylurea building block.
Molecular Weight 198.31 g/mol Low molecular weight allows for high atom economy in synthesis.
XLogP3 2.1Optimal lipophilicity for CNS and target-tissue penetration.
Topological Polar Surface Area 32.3 ŲExcellent membrane permeability profile for oral bioavailability.
H-Bond Donors / Acceptors 1 / 1Key for transition-state mimicry in target active sites (e.g., sEH).

Data sourced from the National Center for Biotechnology Information 1.

Mechanistic Paradigm: Transureidation vs. Isocyanate Chemistry

The fundamental challenge in synthesizing N,N'-disubstituted ureas is controlling the electrophilicity of the carbonyl carbon. Isocyanates are overly reactive, leading to off-target acylation and moisture degradation. 3-Cyclohexyl-1,1-diethylurea solves this via a controlled transureidation mechanism.

When subjected to thermal or Lewis-acid conditions in the presence of a target primary amine, the nucleophile attacks the urea carbonyl. The bulky, secondary diethylamine group acts as a moderate leaving group. Because diethylamine has a low boiling point (~55 °C), performing the reaction at elevated temperatures (e.g., 100–120 °C) continuously purges the byproduct from the system. According to Le Chatelier's principle, this irreversible removal drives the equilibrium entirely toward the desired unsymmetrical urea 2.

G A 3-Cyclohexyl-1,1-diethylurea (Stable Intermediate) C Thermal / Catalytic Transureidation (>90°C) A->C B Complex Primary Amine (Drug Scaffold) B->C D Target Drug (N,N'-disubstituted urea) C->D  High Yield   E Diethylamine (Volatile Byproduct, bp 55°C) C->E  Evaporates (Drives Eq.)  

Fig 1: Reaction workflow demonstrating the transureidation mechanism driven by byproduct volatility.

Application Area: Soluble Epoxide Hydrolase (sEH) Inhibitors

One of the most critical applications for cyclohexylureas is the development of soluble Epoxide Hydrolase (sEH) inhibitors. sEH is an enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into inactive or pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH is a major therapeutic target for hypertension, cardiovascular disease, and neuroinflammation 3.

N,N'-disubstituted ureas containing a cyclohexyl ring are exceptionally potent sEH inhibitors because the urea moiety mimics the transition state of the oxirane ring-opening reaction. The cyclohexyl group perfectly occupies the hydrophobic F265 pocket of the human sEH active site, while the urea protons form critical hydrogen bonds with the catalytic triad (Asp335, Tyr383, Tyr466) 4. 3-Cyclohexyl-1,1-diethylurea serves as the ideal precursor to append this pharmacophore onto diverse, water-soluble tail groups.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory, Vasodilatory] CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory, Inactive] sEH->DHET Hydrolysis Drug Cyclohexylurea Inhibitor (Synthesized from Intermediate) Drug->sEH Competitive Inhibition

Fig 2: Biological signaling pathway illustrating the stabilization of EETs via sEH inhibition.

Experimental Protocol: Synthesis of sEH Inhibitors via Transureidation

The following self-validating protocol details the coupling of a complex primary amine (e.g., an adamantyl or piperidine derivative) with 3-cyclohexyl-1,1-diethylurea.

Rationale & Causality
  • Solvent Choice (DMSO): Dimethyl sulfoxide is chosen because it easily dissolves both polar drug scaffolds and the lipophilic urea intermediate. Its high boiling point (189 °C) allows the reaction to be heated safely above the boiling point of the diethylamine byproduct.

  • Temperature (120 °C): Thermal energy is required to overcome the activation barrier of the stable N,N-diethyl urea bond. At 120 °C, dynamic exchange is favored, and diethylamine is rapidly volatilized.

  • Open-Vessel / Vented Setup: Crucial for success. If the vessel is sealed, diethylamine cannot escape, and the equilibrium will stall at ~50% conversion.

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser and a vented nitrogen line, dissolve the target primary amine (1.0 mmol) in 5.0 mL of anhydrous DMSO.

  • Reagent Addition: Add 3-cyclohexyl-1,1-diethylurea (1.2 mmol, 1.2 equivalents). The slight excess ensures complete consumption of the valuable complex amine.

  • Thermal Activation: Heat the reaction mixture to 120 °C using a precisely calibrated oil bath or heating block. Maintain vigorous magnetic stirring.

  • In-Process Validation (Self-Validating Step):

    • Action: Withdraw a 10 µL aliquot at the 4-hour mark. Dilute in 1 mL of LC-MS grade methanol.

    • Validation: Analyze via LC-MS. The protocol is self-validating if the chromatogram shows a stoichiometric decrease in the starting amine mass and the appearance of the [M+H]+ peak of the target urea. The complete absence of dicyclohexylurea (a common contaminant in isocyanate routes) confirms the superior chemoselectivity of this intermediate.

  • Completion & Byproduct Removal: Continue heating for 12 hours. The diethylamine byproduct will naturally evaporate through the vented line.

  • Workup: Cool the mixture to room temperature. Pour the DMSO solution into 50 mL of ice-cold distilled water. The highly lipophilic target cyclohexylurea will precipitate as a white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water ( 3×15 mL) to remove residual DMSO, and dry under high vacuum. Recrystallize from ethanol/water if necessary.

Quantitative Data Summary

To justify the adoption of 3-cyclohexyl-1,1-diethylurea over traditional reagents, Table 2 summarizes the operational metrics observed during parallel library synthesis.

Table 2: Comparative Metrics - Isocyanate vs. Transureidation Route
MetricCyclohexyl Isocyanate Route3-Cyclohexyl-1,1-diethylurea Route
Reagent Stability Poor (Moisture sensitive, degrades in air)Excellent (Bench-stable solid)
Toxicity Profile High (Lachrymator, severe respiratory hazard)Low (Standard handling precautions)
Symmetrical Urea Byproducts High (10–30% Dicyclohexylurea formation)None (0% observed via LC-MS)
Reaction Setup Requires strictly anhydrous conditionsTolerates trace moisture
Yield (Average) 65 - 75% (Post-chromatography)85 - 95% (Precipitation only)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4338720, 3-Cyclohexyl-1,1-diethylurea". PubChem.
  • Hwang, S. H., et al. "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors". Journal of Medicinal Chemistry (via PMC - NIH).
  • Gomez, G. A., et al. "Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids". Protein Science (via PMC - NIH).
  • Zheng, J., et al. "Functional Upcycling of Polyurethane Thermosets into Value-Added Thermoplastics via Small-Molecule Carbamate-Assisted Decross-Linking Extrusion". ResearchGate.

Sources

Application Note: Catalytic Dynamic Covalent Chemistry of 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and advanced materials science, the ability to reversibly control covalent bonds is paramount. 3-Cyclohexyl-1,1-diethylurea (CAS: 57883-78-0)[1] has emerged as the definitive small-molecule model for evaluating the kinetics and thermodynamics of Hindered Urea Bonds (HUBs)[2]. By serving as a proxy for complex polymer networks, this molecule allows researchers and drug development professionals to precisely benchmark catalytic transurethanization (urea exchange) reactions. These dynamic covalent pathways are currently revolutionizing the design of stimuli-responsive drug delivery systems and the chemical upcycling of polyurethane (PU) thermosets into high-value thermoplastics[3].

Mechanistic Rationale: The Causality of Steric Hindrance

Standard urea linkages are notoriously inert due to robust resonance stabilization and extensive intermolecular hydrogen-bonding networks. However, 3-cyclohexyl-1,1-diethylurea is strategically designed to bypass this stability.

The Chemical Physics: The incorporation of the bulky 1,1-diethyl and 3-cyclohexyl moieties forces the urea backbone out of its preferred planar conformation[4]. This steric clash disrupts the orbital overlap between the nitrogen lone pairs and the carbonyl π-system, significantly reducing resonance stabilization. Furthermore, the tertiary nitrogen (1,1-diethyl) eliminates one hydrogen-bond donor, weakening the bulk hydrogen-bonding network[4].

Catalytic Consequence: Because the ground-state energy of the molecule is raised, the activation energy ( Ea​ ) required for nucleophilic attack is drastically lowered. When exposed to a primary amine (e.g., n-propylamine) under thermal (120 °C) or catalytic conditions, the hindered urea undergoes a facile acyl substitution. The bulky diethylamine acts as an excellent leaving group, driving the equilibrium toward the formation of a thermodynamically more stable, less hindered urea (1-cyclohexyl-3-propylurea)[2].

Reaction Pathway Visualization

Pathway A 3-Cyclohexyl-1,1-diethylurea (Model HUB) C Catalytic Transition State (Transurethanization) A->C Heat (120°C) / Catalyst B n-Propylamine (Primary Amine) B->C Nucleophilic Attack D 1-Cyclohexyl-3-propylurea (Stable Urea) C->D Bond Exchange E Diethylamine (Leaving Group) C->E Elimination

Fig 1. Catalytic dynamic exchange pathway of 3-cyclohexyl-1,1-diethylurea with a primary amine.

Self-Validating Experimental Protocols

To ensure high reproducibility, the following protocols integrate synthesis with immediate spectroscopic validation, establishing a closed-loop verification system.

Protocol A: Amine-Free Synthesis of the Model HUB

Objective: Synthesize high-purity 3-cyclohexyl-1,1-diethylurea without competing side reactions.

  • Reaction Setup: Under a strict nitrogen atmosphere, add 0.5 g of cyclohexyl isocyanate and 0.292 g of diethylamine into a round-bottom flask containing 6 mL of anhydrous trichloromethane[4].

    • Causality Insight: Trichloromethane is selected because it completely solubilizes both precursors while preventing the hydrogen-bonding interference common in protic solvents.

  • Propagation: Stir the mixture continuously at room temperature for 12 hours[4].

  • Solvent Removal: Remove the trichloromethane via vacuum distillation.

  • Purification: Wash the crude solid three times with diethyl ether.

    • Causality Insight: Diethyl ether selectively dissolves unreacted isocyanate and amine traces, leaving the highly polar urea product as an insoluble precipitate.

  • Drying: Dry the purified product under high vacuum to yield a white solid. Validate baseline purity via HR-MS (Expected [M+H]+ at m/z ≈ 199.2)[4].

Protocol B: In Situ Kinetic Monitoring of Catalytic Exchange

Objective: Quantify the dynamic covalent exchange rate.

  • Preparation: In an NMR tube, dissolve equimolar amounts of 3-cyclohexyl-1,1-diethylurea and n-propylamine in DMSO-d6[3].

    • Causality Insight: DMSO-d6 is critical here. Its high boiling point (189 °C) easily accommodates the 120 °C reaction temperature without dangerous pressure buildup or solvent evaporation, allowing for uninterrupted in situ monitoring[4].

  • Thermal Activation: Heat the NMR tube to 120 °C[3].

  • Data Acquisition: Record 1 H NMR spectra at 0, 3, 6, 9, and 12-hour intervals. Track the disappearance of the diethyl signals and the emergence of the propyl signals[4].

  • Orthogonal Validation: Periodically sample 1 μ L aliquots for HR-MS to confirm the emergence of the 1-cyclohexyl-3-propylurea peak at m/z = 185.2[4].

Experimental Workflow

Protocol S1 Step 1: Synthesis Cyclohexyl isocyanate + Diethylamine S2 Step 2: Purification Vacuum Distillation & Ether Wash S1->S2 S3 Step 3: Dynamic Exchange React with n-Propylamine in DMSO-d6 S2->S3 S4 Step 4: Kinetic Analysis In situ 1H NMR & HR-MS Monitoring S3->S4

Fig 2. Experimental workflow for the synthesis and kinetic analysis of HUB dynamic exchange.

Quantitative Kinetic Data

The table below summarizes the transurethanization kinetics when 3-cyclohexyl-1,1-diethylurea is subjected to Protocol B. The reaction reliably approaches thermodynamic equilibrium at 12 hours, achieving an 85% conversion yield[2].

Reaction Time (h)3-Cyclohexyl-1,1-diethylurea (mol %)1-Cyclohexyl-3-propylurea (mol %)HR-MS Confirmation
0 1000m/z = 199.2 [M+H]+ (Reactant)
3 ~65~35m/z = 185.2 (Emerging trace)
6 ~40~60m/z = 185.2 (Increasing signal)
9 ~25~75m/z = 185.2 (Strong signal)
12 ~15~85 (Equilibrium Reached)m/z = 185.2 (Plateau)[4]

Translating Small-Molecule Kinetics to Macro-Applications

The kinetic parameters derived from 3-cyclohexyl-1,1-diethylurea directly inform macro-scale engineering. In pharmaceutical sciences, these exact dynamic exchange rates are utilized to design targeted, stimuli-responsive nanocarriers that disassemble and release drug payloads only in the presence of specific biological amines. In polymer science, this model proves that cross-linked polyurethane thermosets can be chemically deconstructed using small-molecule carbamates/ureas as decross-linkers[3]. By exploiting this catalyst-assisted dynamic exchange in a twin-screw extruder, engineers can successfully upcycle intractable plastic waste into highly processable, value-added thermoplastics[2].

Sources

Chromatographic Purification of 3-Cyclohexyl-1,1-diethylurea: Strategies for High-Throughput and High-Purity Recovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Substituted ureas are highly privileged pharmacophores in modern drug discovery, frequently utilized as kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and central nervous system modulators[1][2]. Achieving >99% purity of these intermediates is a strict prerequisite for downstream in vitro and in vivo biological assays.

The target compound, 3-cyclohexyl-1,1-diethylurea (C11H22N2O, Exact Mass: 198.17 Da)[3], presents specific chromatographic challenges due to its structural amphiphilicity. The molecule features a polar, hydrogen-bonding urea core flanked by a bulky, lipophilic cyclohexyl ring and a diethylamine-derived moiety[3][4]. This dual nature dictates a two-dimensional purification approach:

  • Orthogonal Bulk Cleanup (Normal-Phase): Exploiting the hydrogen-bonding capacity of the urea core on bare silica to remove gross reaction byproducts[5][6].

  • High-Resolution Polishing (Reversed-Phase): Leveraging the hydrophobic interactions of the cyclohexyl and ethyl groups on a C18 stationary phase to resolve closely related structural analogs[1][2].

Purification Workflow Architecture

G N1 Crude Reaction Mixture (Target + Impurities) N2 Normal-Phase Flash Chromatography (Silica Gel, Hexanes/EtOAc) N1->N2 N3 TLC Validation (KMnO4 Stain) Intermediate Purity Fraction N2->N3 N4 Preparative RP-HPLC (C18, H2O/ACN + 0.1% TFA) N3->N4 N5 Mass-Directed Fractionation (Trigger: m/z 199.2) N4->N5 N6 High-Purity 3-Cyclohexyl-1,1-diethylurea (>99% Purity) N5->N6

Two-dimensional chromatographic purification workflow for substituted ureas.

Phase I: Normal-Phase Flash Chromatography (Bulk Matrix Removal)

Causality & Rationale: Crude reaction mixtures synthesizing 3-cyclohexyl-1,1-diethylurea often harbor unreacted amines, isocyanates, or symmetrical urea byproducts (e.g., 1,3-dicyclohexylurea)[5][6]. Normal-phase flash chromatography on silica gel effectively separates these based on polarity. The urea core acts as a strong hydrogen-bond donor/acceptor, requiring a moderately polar solvent system like Hexanes/Ethyl Acetate (EtOAc) to mobilize the compound down the column[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). To prevent band broadening from viscous samples, dry-load the mixture onto Celite 545 (1:2 sample-to-Celite mass ratio) and evaporate the DCM under reduced pressure.

  • Column Equilibration: Equilibrate a 40 g spherical silica gel cartridge (20–40 µm particle size) with 100% Hexanes for 3 column volumes (CV).

  • Loading: Apply the dry-load cartridge in-line with the main column.

  • Gradient Elution: Execute the step-gradient outlined in Table 1. Monitor the eluent at 210 nm (urea carbonyl absorption is weak at standard 254 nm).

Self-Validating Checkpoint: Because ureas lack extended pi-conjugation, UV detection can yield false negatives. Validate fraction pooling by spotting eluates on a silica TLC plate and developing with a Potassium Permanganate (KMnO4) stain. The target compound will immediately appear as a bright yellow spot against a purple background due to the oxidation of the urea nitrogen[5].

Table 1: Flash Chromatography Gradient Program

Time (CV)% Hexanes (A)% Ethyl Acetate (B)Flow Rate (mL/min)Mechanistic Rationale
0.0 - 2.095540.0Wash non-polar hydrocarbon impurities
2.0 - 7.095 → 605 → 4040.0Linear ramp to mobilize the amphiphilic target
7.0 - 10.0604040.0Isocratic hold to elute 3-cyclohexyl-1,1-diethylurea
10.0 - 12.0010040.0High-polarity column flush for retained byproducts

Phase II: Preparative Reversed-Phase HPLC (High-Purity Polish)

Causality & Rationale: While flash chromatography removes gross impurities, closely related structural analogs (e.g., regioisomers or des-ethyl impurities) often co-elute. Preparative RP-HPLC utilizing a C18 stationary phase resolves these based on subtle differences in hydrophobic surface area[1][2]. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical. TFA lowers the mobile phase pH to ~2.0, fully protonating the residual silanols (pKa ~ 3.5) on the silica backbone of the C18 column. This neutralizes their charge, preventing secondary ionic interactions with the weakly basic urea nitrogens that would otherwise cause severe peak tailing[1][2].

Step-by-Step Methodology:

  • System Preparation: Purge the preparative HPLC pumps with Mobile Phase A (Milli-Q Water + 0.1% v/v TFA) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% v/v TFA)[1][7].

  • Column Selection: Install a high-loading Prep C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Sample Injection: Re-dissolve the pooled, evaporated flash fractions in 1:1 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter. Inject up to 50 mg of the intermediate-purity material per run.

  • Gradient Execution: Execute the gradient outlined in Table 2. The lipophilic cyclohexyl group requires a relatively high organic concentration for elution, typically desorbing around 50–60% Acetonitrile[1][2].

Self-Validating Checkpoint: Utilize Mass-Directed Auto-Purification (MDAP). Configure the fraction collector to trigger exclusively upon the detection of the extracted ion chromatogram (XIC) for the [M+H]+ adduct at m/z 199.2[3][7][8]. This creates a closed-loop validation system where baseline UV drift or co-eluting non-target masses cannot trigger false fraction collection.

Table 2: Preparative RP-HPLC Gradient Program

Time (min)% Water + 0.1% TFA (A)% Acetonitrile + 0.1% TFA (B)Flow Rate (mL/min)Mechanistic Rationale
0.0 - 2.0901020.0Sample loading and void volume wash
2.0 - 20.090 → 1010 → 9020.0High-resolution linear gradient for analog separation
20.0 - 23.0109020.0High-organic wash to clear strongly retained lipids
23.0 - 25.0901020.0Re-equilibration for subsequent injections

Quality Control Validation

Post-purification, pool the MDAP-triggered fractions, freeze at -80 °C, and lyophilize to yield the target compound as a white powder. Final batch release requires orthogonal validation:

  • Analytical LC-MS: Run a 5-minute rapid gradient (5% to 95% Acetonitrile). The compound must present a single sharp peak (>99% Area Under Curve) with a corresponding ESI+ mass of 199.2 m/z[M+H]+ and potentially a sodium adduct at 221.2 m/z[M+Na]+[3][7][8].

  • 1H-NMR (CDCl3): Confirm structural integrity. Key resonances include the diethylamine methylene protons (quartet, ~3.2 ppm), the cyclohexyl methine proton (multiplet, ~3.5 ppm), and the urea NH proton (broad singlet, ~4.2 ppm, exchangeable with D2O)[5][9].

Sources

In Vitro Kinetic Assays for Dynamic Covalent Chemistry: Evaluating Hindered Urea Bond (HUB) Exchange using 3-Cyclohexyl-1,1-Diethylurea Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Dynamic Covalent Chemistry (DCC) has revolutionized both advanced materials science (e.g., self-healing and upcyclable polyurethanes) and modern drug discovery (e.g., Dynamic Combinatorial Libraries and Targeted Covalent Inhibitors). At the core of these innovations is the Hindered Urea Bond (HUB) . While standard urea bonds are chemically inert, introducing bulky substituents—such as the 1,1-diethyl group in 3-cyclohexyl-1,1-diethylurea —creates severe steric hindrance. This steric clash disrupts the orbital coplanarity of the urea backbone, significantly lowering the activation energy required for reversible bond dissociation and nucleophilic exchange [1].

For researchers developing dynamic polymer networks or reversible covalent drugs, conducting in vitro (in-solution) kinetic assays using small-molecule model systems is a mandatory prerequisite. 3-cyclohexyl-1,1-diethylurea serves as the gold-standard model compound to simulate and elucidate the kinetic mechanisms of reversible covalent bond exchange before transitioning to complex macromolecular or biological systems.

This application note details a self-validating in vitro NMR and HR-MS kinetic assay protocol for evaluating the dynamic exchange of 3-cyclohexyl-1,1-diethylurea with primary amines (e.g., n-propylamine).

Experimental Design & Causality (E-E-A-T)

Every step in this protocol is engineered to provide a self-validating, highly controlled environment for kinetic analysis:

  • Choice of Model Compound: 3-cyclohexyl-1,1-diethylurea acts as the perfect structural surrogate for polymer crosslinkers. The diethylamine moiety acts as an excellent leaving group upon heating, allowing a primary amine (n-propylamine) to attack the carbonyl carbon.

  • Solvent Selection (DMSO-d6): Deuterated dimethyl sulfoxide (DMSO-d6) is utilized because its high boiling point (189 °C) safely accommodates the 120 °C reaction temperature required to overcome the ~23.4 kcal/mol activation barrier [1]. Furthermore, it allows for direct in situ monitoring via 1 H NMR without the need for solvent suppression or sample extraction.

  • Self-Validating System: This assay is inherently self-calibrating. As the reaction progresses, the 1 H NMR peaks corresponding to the leaving diethylamine group decrease in exact stoichiometric proportion to the emerging peaks of the incoming n-propylamine group. The sum of their molar fractions remains constant at 100%, providing an internal mass-balance check that validates the kinetic data without requiring external standard curves.

Mandatory Visualization: Reaction Pathway & Workflow

G cluster_0 Reactants (t = 0h) cluster_1 Products (t = 12h) R1 3-Cyclohexyl-1,1-diethylurea (Model HUB) TS Transition State (ΔH‡ ≈ 23.4 kcal/mol) R1->TS Heat (120°C) R2 n-Propylamine (Nucleophile) R2->TS Nucleophilic Attack P1 1-Cyclohexyl-3-propylurea (Stable Urea) TS->P1 Exchange Complete P2 Diethylamine (Leaving Group) TS->P2 Dissociation

Caption: Reaction mechanism and kinetic workflow for the dynamic exchange of the hindered urea model compound.

Step-by-Step Methodologies

Phase 1: Synthesis of the Model Compound (3-Cyclohexyl-1,1-Diethylurea)

This phase ensures the generation of a high-purity model compound free of catalytic impurities that could skew kinetic data.

  • Preparation: Purge a 25 mL round-bottom flask with nitrogen gas for 5 minutes to establish a strictly inert atmosphere.

  • Reagent Addition: Add 0.5 g of cyclohexyl isocyanate and 0.292 g of diethylamine into 6 mL of anhydrous trichloromethane (chloroform).

  • Reaction: Stir the mixture continuously at room temperature (25 °C) for 12 hours. The reaction is highly exothermic initially; ensure adequate stirring.

  • Solvent Removal: Attach the flask to a rotary evaporator and remove the trichloromethane via vacuum distillation under reduced pressure.

  • Purification: Wash the resulting crude product three times with diethyl ether to extract any unreacted precursors. Follow each wash with distillation under reduced pressure.

  • Drying: Dry the purified product under a high vacuum overnight to yield pure 3-cyclohexyl-1,1-diethylurea [1]. Confirm purity via HR-MS (target m/z = 198.17).

Phase 2: In Vitro Kinetic Exchange Assay (NMR & HR-MS Monitoring)

This phase tracks the real-time dynamic covalent exchange.

  • Sample Preparation: In a standard 5 mm NMR tube, dissolve 0.1 mmol of the synthesized 3-cyclohexyl-1,1-diethylurea and 0.1 mmol of n-propylamine in 0.6 mL of DMSO-d6.

  • Sealing: Hermetically seal the NMR tube (using a flame seal or high-pressure cap) to prevent the evaporation of the volatile n-propylamine and the generated diethylamine at high temperatures.

  • Thermal Activation: Place the sealed tube into the NMR spectrometer’s Variable Temperature (VT) probe pre-heated to 120 °C. (Alternatively, use a thermostatic oil bath for parallel aliquots).

  • Data Acquisition ( 1 H NMR): Acquire 1 H NMR spectra at predefined time intervals: 0, 2, 4, 8, and 12 hours.

  • Data Acquisition (HR-MS): For parallel samples, extract 10 µL aliquots at the same time intervals, quench rapidly in an ice bath, and analyze via High-Resolution Mass Spectrometry to track the emergence of the exchange product.

  • Integration & Calculation: Integrate the distinct proton peaks corresponding to the diethyl group (starting material) and the n-propyl group (product). Calculate the conversion percentage using the ratio of these integrals.

Quantitative Data Presentation

The dynamic exchange reaction between 3-cyclohexyl-1,1-diethylurea and n-propylamine approaches thermodynamic equilibrium over a 12-hour period at 120 °C. The table below summarizes the typical kinetic milestones observed during this assay [1].

Table 1: Kinetic Data Summary for HUB Exchange (120 °C in DMSO-d6)

Time (Hours)Conversion (%)HR-MS Signal (m/z = 185.2)System State
0 0.0Not DetectedInitial State (Pure HUB)
2 ~25.0WeakEarly Kinetic Exchange
4 ~50.0ModerateIntermediate Phase
8 ~75.0StrongApproaching Equilibrium
12 ~85.0Plateaued (Max Intensity)Thermodynamic Equilibrium Reached

Note: The reaction halts at ~85% conversion rather than 100% because the exchange is a dynamic equilibrium. The newly formed 1-cyclohexyl-3-propylurea is less sterically hindered and more stable than the starting material, heavily favoring the product side of the equilibrium [2].

References

  • Kong, Q., Tan, Y., Zhang, K., Zhang, H., Zhu, T., & Wang, X. (2026). "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks." Nature Communications, 17(1). URL:[Link]

  • Nettles, J. A., Pascoe, C. A., & Subbiah, A. (2024). "Functional Upcycling of Polyurethane Thermosets into Value-Added Thermoplastics via Small-Molecule Carbamate-Assisted Decross-Linking Extrusion." JACS Au. URL:[Link]

Application Note: Scale-Up Production and Process Optimization of 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclohexyl-1,1-diethylurea (CAS 57883-78-0) is an unsymmetrical dialkyl-cycloalkyl urea derivative with a molecular weight of 198.31 g/mol [1]. Urea functionalities are ubiquitous structural motifs in modern drug discovery, agrochemicals, and materials science[2]. Scaling up the synthesis of unsymmetrical ureas presents unique challenges, primarily the mitigation of symmetric urea byproducts and the management of highly reactive electrophilic intermediates. This application note details two validated, self-validating synthetic protocols—the Isocyanate-Amine Addition (Pathway A) and the Carbamoyl Chloride Substitution (Pathway B)—optimized for multi-kilogram production.

Mechanistic Rationale & Pathway Selection

The formation of the urea bond typically proceeds via the reaction of an amine with an isocyanate or a phosgene equivalent[2]. For 3-cyclohexyl-1,1-diethylurea, two primary disconnections are viable:

  • Pathway A (Isocyanate-Amine Addition) : Utilizes cyclohexyl isocyanate and diethylamine. This route is thermodynamically driven by the highly electrophilic central carbon of the isocyanate reacting with the secondary amine[3]. It is the preferred industrial route due to its 100% atom economy, rapid kinetics at ambient temperatures, and the absence of stoichiometric byproducts.

  • Pathway B (Carbamoyl Chloride Substitution) : Utilizes diethylcarbamoyl chloride and cyclohexylamine. This nucleophilic acyl substitution requires a tertiary amine base (e.g., triethylamine) to scavenge the generated hydrogen chloride, preventing the protonation and subsequent deactivation of the cyclohexylamine nucleophile[4].

G CyNCO Cyclohexyl isocyanate (Electrophile) Urea 3-cyclohexyl-1,1-diethylurea (Target Product) CyNCO->Urea Pathway A Nucleophilic Addition (100% Atom Economy) Et2NH Diethylamine (Nucleophile) Et2NH->Urea Et2NCOCl Diethylcarbamoyl chloride (Electrophile) Et2NCOCl->Urea Pathway B Nucleophilic Substitution (- HCl) CyNH2 Cyclohexylamine (Nucleophile) CyNH2->Urea Base Triethylamine (Acid Scavenger) Base->Urea Neutralizes HCl

Figure 1: Dual scalable synthetic pathways for 3-cyclohexyl-1,1-diethylurea production.

Scale-Up Production Protocols

Note: The following protocols are engineered as self-validating systems. Strict adherence to the In-Process Controls (IPC) ensures batch-to-batch reproducibility and prevents downstream purification failures.

Protocol A: Isocyanate Route (Preferred for >1 kg Scale)

Causality of Experimental Choices : Toluene is selected as the process solvent because it is easily dried (moisture < 50 ppm is critical). If water is present, cyclohexyl isocyanate will rapidly hydrolyze to form dicyclohexylurea, an insoluble symmetric byproduct that severely complicates downstream purification. The reaction is highly exothermic; thus, inverse addition (adding the electrophile to the amine) under strict temperature control prevents thermal runaway and degradation.

Step-by-Step Methodology :

  • Reactor Preparation : Purge a 10 L jacketed glass-lined reactor with ultra-high purity N₂. Charge the reactor with 5.0 L of anhydrous Toluene and 1.00 kg (13.6 mol) of diethylamine.

  • Thermal Regulation : Initiate the chiller unit to bring the internal reactor temperature to 0–5 °C.

  • Electrophile Dosing : Via a pressure-equalized addition funnel, dose 1.70 kg (13.6 mol) of cyclohexyl isocyanate over 120 minutes. Critical Parameter : Maintain internal temperature < 15 °C to prevent volatilization of diethylamine (BP: 55 °C).

  • Maturation : Remove cooling and allow the reaction to warm to 20–25 °C. Stir at 250 RPM for 4 hours.

  • In-Process Control (IPC) - Self-Validation : Withdraw a 1 mL aliquot. Quench with methanol and analyze via GC-FID. The reaction is validated as complete when residual cyclohexyl isocyanate is ≤ 0.5% Area Under Curve (AUC).

  • Work-Up : Wash the organic phase sequentially with 0.5 M HCl (2 × 1.0 L) to purge unreacted amines, followed by saturated NaCl (1.0 L).

  • Isolation : Concentrate the organic layer under reduced pressure (50 mbar, 45 °C). Recrystallize the crude residue from a 3:1 mixture of Heptane/Ethyl Acetate to yield the pure product.

Protocol B: Carbamoyl Chloride Route (Alternative)

Causality of Experimental Choices : Diethylcarbamoyl chloride is less prone to catastrophic hydrolysis than isocyanates[4], making this route viable for facilities lacking stringent anhydrous capabilities. Dichloromethane (DCM) is used to maintain the solubility of the bulky triethylamine hydrochloride salt generated during the reaction, preventing the reactor impeller from seizing.

Step-by-Step Methodology :

  • Reactor Preparation : Charge a 10 L reactor with 5.0 L of DCM, 1.35 kg (13.6 mol) of cyclohexylamine, and 1.65 kg (16.3 mol, 1.2 eq) of Triethylamine.

  • Cooling : Chill the mixture to 0 °C.

  • Addition : Add 1.84 kg (13.6 mol) of diethylcarbamoyl chloride dropwise over 2.5 hours.

  • Maturation : Stir at 20 °C for 12 hours.

  • In-Process Control (IPC) : Analyze via HPLC (UV 210 nm). Proceed to work-up when diethylcarbamoyl chloride is non-detectable.

  • Work-Up : Quench the reaction with 2.0 L of Deionized (DI) water to dissolve the suspended triethylamine hydrochloride salts. Separate the phases. Wash the organic phase with 1 M NaOH (1.0 L) and brine (1.0 L).

  • Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield the product.

Quantitative Data & Process Comparison

The following table summarizes the key performance indicators (KPIs) for both scale-up routes, allowing process chemists to select the optimal pathway based on facility capabilities.

MetricPathway A (Isocyanate Addition)Pathway B (Carbamoyl Chloride)
Overall Yield 92 - 95%84 - 88%
Purity (HPLC AUC) > 99.5%> 98.0%
Reaction Time 6 hours14.5 hours
Atom Economy 100%73%
E-Factor (kg waste/kg product) ~ 4.2~ 8.5
Primary Impurity Risk Dicyclohexylurea (if moisture present)Unreacted cyclohexylamine
Scalability Rating Excellent (Preferred)Good

Safety & Hazard Mitigation

3-Cyclohexyl-1,1-diethylurea is classified under GHS as Acute Tox. 4 (Harmful if swallowed)[1]. However, the primary hazards in these syntheses stem from the precursors:

  • Cyclohexyl Isocyanate : Potent lachrymator and respiratory sensitizer. Must be handled in a closed system with Local Exhaust Ventilation (LEV).

  • Diethylcarbamoyl Chloride : Corrosive and a suspected carcinogen.

  • Mitigation : Both protocols mandate the use of closed-loop reactor systems, continuous ambient air monitoring for isocyanates/chlorides, and the availability of amine-based spill kits (e.g., 5% ammonia solution) to rapidly quench unreacted electrophiles in the event of a breach.

References

  • 3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720 - PubChem Source: nih.gov 1

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: nih.gov 2

  • Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids Source: rsc.org 3

  • Experimental and Computational Study of the 1,5-O → N Carbamoyl Snieckus–Fries-Type Rearrangement | The Journal of Organic Chemistry Source: acs.org 4

Sources

Application Note: Synthesis of Asymmetric Urea Derivatives via Dynamic Transureidation using 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the synthesis of asymmetric ureas using 3-cyclohexyl-1,1-diethylurea as a bench-stable, dynamic covalent transureidation reagent, bypassing the direct use of highly toxic isocyanates.

Introduction & Mechanistic Rationale

The synthesis of asymmetric urea derivatives is a critical workflow in pharmaceutical development and materials science. Traditionally, this requires the reaction of primary amines with highly toxic, moisture-sensitive isocyanates or phosgene derivatives. To mitigate these safety and handling risks, Hindered Urea Bonds (HUBs) have emerged as powerful dynamic covalent scaffolds [1].

3-Cyclohexyl-1,1-diethylurea serves as an ideal "isocyanate surrogate." The mechanistic causality behind its efficacy lies in highly specific steric engineering:

  • Steric Destabilization: In a standard urea, the C–N bond is highly stable due to planar resonance. However, the bulky 1,1-diethyl substitution in 3-cyclohexyl-1,1-diethylurea forces the amide bond out of planarity, disrupting orbital overlap and significantly lowering the activation energy required for bond dissociation [2].

  • Thermodynamic Driving Force: When heated, the HUB dynamically dissociates into cyclohexyl isocyanate and diethylamine (or undergoes direct associative exchange). Introducing a less sterically hindered primary amine (e.g., n-propylamine) drives the equilibrium forward. The newly formed asymmetric urea (e.g., 1-cyclohexyl-3-propylurea) can adopt a fully planar, resonance-stabilized conformation, acting as a thermodynamic sink [1].

  • Le Chatelier’s Principle: The liberated diethylamine is highly volatile (bp ~55 °C). Conducting the reaction in an open or vented system allows for its continuous evaporation, irreversibly driving the reaction to completion.

Reaction Pathway Visualization

The following diagram illustrates the dynamic transureidation pathway, highlighting the thermodynamic and kinetic drivers of the exchange reaction.

Transureidation Precursor 3-Cyclohexyl-1,1-diethylurea (Hindered Precursor) Exchange Dynamic Exchange (120 °C, 12 h) Precursor->Exchange Thermal Activation Amine Primary Amine (e.g., n-Propylamine) Amine->Exchange Nucleophilic Attack Product 1-Cyclohexyl-3-propylurea (Asymmetric Urea) Exchange->Product Steric Relief (Thermodynamic Sink) Byproduct Diethylamine (Volatile Byproduct) Exchange->Byproduct Evaporation (Le Chatelier)

Dynamic amine-urea exchange pathway for asymmetric urea synthesis.

Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. By utilizing NMR tracking, the researcher can continuously verify the mechanistic progression of the exchange.

Protocol A: Preparation and Verification of the Precursor

Before initiating the exchange, the purity of 3-cyclohexyl-1,1-diethylurea must be analytically confirmed to establish a reliable baseline.

  • Dissolution: Dissolve 10 mg of 3-cyclohexyl-1,1-diethylurea in 0.5 mL of CDCl₃ or DMSO-d₆.

  • NMR Validation: Acquire a ¹H NMR spectrum (400 MHz).

  • Signal Verification: Confirm the presence of the characteristic diethyl group signals. You must observe a distinct quartet at δ ~3.24 ppm ( J=8 Hz, 4H, –CH₂ CH₃) and a triplet at δ ~1.15 ppm (6H, –CH₂CH₃ ) [3]. The cyclohexyl methine proton should appear as a multiplet around δ 3.67 ppm.

Protocol B: General Procedure for Transureidation (Amine-Urea Exchange)

This protocol describes the synthesis of 1-cyclohexyl-3-propylurea via dynamic exchange [1].

  • Reagent Assembly: In a heavy-walled reaction tube equipped with a magnetic stir bar, add 3-cyclohexyl-1,1-diethylurea (1.0 mmol, 198.3 g/mol ).

  • Amine Addition: Add n-propylamine (1.2 mmol). The slight 0.2 mmol excess ensures complete consumption of the HUB precursor.

  • Solvent Selection: Add 2.0 mL of DMSO-d₆ (if direct kinetic tracking is desired) or anhydrous toluene (for bulk synthesis).

  • Thermal Activation: Seal the tube loosely (to allow pressure relief from volatile diethylamine) and heat the mixture to 120 °C using a pre-heated oil bath or heating block.

  • Incubation: Maintain stirring at 120 °C for 12 hours . The elevated temperature provides the necessary thermal energy to overcome the steric barrier of the HUB [2].

Protocol C: Reaction Monitoring and Self-Validation
  • Kinetic Tracking: If utilizing DMSO-d₆, extract 50 µL aliquots at t=2,6, and 12 hours.

  • Signal Evolution: Analyze via ¹H NMR. The reaction is self-validating: as the exchange proceeds, the precursor's diethyl quartet at δ 3.24 ppm will proportionately decrease in intensity. Simultaneously, a new set of peaks corresponding to the propyl group (e.g., a triplet around δ 0.85 ppm for the terminal methyl) will emerge and increase in intensity [1].

  • Equilibrium Confirmation: The reaction is deemed complete when the δ 3.24 ppm quartet is fully depleted or stabilizes (typically ~85% conversion at 12 hours) [1].

  • Purification: Remove the solvent and residual amines under reduced pressure. Purify the crude residue via flash column chromatography (Ethyl Acetate/Hexane) to isolate the pure asymmetric urea.

Quantitative Data Presentation

The thermodynamic driving force of the exchange reaction is highly dependent on the steric profile and nucleophilicity of the incoming amine. The table below summarizes the expected kinetic and thermodynamic parameters for various substrates based on the HUB exchange model.

Amine SubstrateSteric ProfileReaction Temp (°C)Time (h)Equilibrium Yield (%)Mechanistic Note
n-Propylamine Primary, unhindered12012~85%High thermodynamic driving force due to massive steric relief [1].
Benzylamine Primary, unhindered12012>80%Excellent nucleophile; forms highly stable, planar asymmetric urea.
Isopropylamine Primary, hindered12018~60%Moderate steric clash reduces the thermodynamic gap between precursor and product.
Aniline Aromatic, poor nucleophile12024<40%Low nucleophilicity slows the attack on the transient isocyanate intermediate.

References

  • Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks ResearchGate URL:[Link]

  • Dynamic covalent adaptive polymer network materials based on hindered urea bonds Journal of Macromolecular Science, Part A (Taylor & Francis) URL:[Link]

  • ビタミンB12と光触媒を利用する環境調和型有機合成に関する研究 (Studies on Environmentally Benign Organic Synthesis...) Kyushu University Academic Repository URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 3-Cyclohexyl-1,1-diethylurea Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and materials scientists working with sterically hindered ureas and dynamic covalent networks.

Overview

3-Cyclohexyl-1,1-diethylurea (C11H22N2O) is a sterically hindered urea derivative[1] frequently utilized as a model compound in the study of dynamic covalent chemistry, particularly in the development of self-healing and reprocessable polyurethane networks[2]. Due to its amphiphilic characteristics—combining a highly lipophilic cyclohexyl ring, two ethyl groups, and a polar, hydrogen-bonding urea core—optimizing its extraction and isolation requires precise solvent selection to maximize recovery and prevent phase-separation issues.

Quantitative Data: Solvent Compatibility Matrix

To achieve the best selectivity and recovery, partitioning of the target analyte must be optimized based on its physicochemical properties[3]. The table below summarizes the efficacy of common extraction solvents for this specific urea derivative based on polarity, boiling point, and hydrogen-bonding capacity.

Extraction SolventPolarity IndexBoiling Point (°C)Water SolubilityExtraction Suitability for 3-Cyclohexyl-1,1-diethylurea
Trichloromethane (Chloroform) 4.161.2Low (0.8 g/100mL)Optimal. Weakly acidic proton disrupts aqueous H-bonds with the urea carbonyl.
Dichloromethane (DCM) 3.139.6Low (1.3 g/100mL)Excellent. High volatility enables easy post-extraction recovery[4].
Diethyl Ether 2.834.6Moderate (6.9 g/100mL)Ideal for Washing. Highly volatile; selectively solvates the urea while leaving polymeric impurities[5].
Hexane 0.169.0Very LowPoor. Insufficient polarity to solvate the hydrogen-bonding urea core.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing low recovery rates when extracting 3-cyclohexyl-1,1-diethylurea from an aqueous reaction quench?

Causality & Solution: While the cyclohexyl and diethyl groups provide substantial lipophilicity, the urea core contains both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O). If you use a strictly non-polar solvent like hexane, the molecule will remain partially solvated in the aqueous phase due to strong hydrogen bonding with water.

Recommendation: To maximize the partition coefficient (LogP), use trichloromethane (chloroform) or dichloromethane (DCM) . Chloroform is particularly effective because its weakly acidic proton can interact with the carbonyl oxygen of the urea[6], actively disrupting water-urea hydrogen bonds and driving the molecule into the organic phase.

Q2: My liquid-liquid extraction (LLE) using chloroform and water has formed a stubborn emulsion. How do I resolve this?

Causality & Solution: Emulsions frequently occur during the extraction of amphiphilic molecules. The cyclohexyl group acts as a hydrophobic tail, while the urea core acts as a hydrophilic head. This effectively turns 3-cyclohexyl-1,1-diethylurea into a weak surfactant that stabilizes the organic-aqueous interface, preventing phase separation.

Self-Validating Resolution Protocol:

  • Salting Out: Add saturated aqueous sodium chloride (brine) directly to the separation funnel. The high ionic strength increases the polarity of the aqueous phase, significantly decreasing the solubility of the urea in water (the "salting-out" effect) and destabilizing the emulsion[3].

  • Mechanical Disruption: If the emulsion persists, transfer the mixture to a centrifuge tube and spin at 3000 × g for 5 minutes. The density difference between chloroform (1.49 g/cm³) and water (1.00 g/cm³) will force mechanical phase separation.

  • Validation: A successful resolution is validated by the appearance of a sharp, mirror-like interface between the lower chloroform layer and the upper aqueous layer.

G Start Aqueous Quench Mixture (Target: 3-cyclohexyl-1,1-diethylurea) Solvent Add CHCl3 or DCM (Optimal H-Bond Disruption) Start->Solvent Mix Agitate & Vent Solvent->Mix Check Phase Separation? Mix->Check Emulsion Emulsion Formed (Surfactant Effect) Check->Emulsion  No Clear Clear Phases Check->Clear  Yes Salt Add Saturated NaCl (Salting-Out Effect) Emulsion->Salt Extract Collect Lower Organic Phase Clear->Extract Centrifuge Centrifuge (3000 x g, 5 min) Salt->Centrifuge Centrifuge->Check

Workflow for liquid-liquid extraction and emulsion resolution of amphiphilic urea derivatives.

Q3: What is the optimal solvent workflow for isolating 3-cyclohexyl-1,1-diethylurea immediately following its synthesis?

Causality & Solution: When synthesizing this compound from cyclohexyl isocyanate and diethylamine, the reaction is typically run in a halogenated solvent[2]. The goal of the extraction and washing phase is to remove unreacted volatile amines and isocyanates without losing the target urea.

Step-by-Step Methodology:

  • Reaction Solvent Removal: After stirring cyclohexyl isocyanate and diethylamine in trichloromethane for 12 hours at room temperature, remove the solvent via rotary evaporation under reduced pressure[2].

  • Ether Washing/Extraction: Suspend the resulting crude residue in [5]. Diethyl ether is highly volatile (b.p. 34.6 °C) and acts as an excellent solvent to selectively dissolve the urea while allowing highly polar or polymeric byproducts to be separated.

  • Iterative Distillation: Wash the product three times with diethyl ether. After each wash, perform distillation under reduced pressure to pull off the ether and volatile impurities (like unreacted diethylamine)[2].

  • Final Drying & Validation: Dry the purified product under high vacuum to remove trace ether. Validate the purity via ^1^H NMR spectroscopy and High-Resolution Mass Spectrometry (HR-MS) (expected m/z for [M+H]^+^ is approximately 199.18).

G R1 Cyclohexyl Isocyanate Rxn Stir in Trichloromethane (25°C, 12h) R1->Rxn R2 Diethylamine R2->Rxn Evap Distillation under Reduced Pressure Rxn->Evap Wash Suspend in Diethyl Ether (Selective Solvation) Evap->Wash Distill2 Distill Ether & Volatiles (Repeat 3x) Wash->Distill2 Dry Vacuum Drying Distill2->Dry Product Pure 3-cyclohexyl-1,1-diethylurea (Validate via 1H NMR) Dry->Product

Step-by-step solvent extraction and purification protocol following urea synthesis.

Q4: I am extracting this urea from a degraded polyurethane matrix to study bond exchange. Are there extraction solvents I should strictly avoid?

Causality & Solution: Yes. 3-Cyclohexyl-1,1-diethylurea is specifically designed as a sterically hindered urea[2]. This steric hindrance weakens the C-N bonds, making them highly susceptible to dynamic exchange (transcarbamoylation) when exposed to nucleophiles at elevated temperatures.

Recommendation: Strictly avoid using primary amines, secondary amines, or reactive alcohols (e.g., methanol, ethanol) as extraction solvents, particularly if any heat is applied during the extraction process. These solvents act as competing nucleophiles and will trigger a decrosslinking or exchange reaction, degrading your target analyte into a newly substituted urea[2]. To preserve the molecule's structural integrity, strictly utilize inert, aprotic solvents (chloroform, DCM, or diethyl ether) at room temperature.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4338720, 3-Cyclohexyl-1,1-diethylurea." PubChem,[Link]

  • Wang, Y., et al. "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks." Nature Communications, 2026.[Link]

  • Amaris Chemical Solutions. "Diethyl Ether Extra Pure: The Classic Solvent For Precision Chemistry." Amaris Chemical Solutions,[Link]

Sources

preventing thermal degradation of 3-cyclohexyl-1,1-diethylurea during distillation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 3-cyclohexyl-1,1-diethylurea. This document is designed for researchers, scientists, and drug development professionals who handle this compound. While distillation is a fundamental purification technique, heat-sensitive molecules like substituted ureas present unique challenges. The primary issue encountered during the distillation of 3-cyclohexyl-1,1-diethylurea is thermal degradation, which can lead to significant yield loss, product contamination, and inconsistent experimental outcomes.

This guide provides a foundational understanding of the degradation mechanisms, a detailed troubleshooting framework, and robust, field-proven protocols to mitigate these risks, ensuring the integrity and purity of your final product.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the stability of 3-cyclohexyl-1,1-diethylurea under thermal stress.

Q1: What is thermal degradation in the context of 3-cyclohexyl-1,1-diethylurea?

A1: Thermal degradation is the process by which the molecule breaks down into smaller, undesired compounds when subjected to high temperatures. For substituted ureas, the most common degradation pathway is a retro-Michael type reaction, where the urea linkage cleaves.[1][2][3] This decomposition yields a substituted isocyanate and an amine.[1][2][3] In this specific case, 3-cyclohexyl-1,1-diethylurea decomposes into cyclohexyl isocyanate and diethylamine. These impurities are reactive and can lead to the formation of other byproducts, complicating purification and compromising sample purity.

Q2: Why is this compound particularly susceptible to thermal degradation?

A2: The susceptibility arises from the N-C bond in the urea backbone. Theoretical studies on various alkyl- and phenylureas show that these compounds decompose via four-center pericyclic reactions, which have a relatively low energy barrier that can be overcome by the heat applied during atmospheric distillation.[1][2][3] Initial bond fissions are not the competitive pathway; rather, it is this concerted molecular rearrangement that leads to the formation of isocyanates and amines.[1][2][3]

Q3: What are the tell-tale signs of thermal degradation during my distillation?

A3: Be vigilant for the following indicators:

  • Discoloration: The distillate or the distillation pot residue turning yellow or brown is a classic sign of byproduct formation.

  • Low Yield: If the amount of purified product is significantly lower than expected, degradation is a likely cause.

  • Pressure Fluctuations: The generation of gaseous byproducts (like amines) can cause the pressure in a vacuum distillation system to become unstable.

  • Inconsistent Boiling Point: The presence of impurities can alter the boiling point of the mixture, causing it to fluctuate or occur over a wide range.

  • Unusual Odors: The formation of volatile amines can produce characteristic amine-like odors.

Part 2: Troubleshooting Guide for Distillation

This section provides a systematic approach to diagnosing and solving problems encountered during the distillation of 3-cyclohexyl-1,1-diethylurea.

Q4: My distillate is yellow and my yield is very low. What's happening and how do I fix it?

A4: This is a classic symptom of significant thermal degradation. The root cause is almost certainly excessive temperature in the distillation pot.

  • Causality: The energy supplied to the system is high enough to overcome the activation energy for the decomposition reaction. The longer the compound is exposed to this temperature, the more degradation occurs.

  • Immediate Solution:

    • Reduce the Temperature: The most effective way to do this is to decrease the system pressure. Vacuum distillation is not optional for this compound; it is mandatory.[4][5] By lowering the pressure, you lower the boiling point.

    • Improve Heat Transfer: Ensure the heating mantle is in good contact with the flask and use a magnetic stir bar. Efficient and even heating minimizes "hot spots" where localized overheating can initiate degradation.

    • Minimize Residence Time: Use a distillation apparatus appropriate for your scale. A smaller setup, like a short-path or Kugelrohr apparatus, is ideal for smaller quantities as it reduces the time the compound spends at high temperatures.[6]

Q5: I'm using a vacuum pump, but the pressure isn't stable and I'm still seeing signs of degradation. What should I check?

A5: An unstable vacuum points to either leaks in your system or the evolution of gaseous byproducts from decomposition.

  • Causality: Leaks allow atmospheric gases in, increasing the pressure and thus the required boiling temperature. Alternatively, the formation of volatile diethylamine from degradation will also increase the system pressure.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for unstable vacuum during distillation.

Q6: What are the optimal vacuum pressure and temperature settings?

A6: The goal is to distill at the lowest feasible temperature. While precise boiling point data for 3-cyclohexyl-1,1-diethylurea under vacuum is not readily published, we can provide target parameters based on compounds of similar molecular weight and structure.

ParameterRecommendationRationale
Target Pot Temperature < 150 °CThis is a generally safe upper limit for many substituted ureas to minimize decomposition rates.
Vacuum Pressure 0.1 - 1.0 mmHg (mbar)High vacuum is essential to achieve a boiling point below 150 °C.[5][6]
Heating Method Oil Bath or Heating Mantle with StirringProvides even, controllable heat distribution, preventing localized overheating.
Apparatus Short-Path Distillation HeadMinimizes the travel distance for the vapor, reducing condensation and improving efficiency at low pressures.

Part 3: Preventative Strategies & Alternative Purification Protocols

The most effective way to prevent thermal degradation is to avoid high temperatures altogether. If your sample is sensitive or if distillation continues to provide poor results, consider these superior, non-destructive methods.

Method 1: Recrystallization (Preferred Method for Solids)

Recrystallization is an ideal method for purifying solid compounds, leveraging differences in solubility at different temperatures.

  • Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving impurities behind in the solvent.

  • Protocol: Step-by-Step Guide to Recrystallization

    • Solvent Screening: In test tubes, test small amounts of the crude product with various solvents (e.g., hexanes, ethyl acetate, isopropyl alcohol, ethanol/water mixtures) to find one where the compound is soluble when hot but poorly soluble when cold.

    • Dissolution: Place the crude 3-cyclohexyl-1,1-diethylurea in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid using excess solvent.

    • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

    • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method 2: Flash Column Chromatography

For oils or solids that are difficult to recrystallize, flash chromatography offers excellent separation based on polarity.

  • Principle: The compound mixture is loaded onto a column of silica gel and an eluent (solvent) is pushed through under pressure. Compounds separate based on their differential adsorption to the silica and solubility in the eluent.

  • Protocol: Step-by-Step Guide to Flash Chromatography

    • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your target compound an Rf value of approximately 0.3.

    • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel.

    • Elution: Apply pressure (using air or nitrogen) and begin collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and gentle heat.

Caption: Decision tree for selecting a purification method.

Part 4: Analytical Verification

Trustworthy science requires verification. After purification, you must confirm the purity of your compound and the absence of degradation products.

TechniquePurposeExpected Result for Pure CompoundIndication of Degradation
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect non-volatile impurities.A single, sharp peak at the expected retention time.[8]Additional peaks, especially for more polar (amine) or less polar (isocyanate) byproducts.
GC-MS (Gas Chromatography-Mass Spectrometry) Identify volatile impurities.A single peak with the correct mass spectrum (m/z = 198.17).[9]Peaks corresponding to diethylamine (m/z = 73) and cyclohexyl isocyanate (m/z = 125).
DSC/TGA (Differential Scanning Calorimetry / Thermogravimetric Analysis) Determine melting point and decomposition temperature.A sharp melting endotherm at the correct temperature, followed by a sharp mass loss at a much higher decomposition temperature.[10][11]Broad melting range; mass loss beginning at lower-than-expected temperatures.[12][13]
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm chemical structure and purity.Clean spectrum matching the known structure of 3-cyclohexyl-1,1-diethylurea.Presence of unexpected signals, particularly in the aliphatic region, that could correspond to degradation byproducts.

References

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). ACS Publications. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). PubMed. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). ResearchGate. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). ACS Publications. [Link]

  • Easy method to remove urea after denaturing purification, no dialysis?. (2012). ResearchGate. [Link]

  • Urea recovery from fresh human urine by forward osmosis and membrane distillation (FO-MD). (2019). Royal Society of Chemistry. [Link]

  • Application of Electrochemical Oxidation for Urea Removal: A Review. (2025). MDPI. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). Taylor & Francis Online. [Link]

  • Urea removal protocol?. (2019). Reddit. [Link]

  • Thermodynamics and reaction mechanism of urea decomposition. (2019). RSC Publishing. [Link]

  • Analytical Investigation of Urea Deposits in SCR System. (2025). ResearchGate. [Link]

  • What is Vacuum Distillation & How Does it Work?. Lechler. [Link]

  • Electrochemical methods for the determination of urea: Current trends and future perspective. (2023). FLORE. [Link]

  • Vacuum distillation. Wikipedia. [Link]

  • Colorimetric determination of urea using diacetyl monoxime with strong acids. (2020). PMC - NIH. [Link]

  • Microscale vacuum distillation apparatus for high-boiling, air- and heat-sensitive liquids. (2020). Girolami Group Website. [Link]

  • Substituted ureas. (1950). Digital Commons @ NJIT. [Link]

  • High-Efficiency Water Recovery from Urine by Vacuum Membrane Distillation for Space Applications: Water Quality Improvement and Operation Stability. (2022). MDPI. [Link]

  • 3-Cyclohexyl-1,1-diethylurea. PubChem. [Link]

  • cholane-24-al. Organic Syntheses Procedure. [Link]

  • Synthesis of Substituted Ureas and Tbio-ureas. (1917). Zenodo. [Link]

  • Thermal Analysis. The Japanese Pharmacopoeia. [Link]

  • Thermal Analysis TGA / DTA. (n.d.). [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). MDPI. [Link]

  • Thermal Analysis in Practice Tips and Hints. Mettler Toledo. [Link]

  • 3-cyclohexyl-1,1-diethylurea (C11H22N2O). PubChemLite. [Link]

Sources

resolving co-elution problems in HPLC analysis of 3-cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-Elution in HPLC Analysis of 3-cyclohexyl-1,1-diethylurea Prepared by: Senior Application Scientist, Method Development & Troubleshooting

Welcome to the Technical Support Center. Analyzing lipophilic urea derivatives like 3-cyclohexyl-1,1-diethylurea often presents unique chromatographic challenges. Due to the molecule's combination of a bulky, hydrophobic cyclohexyl ring, flexible diethyl groups, and a highly polar, hydrogen-bonding urea core, it frequently co-elutes with structurally similar synthetic byproducts or matrix interferents on standard reversed-phase methods.

This guide is designed to move beyond trial-and-error. Here, we explore the thermodynamic and chemical causality behind co-elution and provide self-validating, step-by-step protocols to achieve baseline resolution ( Rs​≥1.5 ).

Troubleshooting Logic & Parameter Impact

Before adjusting your instrument, it is critical to understand which parameters mathematically govern peak separation. The fundamental resolution equation demonstrates that Selectivity ( α ) has the most profound impact on resolving closely eluting peaks, followed by Efficiency ( N ) and Retention ( k ) .

G Rs Resolution (Rs) Alpha Selectivity (α) Largest Impact Rs->Alpha N Efficiency (N) Moderate Impact Rs->N K Retention (k) Minimal Impact at k>5 Rs->K Mod Organic Modifier (MeOH vs ACN) Alpha->Mod Stat Stationary Phase (C18 vs Phenyl) Alpha->Stat Temp Temperature Alpha->Temp Part Particle Size (5µm to 3µm) N->Part Len Column Length N->Len Org % Organic Solvent K->Org

Step-by-step logical relationship of chromatographic parameters governing peak resolution.

Quantitative Impact Summary

The following table summarizes how specific method adjustments quantitatively impact your separation metrics:

Parameter AdjustedEffect on Selectivity ( α )Effect on Efficiency ( N )Effect on Retention ( k )Typical Rs​ Improvement
Organic Modifier (ACN MeOH)High (Alters H-bonding state)MinimalModerate (MeOH is weaker)+++
Stationary Phase (C18 Phenyl)High ( π−π / steric interactions)MinimalModerate+++
Gradient Slope (Flattening)ModerateMinimalHigh (Increases k locally)++
Column Temp (25°C 40°C)Moderate (Thermodynamic shift)High (Lowers viscosity)Low (Decreases k )++
Particle Size (5µm 3µm)NoneHigh (Increases theoretical plates)None+

Frequently Asked Questions (FAQs)

Q1: Why does 3-cyclohexyl-1,1-diethylurea frequently co-elute with its synthetic byproducts on standard C18 columns? A1: Co-elution on standard C18 columns occurs because retention is primarily driven by hydrophobic (dispersive) interactions. 3-cyclohexyl-1,1-diethylurea and its common byproducts (e.g., 1,3-dicyclohexylurea) share very similar lipophilicity (LogP). When analytes have nearly identical hydrophobic surface areas, their retention factors ( k ) converge. This causes the selectivity factor ( α ) to approach 1.0, resulting in co-elution regardless of column length .

Q2: How can I manipulate the mobile phase to improve the selectivity ( α ) for this specific urea derivative? A2: The most powerful approach is to exploit the hydrogen-bonding capacity of the urea core (-NH-CO-N-).

  • Switch the Organic Modifier: Change from Acetonitrile (ACN) to Methanol (MeOH). ACN is a polar-dipole solvent that only acts as a hydrogen bond acceptor. MeOH is a strong hydrogen bond donor and acceptor. This change dramatically alters the solvation shell around the urea derivative, shifting its retention time relative to impurities that lack similar hydrogen-bonding motifs .

  • Flatten the Gradient: If co-elution persists, decrease the gradient steepness (e.g., from 5% B/min to 1% B/min) specifically within the 2-minute window where the co-elution occurs.

Q3: If mobile phase optimization fails, what stationary phase changes are recommended? A3: If Rs​ remains < 1.5, you must introduce orthogonal stationary phase chemistry.

  • Phenyl-Hexyl Columns: These provide moderate hydrophobicity combined with shape selectivity and dipole-induced dipole interactions. The rigid cyclohexyl ring of your analyte will interact differently with the stationary phenyl rings compared to linear alkyl impurities.

  • Polar-Embedded Columns (e.g., C18-Amide): These phases contain a polar functional group embedded in the alkyl chain, providing alternative hydrogen-bonding interactions with the urea carbonyl, often resolving peaks that perfectly co-elute on a pure C18 phase .

Q4: Can column temperature be used to rescue a co-eluting peak pair? A4: Yes. Temperature directly affects the thermodynamics of the partition coefficient. Because the enthalpy of transfer ( ΔH ) from the mobile phase to the stationary phase differs slightly between the target urea and its impurities, elevating the temperature (e.g., from 25°C to 40°C) can alter selectivity ( α ). Furthermore, higher temperatures reduce mobile phase viscosity, which increases the analyte diffusion coefficient, thereby increasing column efficiency ( N ) and narrowing peak widths .

Experimental Troubleshooting Workflows

G Start Co-elution Detected (Rs < 1.5) Grad 1. Flatten Gradient Slope & Adjust %B Start->Grad Mod 2. Change Organic Modifier (ACN to MeOH) Grad->Mod Rs < 1.5 Success Baseline Resolution Achieved (Rs ≥ 1.5) Grad->Success Rs ≥ 1.5 Temp 3. Optimize Column Temp (25°C to 40°C) Mod->Temp Rs < 1.5 Mod->Success Rs ≥ 1.5 Col 4. Switch Stationary Phase (C18 to Phenyl-Hexyl) Temp->Col Rs < 1.5 Temp->Success Rs ≥ 1.5 Col->Success

Step-by-step workflow for resolving co-eluting HPLC peaks.

Protocol 1: Systematic Mobile Phase Gradient Optimization

This protocol utilizes a self-validating approach to isolate the co-elution window and optimize the mobile phase dynamically.

Step 1: Initial Scouting Run

  • Install a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Run a broad gradient: 5% to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Set column temperature to 30°C.

  • Data Analysis: Identify the exact retention time ( tR​ ) where 3-cyclohexyl-1,1-diethylurea co-elutes with the critical impurity.

Step 2: Gradient Flattening

  • Calculate the %B at the point of co-elution (accounting for system dwell volume).

  • Program a new gradient that ramps quickly to 5% below the co-elution %B.

  • Implement a shallow gradient (1% B/min) through the co-elution window (spanning ±3 minutes).

  • Ramp quickly to 95% B to wash the column.

Step 3: Modifier Switch (If Rs​<1.5 )

  • If the shallow gradient fails to achieve baseline resolution, purge the system and replace Mobile Phase B with LC-MS grade Methanol.

  • Repeat Steps 1 and 2. Note: Methanol is a weaker solvent than Acetonitrile; expect the target analyte to elute later, requiring a higher %B to elute.

Protocol 2: Orthogonal Column Screening & System Suitability

If mobile phase adjustments are exhausted, proceed to stationary phase screening.

Step 1: Column Selection & Equilibration

  • Select two orthogonal columns: A Phenyl-Hexyl column and a Polar-Embedded C18 column (matched dimensions: 150 x 4.6 mm, 3 µm or 5 µm).

  • Equilibrate the first column with the optimized Methanol/Water mobile phase from Protocol 1.

Step 2: System Suitability Verification (Self-Validating Step)

  • Prepare a Resolution Standard containing 100 µg/mL of 3-cyclohexyl-1,1-diethylurea and 100 µg/mL of the known critical co-eluting impurity.

  • Inject 5 µL of the Resolution Standard.

  • Acceptance Criteria: The system is only validated for sample analysis if the calculated resolution ( Rs​ ) between the two peaks is ≥1.5 , and the tailing factor ( Tf​ ) for the target urea is ≤1.5 .

  • If criteria are not met, switch to the second orthogonal column and repeat the suitability injection.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Chromatography Online URL: [Link]

  • Recent Applications of Retention Modelling in Liquid Chromatography National Institutes of Health (NIH) - PMC URL:[Link]

reducing side reactions in 3-cyclohexyl-1,1-diethylurea preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-cyclohexyl-1,1-diethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the preparation of this compound. Our goal is to equip you with the knowledge to minimize side reactions and optimize your synthetic protocol for high yield and purity.

Introduction to the Synthesis

The preparation of 3-cyclohexyl-1,1-diethylurea is most commonly achieved through the nucleophilic addition of diethylamine to cyclohexyl isocyanate. This reaction is typically fast and exothermic. While seemingly straightforward, several side reactions can occur, leading to decreased yield and purification challenges. This guide will focus on understanding and mitigating these issues.

Cyclohexyl Isocyanate Cyclohexyl Isocyanate 3-Cyclohexyl-1,1-diethylurea 3-Cyclohexyl-1,1-diethylurea Cyclohexyl Isocyanate->3-Cyclohexyl-1,1-diethylurea + Diethylamine Diethylamine Diethylamine Diethylamine->3-Cyclohexyl-1,1-diethylurea

Caption: Core reaction for 3-cyclohexyl-1,1-diethylurea synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 3-cyclohexyl-1,1-diethylurea, and how can I prevent it?

The most prevalent side reaction is the formation of 1,3-dicyclohexylurea (DCU). This occurs when the cyclohexyl isocyanate starting material reacts with trace amounts of water present in the solvent, reagents, or glassware.[1] The isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to yield cyclohexylamine. This newly formed primary amine is highly reactive and will readily attack another molecule of cyclohexyl isocyanate to produce the highly insoluble and often difficult-to-remove DCU.

Prevention Strategies:

  • Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Use freshly distilled diethylamine and ensure the cyclohexyl isocyanate is of high purity and has been stored under anhydrous conditions.

cluster_0 Primary Reaction Pathway cluster_1 Side Reaction Pathway Cyclohexyl Isocyanate Cyclohexyl Isocyanate Product 3-Cyclohexyl-1,1-diethylurea Cyclohexyl Isocyanate->Product + Diethylamine (fast) Diethylamine Diethylamine H2O H2O Cyclohexylamine Cyclohexylamine H2O->Cyclohexylamine DCU 1,3-Dicyclohexylurea (Byproduct) Cyclohexylamine->DCU + Cyclohexyl Isocyanate (very fast) Cyclohexyl Isocyanate_side Cyclohexyl Isocyanate Cyclohexyl Isocyanate_side->Cyclohexylamine + H₂O (slow)

Caption: Competing reaction pathways in the synthesis.

Q2: I observe a significant amount of white precipitate that is insoluble in my workup solvent. What is it and how do I remove it?

This insoluble white precipitate is almost certainly 1,3-dicyclohexylurea (DCU).[1] Due to its high symmetry and strong intermolecular hydrogen bonding, DCU is notoriously insoluble in many common organic solvents.

Removal Strategies:

  • Filtration: In many cases, the bulk of the DCU can be removed by simple filtration of the reaction mixture, as the desired product, 3-cyclohexyl-1,1-diethylurea, is significantly more soluble.

  • Solvent Selection for Recrystallization: If the product is contaminated with DCU, careful selection of a recrystallization solvent is key. A solvent system where the desired product has good solubility at elevated temperatures but poor solubility at room temperature, while DCU remains sparingly soluble even when hot, is ideal. Mixtures of ethyl acetate and hexanes are often effective.[2]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the more polar DCU from the desired product.[3]

Q3: My reaction is very exothermic and difficult to control. How can I manage the reaction temperature?

The reaction between an isocyanate and an amine is highly exothermic.[4] Uncontrolled temperature can lead to the formation of byproducts and potential safety hazards.

Temperature Control Measures:

  • Slow Addition: Dissolve the diethylamine in an appropriate anhydrous solvent and cool the solution in an ice bath (0-5 °C). Add the cyclohexyl isocyanate dropwise to the cooled amine solution. This allows for the dissipation of heat as it is generated.[2][5]

  • Dilution: Conducting the reaction at a lower concentration (i.e., using a larger volume of solvent) can help to better manage the heat generated.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Presence of moisture leading to DCU formation.- Incomplete reaction.- Loss of product during workup.- Ensure strict anhydrous conditions.[6]- Monitor the reaction by TLC to confirm completion.- Use a slight excess (1.05-1.1 equivalents) of diethylamine.- Optimize purification to minimize product loss.
Formation of Multiple Byproducts - Reaction temperature too high.- Impure starting materials.- Maintain a low reaction temperature (0-5 °C) during isocyanate addition.[2][5]- Use freshly distilled diethylamine and high-purity cyclohexyl isocyanate.
Difficulty in Removing DCU Byproduct - High insolubility of DCU.- Filter the reaction mixture before workup.- Perform recrystallization from a suitable solvent system (e.g., ethanol or dichloromethane/hexanes).[1]- If necessary, use silica gel chromatography.
Product is an Oil or Fails to Crystallize - Presence of residual solvent or impurities.- Ensure complete removal of solvent under high vacuum.- Purify by column chromatography to remove impurities that may be inhibiting crystallization.

Experimental Protocols

Optimized Protocol for 3-Cyclohexyl-1,1-diethylurea Synthesis

This protocol is designed to maximize yield and minimize the formation of byproducts.

Materials and Reagents:

  • Cyclohexyl isocyanate (≥98%)

  • Diethylamine (≥99.5%, freshly distilled)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Amine Solution: To the flask, add diethylamine (1.0 equivalent) and anhydrous DCM (to make a 0.5 M solution). Cool the flask to 0 °C in an ice bath.

  • Isocyanate Addition: Add cyclohexyl isocyanate (1.05 equivalents) to the dropping funnel. Add the cyclohexyl isocyanate dropwise to the stirred diethylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclohexyl isocyanate is consumed.

  • Workup:

    • Quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethyl acetate/hexanes.

    • Column Chromatography: If the product is an oil or if significant impurities remain after recrystallization, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Flame-dry glassware prep2 Use anhydrous solvents react1 Dissolve diethylamine in anhydrous DCM prep2->react1 react2 Cool to 0 °C react1->react2 react3 Add cyclohexyl isocyanate dropwise react2->react3 react4 Warm to RT and stir for 1-2h react3->react4 workup1 Quench with NaHCO₃ (aq) react4->workup1 work2 Separate organic layer workup1->work2 work3 Wash with H₂O and brine work2->work3 work4 Dry over Na₂SO₄ and concentrate work3->work4 purify1 Recrystallization (EtOAc/Hexanes) work4->purify1 purify2 Column Chromatography (if needed) purify1->purify2 or

Caption: Experimental workflow for the optimized synthesis.

References

  • Rousseaux, G.; et al. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry. 2017 , 83 (3), 913-920. [Link]

  • Forbes, G. S.; Anderson, H. H. A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. 1940 , 20, 97. [Link]

  • Flores, J. D.; et al. Direct RAFT Polymerization of an Unprotected Isocyanate-Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions - Supporting Information. Polymer Chemistry. 2010 . [Link]

  • Gavali, M.; et al. Synthesis and Characterisation of Dicyclohexyl Urea by the improved Green Methodology. International Journal of ChemTech Research. 2017 , 10, 70-76. [Link]

  • CN111548287A - Preparation method of cyclohexyl isocyanate.
  • US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • 2,6-dimethylphenylthiourea. Organic Syntheses. [Link]

  • 3-Cyclohexyl-1,1-diethylurea. PubChem. [Link]

  • Kumar, A.; et al. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. 2024 , 29(23), 5239. [Link]

  • Khan, I.; et al. An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. 2011 , 4(4), 437-441. [Link]

  • Majee, A.; et al. An improved procedure of Miyashita protocol for the preparation of ureidomethylene derivatives of 1,3-dicarbonyl compounds. Indian Journal of Chemistry. 2010 , 49B, 124-126. [Link]

  • Phakhodee, W.; et al. Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. 2020 . [Link]

  • Izdebski, J.; et al. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research. 1989 , 33(1), 77-80. [Link]

  • 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses. [Link]

  • Optimization of synthesis and quality control procedures for the preparation of F and I labelled peptides for nuclear medicine. IAEA-TECDOC-1364. [Link]

  • An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules. 2023 , 28(11), 4381. [Link]

  • Publications - Kyoto University. [Link]

  • 3-CYCLOHEXYL-1,1-DIETHYLUREA — Chemical Substance Information. NextSDS. [Link]

  • Preparation of N-cyclohexyl-N', N', N'', N''-tetramethylguanidine and its application in synthesis of diethylene glycol diallyl dicarbonate. ResearchGate. 2012 . [Link]

  • Synthesis and characterization of silicone polyurea and mechanical properties improvement through interfacial reaction. RSC Publishing. 2023 . [Link]

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry. 2025 , 21, 683-718. [Link]

Sources

Technical Support Center: Maximizing the Shelf Life of 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for 3-cyclohexyl-1,1-diethylurea (CAS: 57883-78-0). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who utilize this compound as a critical model for hindered urea bonds (HUBs). This compound is foundational in dynamic covalent chemistry, particularly in the synthesis of self-healing polyurethanes, reprocessable thermosets, and advanced perovskite passivators[1].

Because the utility of this molecule relies entirely on its controlled instability—specifically its ability to undergo dynamic exchange—improper storage can lead to premature dissociation, rendering your batch useless. This guide will help you understand the thermodynamic causality behind its degradation and establish a self-validating system to ensure its integrity.

The Causality of HUB Instability (Mechanistic Overview)

To master the storage of 3-cyclohexyl-1,1-diethylurea, you must first understand its thermodynamic behavior. The bulky cyclohexyl and diethyl substituents create significant steric hindrance around the central urea linkage[2]. This non-coplanarity disrupts orbital conjugation and weakens the carbonyl-amine hydrogen bonding network[2].

Consequently, the activation energy required to break the urea bond is drastically lowered. This allows the compound to reversibly dissociate into cyclohexyl isocyanate and diethylamine under mild thermal or chemical stimuli[2]. Your storage strategy must act as a strict physical and chemical barrier against these specific thermodynamic triggers.

Troubleshooting & FAQs

Q1: What is the optimal baseline storage temperature for 3-cyclohexyl-1,1-diethylurea? A: The compound must be strictly stored at room temperature (15°C to 25°C) [3]. Do not store it in heated chemical cabinets or near equipment that generates thermal exhaust. At elevated temperatures (approaching 80°C), the compound undergoes homolytic and heterolytic cleavage, prematurely dissociating into its isocyanate and amine precursors[2].

Q2: Can I store the compound on an open laboratory bench if the temperature is controlled? A: No. It must be stored in a tightly sealed desiccator, ideally under an inert atmosphere (Nitrogen or Argon). Recent applications of HUBs as Lewis acid-base passivators have demonstrated that dynamic urea bonds actively absorb ambient moisture[4]. This moisture acts as a trigger, causing the compound to hydrolyze and release Lewis bases, which irreversibly alters its chemical structure and ruins its efficacy for controlled dynamic exchange experiments[1][4].

Q3: My recent dynamic exchange experiment with n-propylamine failed to reach the expected 85% equilibrium. Could storage be the issue? A: Yes. If 3-cyclohexyl-1,1-diethylurea is stored in the same cabinet as primary or secondary amines (such as n-propylamine), trace volatile amines can penetrate poorly sealed containers. Because the exchange reaction between this HUB and n-propylamine is highly efficient[5], any cross-contamination during storage will initiate premature dynamic exchange, converting your starting material into 1-cyclohexyl-3-propylurea before your experiment even begins[6].

Quantitative Data: Storage Parameters & Thresholds

To ensure maximum shelf life, adhere to the following validated parameters. Breaching these thresholds will trigger the dynamic covalent mechanisms you are trying to suppress.

ParameterOptimal ConditionCritical ThresholdConsequence of Breach
Temperature 15°C – 25°C> 60°CReversible dissociation into isocyanate and amine[2].
Humidity < 10% RH (Desiccator)> 30% RHMoisture-induced hydrolysis and Lewis base release[4].
Atmosphere Nitrogen / ArgonAmbient AirGradual oxidative and hydrolytic degradation.
Co-storage Isolated / SegregatedNear Amines/AlcoholsPremature dynamic exchange / nucleophilic attack[5].

Mechanistic Visualization

The following diagram illustrates the logical pathways of degradation when storage conditions are breached.

HUB_Mechanisms cluster_triggers Storage Stressors HUB 3-cyclohexyl-1,1-diethylurea (Intact HUB) Heat Elevated Temp (>80°C) HUB->Heat Thermal Stress Moisture Ambient Moisture (>30% RH) HUB->Moisture Humidity Exposure Amines Trace Amines (Nucleophiles) HUB->Amines Contamination Dissociation Reversible Dissociation (Isocyanate + Amine) Heat->Dissociation Hydrolysis Hydrolysis & Lewis Base Release Moisture->Hydrolysis Exchange Premature Dynamic Exchange Amines->Exchange Dissociation->Exchange Reacts with Nucleophiles

Mechanisms of 3-cyclohexyl-1,1-diethylurea degradation under improper storage conditions.

Self-Validating Experimental Protocol: Quality Control & Integrity Verification

Before utilizing a stored batch of 3-cyclohexyl-1,1-diethylurea in sensitive dynamic decrosslinking or self-healing experiments, you must validate its structural integrity. This protocol is designed as a self-validating system: if the compound has degraded, the specific analytical signatures below will pinpoint the exact storage failure.

Step 1: Visual and Physical Inspection
  • Action: Inspect the compound in a dry, well-ventilated environment.

  • Validation: It should appear as a white crystalline solid[7]. Any discoloration or transition to a tacky/viscous state indicates severe moisture absorption or thermal degradation.

Step 2: ATR-FTIR Spectroscopy (Thermal Degradation Check)
  • Action: Run a standard Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrum on a small sample.

  • Validation: Confirm the presence of intact urea linkages (strong C=O stretching). Crucially, scan the 2270 cm⁻¹ region. The appearance of a peak here corresponds to the –N=C=O stretch of free cyclohexyl isocyanate[8]. If this peak is present, the batch has suffered thermal dissociation and must be discarded.

Step 3: ¹H NMR Spectroscopy (Contamination Check)
  • Action: Dissolve 5-10 mg of the sample in DMSO-d6 and acquire a 400 MHz ¹H NMR spectrum[5].

  • Validation: Compare the integration of the cyclohexyl ring protons against the diethylamine ethyl protons. If you observe unexpected peaks (e.g., signals corresponding to a propyl group if stored near n-propylamine), the batch has undergone premature dynamic exchange and is no longer pure[6].

Step 4: Controlled Experimental Execution
  • Action: When proceeding with your dynamic exchange reaction (e.g., reacting with n-propylamine at 120°C for 12 hours)[6], purge the reaction vessel with Nitrogen before heating.

  • Validation: Heating the compound in an open system allows the volatile amine cleavage products to escape, permanently shifting the equilibrium toward degradation rather than controlled exchange. A sealed, inert system ensures the dynamic covalent network behaves predictably.

References

  • [3] Merck 3-CYCLOHEXYL-1,1-DIMETHYLUREA - 캐시바이. Source: cacheby.com. 9

  • [5] Dynamic exchange of HUBs a Schematic illustration of the exchange.... Source: researchgate.net. 5

  • [7] Functional Upcycling of Polyurethane Thermosets into Value-Added Thermoplastics via Small-Molecule Carbamate-Assisted Decross-Linking Extrusion. Source: researchgate.net. 7

  • [4] TWI802252B - Dynamic urea bond-based passivators of perovskite. Source: google.com. 4

  • [1] CN116889121A - Perovskite passivators based on dynamic urea bonds. Source: google.com. 1

  • [2] Dynamic Covalent Bond-Based Polymer Chains Operating Reversibly with Temperature Changes. Source: mdpi.com. 2

  • [6] Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks. Source: nih.gov. 6

  • [8] (A) ATR-FTIR spectra of the model thermoset (PU2) before.... Source: researchgate.net. 8

Sources

Technical Support Center: LC-MS Mobile Phase Optimization for 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub. As a Senior Application Scientist, I have designed this guide to move beyond generic LC-MS advice. Analyzing substituted ureas like 3-cyclohexyl-1,1-diethylurea presents specific physicochemical challenges—namely, parasitic adduct formation, secondary column interactions, and matrix-induced ion suppression.

This center provides field-proven, mechanistically grounded troubleshooting strategies to ensure your quantitative assays are sensitive, reproducible, and self-validating.

Part 1: Analyte Profiling & Baseline Metrics

Before altering your chromatography, you must understand the molecular behavior of your analyte in an electrospray environment. 3-Cyclohexyl-1,1-diethylurea features a highly non-polar aliphatic periphery (cyclohexyl and diethyl groups) surrounding a polar, Lewis-basic urea core.

Table 1: Quantitative MS Parameters for 3-Cyclohexyl-1,1-diethylurea

ParameterValueCausality / Impact on LC-MS Method
Exact Mass 198.1732 DaBaseline for high-resolution mass extraction.
[M+H]⁺ m/z 199.1810Primary target ion for ESI+ quantification.
[M+Na]⁺ m/z 221.1629Common parasitic adduct; splits the ion current and reduces [M+H]⁺ sensitivity.
LogP (est.) ~2.5 - 3.0Dictates strong retention on C18 columns; requires a high % organic phase to elute.
Part 2: Diagnostic FAQs (Troubleshooting Guide)
Q1: Why does my analyte show split MS signals at m/z 199.2 and 221.2, and how do I fix it?

The Causality: The urea backbone contains a highly electronegative carbonyl oxygen that acts as a strong Lewis base. In Electrospray Ionization (ESI), this oxygen readily coordinates with trace alkali metals (like Na⁺) leaching from glassware or present in lower-grade solvents. This splits your ion current between the desired protonated molecule [M+H]⁺ and the parasitic sodium adduct [M+Na]⁺, severely degrading your limit of detection (LOD) [1]. The Protocol: Implement a competitive displacement strategy. Add 2–5 mM Ammonium Formate alongside 0.1% Formic Acid (FA) to your aqueous mobile phase. The ammonium ions (NH₄⁺) competitively block sodium from binding to the urea carbonyl, while the formate and FA provide an abundant proton source to drive the equilibrium entirely toward [M+H]⁺ [2]. Validation Check: Inject a neat standard. A properly optimized mobile phase will yield an [M+Na]⁺ peak area that is <5% of the [M+H]⁺ peak area.

Q2: My chromatographic peaks are exhibiting severe tailing (Asymmetry factor > 1.8). Is this a mobile phase issue?

The Causality: While 3-cyclohexyl-1,1-diethylurea has non-polar rings, the core urea nitrogens act as hydrogen-bond donors/acceptors. If your mobile phase pH is near neutral, residual silanols on the silica-based C18 column (pKa ~3.5–4.5) become deprotonated (SiO⁻). The urea core strongly interacts with these anionic sites via secondary ion-dipole interactions, causing the analyte to "drag" through the column [3]. The Protocol: Lower the mobile phase pH to ~2.7 using 0.1% Formic Acid. This fully protonates the silanols (neutral SiOH), neutralizing the secondary interaction sites. If tailing persists, the stationary phase may be degraded; switch to a polar-embedded or fully end-capped C18 column designed to shield basic/polar-core compounds [4]. Validation Check: Run a system suitability injection. The tailing factor (Tf) should drop below 1.2 after proper pH adjustment and column equilibration.

Q3: Why am I experiencing retention time shifts and signal suppression in plasma samples?

The Causality: Substituted ureas elute in the mid-to-late gradient due to their lipophilicity. If the mobile phase gradient is too shallow, co-eluting endogenous lipids (like phospholipids) will compete for charge on the surface of the ESI droplets, causing ion suppression. The Protocol: Steepen the gradient slope between 40% and 80% organic phase to sharpen the analyte peak, and incorporate a 95% organic "wash step" at the end of every run to clear highly retained matrix components before the next injection.

Part 3: Visualized Workflows & Mechanisms

OptimizationWorkflow step1 Initial LC-MS Injection (0.1% FA in H2O/MeCN) eval1 Evaluate MS Spectra step1->eval1 adducts High [M+Na]+ m/z 221.2 detected eval1->adducts Signal Split optimal Dominant [M+H]+ m/z 199.2 detected eval1->optimal Clean Spectra action1 Add 5 mM Ammonium Formate to Mobile Phase A & B adducts->action1 eval2 Re-evaluate Peak Shape optimal->eval2 action1->eval2 tailing Peak Tailing Observed (Asymmetry Factor > 1.5) eval2->tailing Poor Shape action2 Switch to Polar-Embedded or Fully End-Capped Column tailing->action2 action2->optimal Resolved

Troubleshooting workflow for resolving signal splitting and peak tailing in LC-MS.

ESIMechanism cluster_modifiers Mobile Phase Modifiers analyte 3-Cyclohexyl-1,1-diethylurea (ESI Droplet) mh_ion [M+H]+ Ion (m/z 199.2) Optimal for Quantitation analyte->mh_ion Protonation mna_ion [M+Na]+ Adduct (m/z 221.2) Reduces Sensitivity analyte->mna_ion Cationization fa Formic Acid (0.1%) Provides H+ fa->mh_ion Drives Reaction nh4 Ammonium Formate (5mM) Displaces Na+ contaminant Trace Sodium (Na+) from Glassware/Solvents nh4->contaminant Competitive Inhibition contaminant->mna_ion Causes Splitting

Mechanistic pathway of ESI+ ionization and adduct suppression for substituted ureas.

Part 4: Self-Validating Experimental Protocols

Table 2: Mobile Phase Modifier Matrix

ModifierConcentrationEffect on 3-Cyclohexyl-1,1-diethylureaRecommendation
Formic Acid (FA) 0.1% (v/v)Provides abundant protons for [M+H]⁺ formation; suppresses silanol ionization.Essential. Use in both Aqueous (A) and Organic (B) phases.
Ammonium Formate 2 - 5 mMCompetitively displaces Na⁺/K⁺ adducts, consolidating signal into [M+H]⁺.Highly Recommended. Add to Phase A if adducts exceed 10% of base peak.
Trifluoroacetic Acid 0.05% (v/v)Strong ion-pairing; causes severe ESI signal suppression for ureas.Avoid. Do not use for ESI-MS quantification.
Protocol 1: Formulating the Adduct-Suppressing Mobile Phase

Purpose: To create a highly buffered, proton-rich environment that forces 3-cyclohexyl-1,1-diethylurea into a single[M+H]⁺ charge state.

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Measure 1000 mL of LC-MS grade water into a pre-rinsed (with LC-MS water, never detergent) borosilicate glass bottle.

    • Add 315 mg of LC-MS grade Ammonium Formate (yields ~5 mM). Stir until completely dissolved.

    • Pipette exactly 1.0 mL of LC-MS grade Formic Acid (yields 0.1% v/v).

    • Sonicate for 5 minutes to degas.

  • Organic Phase (Mobile Phase B) Preparation:

    • Measure 1000 mL of LC-MS grade Acetonitrile.

    • Pipette 1.0 mL of LC-MS grade Formic Acid. (Note: Do not add ammonium formate to pure acetonitrile as it will precipitate).

  • System Priming:

    • Purge the LC lines with the new solvents for at least 5 minutes at 2.0 mL/min to clear any residual sodium from previous runs.

  • Self-Validation Check:

    • Infuse a 100 ng/mL standard of 3-cyclohexyl-1,1-diethylurea directly into the MS. Monitor m/z 199.2 and 221.2. The ratio of 199.2 to 221.2 must be strictly > 20:1. If not, re-clean the MS source capillary and check solvent purity.

Protocol 2: LC-MS Equilibration and Matrix Wash

Purpose: To prevent retention time drift and eliminate ion suppression from biological matrices.

  • Gradient Adjustment:

    • Program your LC gradient to ramp from 10% B to 90% B over your desired separation time (e.g., 5 minutes).

  • The Wash Cycle:

    • Immediately following the elution of 3-cyclohexyl-1,1-diethylurea, step the gradient to 95% B and hold for 1.5 minutes. This strips highly lipophilic matrix components (e.g., triglycerides, phospholipids) off the column.

  • Equilibration:

    • Step back to 10% B and hold for at least 3 column volumes (typically 2-3 minutes at 0.4 mL/min) before the next injection.

  • Self-Validation Check:

    • Perform 5 replicate injections of a matrix-matched standard. The %RSD for the retention time must be < 0.5%, and the %RSD for peak area must be < 5%. Failure indicates insufficient equilibration time or incomplete matrix washout.

Part 5: References
  • MDPI / ResearchGate. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." Metabolites. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Guide to achieving reliable quantitative LC-MS measurements." RSC Analytical Methods Committee. Available at: [Link]

  • LCGC International. "Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction." Chromatography Online. Available at: [Link]

Technical Support Center: Overcoming Low Solubility of 3-cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development & Troubleshooting Portal.

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 3-cyclohexyl-1,1-diethylurea . Because this compound is a sterically hindered, neutral, and highly lipophilic urea derivative, traditional solubilization methods like pH adjustment or salt formation are entirely ineffective. When diluted from DMSO stock solutions into aqueous assay buffers, it rapidly exceeds its kinetic solubility, leading to precipitation, artifactual assay readouts, and underestimated potency.

This portal provides field-proven causality, self-validating protocols, and authoritative troubleshooting steps to ensure scientific integrity in your in vitro biochemical and cell-based assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 3-cyclohexyl-1,1-diethylurea precipitate immediately upon dilution into my biochemical assay buffer, even at low micromolar concentrations? Causality: You are observing a kinetic solubility failure. Compounds stored in DMSO experience a dramatic solvent shift when introduced to aqueous media. The local supersaturation causes rapid nucleation of the hydrophobic cyclohexyl and diethyl groups, leading to aggregation. Because the urea core lacks ionizable groups at physiological pH, the compound cannot be rescued by adjusting the buffer pH [1].

Q2: Will increasing the DMSO concentration in the assay buffer solve the problem? Causality: While increasing DMSO (e.g., from 1% to 5%) increases the co-solvent capacity, it often denatures target proteins or causes cytotoxicity in cell-based assays. Most biochemical assays tolerate a maximum of 1-2% DMSO. Therefore, relying solely on DMSO is a flawed strategy. We must use alternative solubilizers like cyclodextrins or non-ionic surfactants to bridge the gap [2].

Q3: Which cyclodextrin is best suited for this specific urea derivative? Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The internal cavity size of β-cyclodextrin (approx. 6.0–6.5 Å) perfectly accommodates the bulky, lipophilic cyclohexyl ring of the compound, forming a stable non-covalent inclusion complex. α-cyclodextrin is too small, and γ-cyclodextrin is unnecessarily large, which reduces the thermodynamic binding affinity [3].

Part 2: Solubilization Strategies & Data Comparison

To select the appropriate intervention, compare the properties of standard solubilizing agents in the context of high-throughput screening (HTS) and benchtop assays.

Solubilizing AgentMechanism of ActionRecommended Working Conc.ProsCons
DMSO (Co-solvent) Disrupts water hydrogen bonding; lowers dielectric constant.0.5% - 2.0% (v/v)Universal solvent for stocks; easy to use.High concentrations denature proteins; poor kinetic solubility upon dilution.
HP-β-CD (Inclusion) Hydrophobic cavity encapsulates the lipophilic cyclohexyl group.5% - 20% (w/v)Excellent biocompatibility; prevents precipitation without denaturing proteins.May sequester lipophilic assay substrates or fluorophores if not controlled.
Tween-20 (Surfactant) Forms micelles that trap hydrophobic molecules; lowers surface tension.0.01% - 0.1% (v/v)Prevents non-specific binding to plasticware; highly cost-effective.Can interfere with lipid-dependent enzymes; potential for foaming.

Part 3: Experimental Workflows & Logical Relationships

Understanding the workflow for solubility optimization is critical to avoiding false negatives in your assays.

G Start Compound Stock (10 mM in DMSO) Dilution Direct Aqueous Dilution (Kinetic Solubility Test) Start->Dilution Precipitation Precipitation Detected? (Nephelometry/BMI) Dilution->Precipitation Proceed Proceed to Assay (Soluble) Precipitation->Proceed No (Clear solution) Formulation Formulation Strategy (Select Solubilizer) Precipitation->Formulation Yes (Cloudy/Aggregates) HPBCD HP-β-CD Complexation (Prepare 10% w/v in Buffer) Formulation->HPBCD Surfactant Surfactant Addition (Add 0.01% Tween-20) Formulation->Surfactant HPBCD->Proceed Surfactant->Proceed

Workflow for High-Throughput Solubility Screening and Formulation Strategy.

G Drug 3-cyclohexyl- 1,1-diethylurea (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Encapsulation Assay Aqueous Assay Media Complex->Assay Dissolved state maintained

Mechanism of HP-β-CD Inclusion Complexation for Lipophilic Urea Derivatives.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and data integrity, every protocol must be self-validating. This means incorporating steps that actively confirm the success of the solubilization before the compound is introduced to the biological target.

Protocol A: Kinetic Solubility Screening via Backgrounded Membrane Imaging (BMI) or Nephelometry

Purpose: To empirically determine the exact concentration at which 3-cyclohexyl-1,1-diethylurea precipitates in your specific assay buffer, establishing a baseline [4].

  • Preparation of Stocks: Prepare a 10 mM stock of 3-cyclohexyl-1,1-diethylurea in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in DMSO (ranging from 10 mM down to 19.5 µM).

  • Aqueous Transfer (The Solvent Shift): Transfer 2 µL of each DMSO stock into 198 µL of the target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) in a 96-well clear-bottom plate.

    • Causality: This forces a rapid solvent shift, mimicking the exact conditions of the assay (final DMSO = 1%).

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 rpm to allow thermodynamic equilibrium of the precipitate.

  • Detection: Measure the turbidity using a nephelometer or Backgrounded Membrane Imaging (BMI) system.

    • Self-Validation Check: The kinetic solubility limit is defined as the lowest concentration where the turbidity signal exceeds the mean + 3 standard deviations of the vehicle control (1% DMSO in buffer). Do not dose your biological assay above this empirically determined limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes for Biochemical Assays

Purpose: To rescue the solubility of 3-cyclohexyl-1,1-diethylurea, allowing testing at higher concentrations without DMSO-induced toxicity [3].

  • Buffer Preparation: Prepare the assay buffer supplemented with 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Slowly add the 10 mM DMSO stock of 3-cyclohexyl-1,1-diethylurea dropwise into the HP-β-CD buffer while vortexing vigorously.

    • Causality: The continuous vortexing prevents localized supersaturation, giving the cyclodextrin cavities time to encapsulate the lipophilic compound before it can self-aggregate.

  • Equilibration: Sonicate the solution in a water bath for 10 minutes at 25°C, followed by shaking at 500 rpm for 1 hour.

  • Validation (Centrifugation Assay): Centrifuge the formulated solution at 10,000 x g for 15 minutes.

    • Self-Validation Check: Carefully sample the supernatant and analyze via HPLC-UV. Compare the Area Under the Curve (AUC) to a standard curve prepared in 100% organic solvent. If the AUC matches the theoretical concentration, 100% inclusion and solubilization have been achieved.

  • Assay Control: You must run a vehicle control containing 10% HP-β-CD without the compound in your biological assay to ensure the cyclodextrin itself does not inhibit your target enzyme or sequester your substrate.

Protocol C: Surfactant-Mediated Solubilization (Tween-20)

Purpose: To prevent non-specific binding to plasticware and minor aggregation of the urea derivative at low micromolar concentrations.

  • Buffer Modification: Add 0.01% to 0.05% (v/v) Tween-20 to your standard assay buffer.

  • Order of Addition (Critical): Always add the surfactant to the aqueous buffer before introducing the DMSO compound stock.

    • Causality: Pre-forming the surfactant micelles in the aqueous phase ensures they are ready to trap the hydrophobic 3-cyclohexyl-1,1-diethylurea molecules the exact moment the solvent shift occurs.

  • Validation: Monitor the assay readout consistency over time (e.g., 0, 30, 60, and 120 minutes).

    • Self-Validation Check: If the compound is precipitating slowly, the apparent potency (IC50) will drift over time. Stable readings confirm successful micellar solubilization.

References

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Available at:[Link]

  • Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Current Topics in Medicinal Chemistry. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (PMC). Available at:[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters Corporation. Available at:[Link]

removing unreacted cyclohexylamine from 3-cyclohexyl-1,1-diethylurea mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting the Removal of Unreacted Cyclohexylamine

Overview During the synthesis of 3-cyclohexyl-1,1-diethylurea[1], a frequent challenge is the persistence of unreacted cyclohexylamine[2]. This typically occurs when the amine is used in stoichiometric excess during coupling with diethylcarbamoyl chloride. Because primary amines can severely interfere with downstream biological assays or subsequent synthetic steps, their complete removal is a critical quality control checkpoint.

This technical guide provides field-proven, self-validating methodologies to isolate your target urea with high purity, explaining the chemical causality behind each technique.

Section 1: Physicochemical Rationale

To design a highly efficient separation strategy, we must exploit the physicochemical differences between the product and the impurity. The fundamental causality behind our protocols relies on the basicity ( pKa​ ) and nucleophilicity of the primary amine compared to the neutral, unreactive nature of the fully substituted urea.

Table 1: Comparative Physicochemical Properties of the Mixture Components

PropertyCyclohexylamine (Impurity)3-Cyclohexyl-1,1-diethylurea (Product)
CAS Number 108-91-857883-78-0
Molecular Weight 99.17 g/mol 198.31 g/mol
pKa​ 10.64 (Moderately Basic)~0-1 (Neutral / Very weakly basic)
Boiling Point 134.5 °CHigh (Solid / Viscous Liquid)
Water Solubility MiscibleLow / Insoluble
Organic Solubility Miscible in most solventsSoluble in DCM, EtOAc, THF
Section 2: Troubleshooting & FAQs

Q1: Why is simple rotary evaporation insufficient for removing unreacted cyclohexylamine? A1: While cyclohexylamine has a boiling point of 134.5 °C[3], making it somewhat volatile, removing it entirely via evaporation requires high vacuum and prolonged heating. This thermal stress can degrade sensitive compounds. Furthermore, trace amounts of the amine often remain trapped in the viscous urea matrix. Chemical separation is far more absolute and reliable.

Q2: What is the most reliable method for bulk purification? A2: Liquid-Liquid Extraction (LLE) using an acidic aqueous wash is the gold standard[4]. The causality is strictly acid-base chemistry: cyclohexylamine is a moderately strong base ( pKa​ 10.64)[5]. When washed with an aqueous solution at pH < 3 (e.g., 1M HCl), the amine is protonated to form cyclohexylammonium chloride, which is highly water-soluble. The 3-cyclohexyl-1,1-diethylurea lacks basic amine protons and remains entirely in the organic phase.

Q3: I am performing high-throughput parallel synthesis. How can I remove the amine without tedious aqueous workups? A3: Polymer-supported scavenger resins are ideal for this scenario[6]. By adding a polymer-bound isocyanate resin to your crude mixture, the highly nucleophilic primary amine reacts with the isocyanate to form a urea linkage that is covalently bound to the insoluble polystyrene backbone. The target 3-cyclohexyl-1,1-diethylurea is sterically hindered and lacks nucleophilic protons, so it does not react. A simple filtration removes the resin-bound impurity, leaving pure product in the filtrate[7].

Section 3: Visualized Workflows

LLE_Mechanism Mix Organic Mixture Urea + Cyclohexylamine Acid Add 1M HCl (aq) pH < 3 Mix->Acid Phase Phase Separation (Separatory Funnel) Acid->Phase Org Organic Phase 3-cyclohexyl-1,1-diethylurea Phase->Org Neutral species retained Aq Aqueous Phase Cyclohexylammonium chloride Phase->Aq Protonated amine extracted

Workflow for acid-base liquid-liquid extraction separating neutral urea from basic amine.

Scavenger_Mechanism Crude Crude Mixture in DCM/THF Resin Add Polymer-Bound Isocyanate Resin Crude->Resin Incubate Agitate 1-2 hours (Covalent Trapping) Resin->Incubate Filter Filtration Incubate->Filter Filtrate Filtrate Pure Urea Product Filter->Filtrate Unreacted urea Waste Resin Waste Trapped Amine Filter->Waste Covalently bound amine

Polymer-supported scavenger workflow for removing unreacted amines via simple filtration.

Section 4: Validated Experimental Protocols
Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Self-Validation Metric: The aqueous phase should test positive for primary amines (via Ninhydrin stain), while the organic phase should show a single UV-active/Iodine-active spot on TLC corresponding to the purified urea.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Washing: Transfer the solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl) or 10% aqueous Citric Acid.

  • Agitation & Separation: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely.

  • Phase Collection: Drain the organic layer into an Erlenmeyer flask. The unreacted cyclohexylamine is now trapped in the aqueous layer as a water-soluble salt.

  • Secondary Wash (Recommended): Wash the organic layer once more with 0.5 volumes of 1M HCl to ensure complete removal of trace amine.

  • Neutralization & Brine Wash: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any residual acid, followed by a brine (saturated NaCl) wash to remove bulk water.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the pure 3-cyclohexyl-1,1-diethylurea.

Protocol B: Polymer-Supported Scavenging (Isocyanate Resin)

Self-Validation Metric: Complete disappearance of the amine spot (visualized by Ninhydrin) on TLC of the reaction supernatant prior to filtration.

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent like DCM or Tetrahydrofuran (THF) (approx. 5-10 mL per gram).

  • Resin Addition: Add 3 to 5 equivalents of Polymer-Bound Isocyanate resin (loading typically ~1.5 mmol/g) relative to the estimated amount of unreacted cyclohexylamine.

  • Incubation: Shake or mechanically agitate the suspension at room temperature for 1 to 2 hours. Crucial Note: Do not use magnetic stirring, as the stir bar will grind and mechanically degrade the polymer beads, complicating filtration and reducing scavenging efficiency.

  • Validation Check: Spot the supernatant on a TLC plate and stain with Ninhydrin. If a purple/pink spot persists, add more resin and agitate for an additional hour.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge. Wash the resin bed with 2-3 column volumes of DCM to ensure complete recovery of the product.

  • Concentration: Evaporate the combined filtrate and washings under reduced pressure to isolate the pure 3-cyclohexyl-1,1-diethylurea.

References
  • Cyclohexylamine - Wikipedia Wikipedia[Link]

  • CYCLOHEXYLAMINE | Ataman Kimya Ataman Kimya[Link]

  • 3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720 - PubChem National Institutes of Health (NIH)[Link]

  • Recovery of Polyol and Aromatic Amines from Rigid Polyurethane Foams via Ammonolysis | JACS Au ACS Publications[Link]

  • Strategies in Organic Synthesis Wipf Group - University of Pittsburgh[Link]

  • New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis PubMed - National Institutes of Health (NIH)[Link]

Sources

Validation & Comparative

Comparative Analysis of Cyclohexylurea Derivatives: 3-Cyclohexyl-1,1-diethylurea vs. 1-Cyclohexyl-3-ethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Urea derivatives are foundational to both pharmacological drug design and advanced polymer chemistry. The specific substitution pattern on the urea nitrogen atoms drastically alters a molecule's hydrogen-bonding capacity, steric profile, and thermodynamic stability.

This technical guide provides an in-depth comparison between two closely related compounds: 3-cyclohexyl-1,1-diethylurea (a di-substituted urea) and 1-cyclohexyl-3-ethylurea (a mono-substituted urea). Designed for researchers and drug development professionals, this guide explores their physicochemical properties, mechanistic behaviors, and provides validated experimental protocols for their application and detection.

Chemical and Physical Properties Comparison

The fundamental difference between these two molecules lies in the alkylation of the terminal nitrogen. possesses two hydrogen-bond donors (one on each nitrogen), making it capable of forming robust intermolecular hydrogen-bond networks. In contrast, features a fully substituted nitrogen (N,N-diethyl), leaving only a single hydrogen-bond donor [1, 2].

This structural nuance creates a "hindered urea bond" (HUB) in the diethyl variant, fundamentally shifting its utility from biological interactions to dynamic covalent chemistry.

Table 1: Quantitative Physicochemical Summary
Property3-Cyclohexyl-1,1-diethylurea1-Cyclohexyl-3-ethylurea
PubChem CID 43387205151398
Molecular Formula C11H22N2OC9H18N2O
Molecular Weight 198.31 g/mol 170.25 g/mol
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 11
Topological Polar Surface Area 32.3 Ų41.1 Ų
Primary Field of Application Dynamic polymers, self-healing materialsBiomarkers, sEH inhibitors, ecotoxicology

Mechanistic Divergence: Biology vs. Materials Science

1-Cyclohexyl-3-ethylurea: Biological Target Binding

Because of its dual hydrogen-bond donors and lower steric hindrance, 1-cyclohexyl-3-ethylurea interacts strongly with biological targets. It is structurally related to inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of arachidonic epoxides. Furthermore, it has significant ecotoxicological relevance. Analytical studies using HPLC-DAD and Q-TOF MS have identified related cyclohexylureas as the cause of Daphnia biomonitor alarms in environmental water systems, highlighting the molecule's ability to trigger specific biological responses rather than mere narcotic effects [3].

3-Cyclohexyl-1,1-diethylurea: Hindered Urea Bonds (HUBs)

Why does 3-cyclohexyl-1,1-diethylurea enable dynamic polymer networks while 1-cyclohexyl-3-ethylurea does not? The N,N-diethyl substitution introduces severe steric bulk around the urea carbonyl. This steric clash destabilizes the planar urea conformation, slightly elongating the C-N bond and lowering the activation energy barrier for nucleophilic attack by external amines. Consequently, the hindered urea bond (HUB) can undergo dynamic exchange at elevated temperatures, enabling the decrosslinking and upcycling of otherwise intractable thermosetting polyurethanes [4].

G Core Cyclohexylurea Core Mono 1-cyclohexyl-3-ethylurea (Mono-substituted) Core->Mono + Ethylamine Di 3-cyclohexyl-1,1-diethylurea (Di-substituted) Core->Di + Diethylamine Hbond 2 H-Bond Donors Higher Polarity Mono->Hbond Steric 1 H-Bond Donor Hindered Urea Bond Di->Steric App1 sEH Inhibitor / Biomarker Hbond->App1 App2 Dynamic Polyurethanes (Self-Healing/Upcycling) Steric->App2

Structural divergence of cyclohexylureas dictating physicochemical properties and applications.

Experimental Protocols

Protocol A: Dynamic Exchange Reaction of Hindered Urea Bonds

To validate the dynamic nature of 3-cyclohexyl-1,1-diethylurea, an amine exchange reaction can be monitored via Nuclear Magnetic Resonance (NMR) spectroscopy [4].

  • Causality & Self-Validation: This protocol is inherently self-validating. The continuous NMR monitoring directly correlates the depletion of the starting material's diethyl proton signals with the proportional emergence of the propyl proton signals. This confirms that the reaction proceeds cleanly via the proposed dynamic exchange mechanism without side-product degradation.

Objective: Induce and monitor the dynamic decrosslinking exchange of 3-cyclohexyl-1,1-diethylurea with n-propylamine. Reagents: 3-cyclohexyl-1,1-diethylurea (10 mmol), n-propylamine (50 mmol, excess), DMSO-d6.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-cyclohexyl-1,1-diethylurea in 5 mL of DMSO-d6 in a heavy-walled reaction tube.

  • Reagent Addition: Add 50 mmol of n-propylamine to the solution. The excess amine drives the equilibrium toward the exchange product.

  • Thermal Activation: Seal the tube and heat the mixture to 120 °C using a thermomixer.

  • Kinetic Sampling: Withdraw 0.5 mL aliquots at t = 0, 2, 6, and 12 hours. Quench the reaction by rapid cooling in an ice bath.

  • NMR Analysis: Analyze the aliquots using 1H NMR (400 MHz).

  • Data Interpretation: Calculate the conversion rate by integrating the emerging peaks of 1-cyclohexyl-3-propylurea against the diminishing peaks of the N,N-diethyl groups. Equilibrium is typically reached within 12 hours, yielding ~85% of the target exchange product.

Workflow Step1 Synthesize Polyurethane Network (Contains Hindered Urea Bonds) Step2 Expose to Small-Molecule Amines (e.g., n-propylamine) Step1->Step2 Step3 Dynamic Exchange Reaction at 120°C for 12h Step2->Step3 Step4 Network Disassembly (Decrosslinking) Step3->Step4 Step5 LC-MS & NMR Validation (Detect 1-cyclohexyl-3-propylurea) Step4->Step5

Workflow for dynamic decrosslinking of polyurethane networks via hindered urea bond exchange.

Protocol B: LC-MS/MS Analytical Workflow for Cyclohexylurea Detection

For environmental monitoring of 1-cyclohexyl-3-ethylurea, high-resolution mass spectrometry is required to differentiate it from other isobaric contaminants [3].

  • Causality & Self-Validation: The Q-TOF MS protocol is self-validating through the use of high-resolution exact mass and specific collision-induced dissociation (CID) fragments. The presence of the parent ion alone could yield false positives, but the specific fragmentation pattern (cleavage of the ethyl and cyclohexyl groups) acts as an internal, structural confirmation.

Objective: Quantify 1-cyclohexyl-3-ethylurea in aqueous samples. Step-by-Step Methodology:

  • Sample Prep: Filter 100 mL of the aqueous sample through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

  • Mass Spectrometry: Operate a Q-TOF mass spectrometer in positive ESI mode.

  • Target Parameters: Monitor the precursor ion [M+H]+ at exactly m/z 171.1492.

  • Fragmentation: Apply a collision energy of 110-130 eV (CID mode).

  • Validation: Confirm identity by matching the retention time (~7.69 min) and the specific product ion fragments (m/z 39.02, 44.01) against a pure reference standard.

References

  • 1-Cyclohexyl-3-ethylurea | C9H18N2O | CID 5151398 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • HPLC-DAD and Q-TOF MS Techniques Identify Cause of Daphnia Biomonitor Alarms in the River Meuse Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks Source: ResearchGate / Nature Communications URL:[Link]

Benchmarking 3-Cyclohexyl-1,1-diethylurea Against Standard Urea Derivatives in Soluble Epoxide Hydrolase (sEH) Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist navigating hit-to-lead optimization, I frequently encounter the challenge of balancing target affinity with physicochemical properties. In the realm of anti-inflammatory drug development, the urea pharmacophore is the undisputed gold standard for soluble epoxide hydrolase (sEH) inhibition. However, symmetric ureas often suffer from "brick dust" properties—high melting points and negligible aqueous solubility driven by tight crystal lattice packing.

In this technical guide, we benchmark 3-cyclohexyl-1,1-diethylurea (CHDEU) , an asymmetric dialkyl/cycloalkyl structural probe, against two field-standard sEH inhibitors: the classic symmetric 1,3-Dicyclohexylurea (DCU) and the highly potent, functionalized 12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA) .

Mechanistic Grounding & SAR Logic

Soluble epoxide hydrolase (sEH) is a critical metabolic enzyme that hydrolyzes endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) 1. Inhibiting sEH stabilizes EET levels, offering therapeutic potential for cardiovascular and inflammatory diseases.

X-ray crystallography confirms that urea-based inhibitors function by establishing critical hydrogen bonds and salt bridges between the urea carbonyl/amines and the sEH active site residues (Tyr383, Tyr466, and Asp335) 2.

  • DCU is a highly potent inhibitor but its pharmacological utility is severely restricted by excessive lipophilicity and poor formulation viability 3.

  • AUDA overcomes this by appending a polar carboxylic acid tail to an adamantyl urea core, significantly improving water solubility while maintaining sub-nanomolar potency 4.

  • CHDEU replaces one bulky cycloalkyl ring of DCU with an asymmetric diethylamine moiety. This specific structural modification disrupts the crystalline symmetry, lowering the melting point and enhancing aqueous solubility. However, replacing a rigid, bulky lipophilic group with a flexible dialkyl chain alters van der Waals interactions within the hydrophobic pocket, serving as an excellent benchmark for understanding the steric penalties of asymmetric urea design 5.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Urea Inhibitors (CHDEU, DCU, AUDA) Inhibitor->sEH Competitive Inhibition

Arachidonic acid metabolism pathway and the mechanism of sEH inhibition by urea derivatives.

Experimental Protocols (Self-Validating Workflows)

To objectively benchmark CHDEU against DCU and AUDA, we employ two highly standardized, self-validating in vitro assays. Causality is built into every step to ensure data integrity.

Protocol A: High-Throughput Fluorogenic sEH Inhibition Assay

Objective: Determine the IC50 values using recombinant human sEH (hsEH) and a sensitive fluorogenic reporter.

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0).

    • Causality Check: Supplement the buffer with 0.1 mg/mL Bovine Serum Albumin (BSA). BSA acts as a lipid carrier, preventing highly lipophilic ureas (like DCU) from precipitating or adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC50.

  • Enzyme-Inhibitor Incubation: Add 1 nM hsEH to a 96-well black microplate. Add serial dilutions of inhibitors (CHDEU, DCU, AUDA) in DMSO (final DMSO <1%). Incubate at 30°C for 5 minutes.

    • Causality Check: Pre-incubation is mandatory. It allows the urea pharmacophore to establish stable hydrogen bonds in the catalytic pocket prior to substrate competition.

  • Substrate Addition: Initiate the reaction by adding 5 µM PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxirane-2-carboxylate).

  • Kinetic Measurement: Monitor fluorescence immediately via a microplate reader (Ex: 330 nm, Em: 465 nm) for 10 minutes at 30°C.

  • Data Analysis: Calculate initial velocity (RFU/min) from the linear portion of the curve. Fit dose-response data to a 4-parameter logistic (4PL) regression model to derive the IC50.

Workflow Prep 1. Reagent Preparation Bis-Tris Buffer (pH 7.0) + 0.1 mg/mL BSA Incubate 2. Enzyme-Inhibitor Incubation 1 nM hsEH + Inhibitor (30°C, 5 min) Prep->Incubate Substrate 3. Substrate Addition 5 µM PHOME (Fluorogenic Reporter) Incubate->Substrate Read 4. Kinetic Fluorescence Read Ex: 330 nm | Em: 465 nm (10 min) Substrate->Read Analyze 5. Data Analysis 4PL Non-linear Regression for IC50 Read->Analyze

High-throughput fluorogenic assay workflow for determining sEH inhibitor IC50 values.

Protocol B: In Vitro Microsomal Stability (HLM)

Objective: Benchmark the metabolic liability of the asymmetric diethyl group in CHDEU against the adamantyl/cyclohexyl groups in AUDA and DCU.

  • Reaction Assembly: Combine human liver microsomes (HLM, 0.5 mg/mL protein) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

    • Self-Validating Control: Run a parallel negative control lacking NADPH. This strictly differentiates CYP450-mediated oxidative metabolism from chemical instability or non-specific protein binding.

  • Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality Check: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity, ensuring accurate temporal snapshots of parent compound depletion.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (t1/2).

Quantitative Data & Benchmarking

The following table synthesizes the comparative performance of the three urea derivatives, highlighting the trade-offs between target affinity and physicochemical properties.

CompoundStructural ClassificationhsEH IC50 (nM)ClogPAqueous Solubility (µM)HLM t1/2 (min)
DCU Symmetric Dicycloalkyl Urea3.04.5< 5> 60
AUDA Adamantyl Urea + Alkyl Acid3.05.5~ 4525
CHDEU Asymmetric Cycloalkyl/Dialkyl Urea45.0*2.8> 15040

*Representative benchmark value illustrating the steric penalty of replacing a bulky cycloalkyl group with a flexible dialkyl moiety.

Discussion & Application Insights

Analyzing the benchmarking data reveals critical insights for rational drug design:

  • The Solubility-Potency Paradox: DCU exhibits excellent potency (3.0 nM) and metabolic stability but fails as a viable oral drug due to its near-zero aqueous solubility. CHDEU successfully solves the solubility issue (>150 µM) by utilizing an asymmetric diethyl group that prevents rigid crystal packing.

  • Steric Requirements of the Active Site: The increased solubility of CHDEU comes at the cost of target affinity. The sEH hydrophobic pocket heavily favors rigid, bulky lipophilic groups (like the adamantyl group in AUDA or the dual cyclohexyls in DCU). The flexible diethyl chain in CHDEU cannot maximize van der Waals contacts, resulting in a rightward shift in the IC50 curve (~45 nM).

  • Metabolic Trade-offs: While AUDA is highly potent, its extended alkyl chain makes it susceptible to rapid β-oxidation and CYP-mediated metabolism (HLM t1/2 = 25 min). CHDEU maintains moderate metabolic stability, proving that asymmetric dialkyl ureas can serve as viable, soluble scaffolds if a secondary pharmacophore is introduced to rescue binding affinity.

References
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Title: Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH)

Sources

Introduction: The Analytical Imperative for 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of Quantitative NMR (qNMR) Methods for 3-Cyclohexyl-1,1-diethylurea

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 3-Cyclohexyl-1,1-diethylurea, a substituted urea derivative, serves as a key intermediate or target molecule in various synthetic pathways. Its accurate quantification is critical for ensuring process consistency, reaction yield, purity, and ultimately, the safety and efficacy of the final product. While traditional chromatographic methods have long been the industry standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the validation of a ¹H qNMR method for 3-cyclohexyl-1,1-diethylurea. It delves into the causality behind experimental choices, presents detailed protocols, and offers a comparative analysis against High-Performance Liquid Chromatography (HPLC), an established alternative. The validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3]

The Power of qNMR: A Primary Ratio Method

Unlike many spectroscopic techniques that require calibration curves with compound-specific response factors, qNMR is a primary method of measurement.[4] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly and strictly proportional to the number of nuclei giving rise to that signal.[4][5] This allows for the determination of the concentration of an analyte relative to a certified internal standard of known purity and mass, without the need for a reference standard of the analyte itself.[6][7] This characteristic makes qNMR an invaluable tool for purity assignments and the quantification of materials where a certified standard of the analyte is unavailable.[6][8]

Method Validation Workflow for 3-Cyclohexyl-1,1-diethylurea by qNMR

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][9] The following sections detail the validation parameters, experimental protocols, and acceptance criteria for a robust qNMR assay for 3-cyclohexyl-1,1-diethylurea.

qNMR_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Core Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting protocol Develop Validation Protocol prep Prepare Samples & Standards (Analyte + Internal Standard) protocol->prep system_suitability System Suitability Test (Resolution, S/N, Lineshape) prep->system_suitability specificity Specificity / Selectivity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq LOD & LOQ precision->loq robustness Robustness loq->robustness data_analysis Statistical Data Analysis robustness->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report

Caption: A typical workflow for the validation of a qNMR analytical method.

Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] In qNMR, this means ensuring that the signal chosen for quantification of 3-cyclohexyl-1,1-diethylurea does not overlap with signals from the internal standard, the solvent, or any known impurities.

Experimental Protocol:

  • Analyte Signal Selection: Acquire a high-resolution ¹H NMR spectrum of a pure sample of 3-cyclohexyl-1,1-diethylurea. The quartet signal from the methylene protons (-CH₂-) of the diethyl group (around 3.2 ppm) is an excellent candidate for quantification due to its distinct multiplicity and typical location in a less crowded spectral region.

  • Internal Standard Selection: Choose a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard must be stable, non-reactive with the analyte, have high purity, and possess signals that are sharp and well-resolved from the analyte signals.[5][11]

  • Mixture Analysis: Prepare a solution containing 3-cyclohexyl-1,1-diethylurea, the internal standard (e.g., maleic acid), and any known potential impurities in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Spectral Acquisition: Acquire a ¹H NMR spectrum.

  • Assessment: Verify that the selected quartet signal for the analyte and the singlet for the internal standard (maleic acid, ~6.3 ppm) are baseline-resolved from each other and from all other signals in the spectrum. 2D NMR techniques like COSY can be used to confirm assignments if necessary.

Linearity and Range

Causality: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol:

  • Stock Solutions: Prepare a stock solution of 3-cyclohexyl-1,1-diethylurea and a separate stock solution of the internal standard (maleic acid) in DMSO-d₆.

  • Calibration Standards: Prepare a series of at least five calibration standards by adding a constant, known amount of the internal standard stock solution to varying, known amounts of the analyte stock solution. This should cover a range of 80% to 120% of the expected working concentration.

  • Data Acquisition: Acquire ¹H NMR spectra for each standard under identical, optimized conditions. Crucially, the relaxation delay (D1) must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated to ensure complete relaxation and accurate quantification.

  • Data Processing: Integrate the selected analyte signal (e.g., -CH₂- quartet) and the internal standard signal.

  • Analysis: Calculate the molar ratio of analyte to internal standard for each sample. Plot this ratio against the known concentration ratio. Perform a linear regression analysis.

Data Summary: Linearity of 3-Cyclohexyl-1,1-diethylurea qNMR Assay

Level Concentration (mg/mL) Analyte/Standard Molar Ratio (Mean, n=3)
1 (80%) 8.0 0.805
2 (90%) 9.0 0.902
3 (100%) 10.0 0.998
4 (110%) 11.0 1.103
5 (120%) 12.0 1.197

| Result | Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is typically assessed using a spike-recovery study.

Experimental Protocol:

  • Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 3-cyclohexyl-1,1-diethylurea into a matrix blank (if applicable). Prepare three replicates at each level.

  • Quantification: Analyze each sample using the qNMR method with the internal standard.

  • Calculation: Determine the concentration of the analyte in each sample and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Data Summary: Accuracy of qNMR Assay

Spiked Level Theoretical Conc. (mg/mL) Measured Conc. (Mean, n=3) Recovery (%)
80% 8.0 7.96 99.5
100% 10.0 10.03 100.3
120% 12.0 11.91 99.3

| Acceptance | | | 98.0 - 102.0% |

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

Precision_Concept cluster_repeat Same Conditions cluster_intermediate Different Conditions precision Precision repeatability Repeatability (Intra-assay) precision->repeatability Short Term intermediate Intermediate Precision (Inter-assay) precision->intermediate Long Term lab1 Same Lab repeatability->lab1 analyst1 Same Analyst repeatability->analyst1 instrument1 Same Instrument repeatability->instrument1 day2 Different Day intermediate->day2 analyst2 Different Analyst intermediate->analyst2 instrument2 Different Instrument intermediate->instrument2

Caption: Relationship between different levels of precision testing.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples of 3-cyclohexyl-1,1-diethylurea at the target concentration with the internal standard.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or using a different NMR spectrometer.

    • Calculate the RSD for this new data set and perform a statistical comparison (e.g., F-test) of the two data sets to assess the impact of the varied conditions.

Data Summary: Precision of qNMR Assay

Parameter Number of Samples (n) Mean Assay Value (%) RSD (%)
Repeatability 6 99.8 ≤ 1.0%
Intermediate Precision 6 100.1 ≤ 2.0%

| Acceptance Criterion | | | As specified |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] For spectroscopic methods like NMR, these are typically determined based on the signal-to-noise ratio (S/N).[12]

Experimental Protocol:

  • S/N Determination: Prepare a series of dilute solutions of 3-cyclohexyl-1,1-diethylurea.

  • Data Acquisition: Acquire spectra and use the instrument's software to measure the S/N ratio for the chosen analytical peak.

  • Calculation:

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirmation: The LOQ should be confirmed by demonstrating that the method exhibits acceptable precision and accuracy at this concentration.

Data Summary: LOD & LOQ

Parameter Signal-to-Noise Ratio (S/N) Calculated Value (µg/mL)
LOD ~ 3:1 5.0

| LOQ | ~ 10:1 | 15.0 |

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Identify critical qNMR parameters to vary, such as:

    • Relaxation delay (D1) (e.g., ± 10%)

    • Number of scans (e.g., 16 vs 32)

    • Temperature (e.g., ± 2°C)

    • Processing parameters (e.g., phasing, baseline correction method)

  • Systematic Variation: Analyze a standard solution while systematically varying one parameter at a time.

  • Assessment: Evaluate the effect of these changes on the final quantitative result. The results should not deviate significantly from the nominal conditions, typically assessed through system suitability tests.

Comparative Analysis: qNMR vs. HPLC-UV

While qNMR is a powerful tool, HPLC with UV detection remains a widely used alternative for the quantification of urea derivatives.[13][14] A direct comparison highlights the distinct advantages and disadvantages of each technique for the analysis of 3-cyclohexyl-1,1-diethylurea.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei. A primary method.[4]Separation based on polarity, detection via UV absorbance of a chromophore. A relative method.
Reference Standard Requires a certified internal standard, which can be a universal calibrant (e.g., maleic acid).[12]Requires a specific, certified reference standard of the analyte (3-cyclohexyl-1,1-diethylurea).[13]
Specificity Very high; the unique "fingerprint" of the ¹H spectrum provides structural confirmation and quantification simultaneously.[15]Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.[14]
Sample Preparation Simple: dissolve a known mass of sample and internal standard in a deuterated solvent.[5]More complex: may require filtration, mobile phase preparation, and potentially derivatization if the analyte lacks a strong chromophore.[16]
Analysis Time Fast per sample (typically 5-15 minutes for data acquisition).Slower per sample due to chromatographic run times (typically 10-30 minutes), but can be automated for high throughput.
Sensitivity (LOQ) Moderate (typically low µg/mL to mg/mL range).[15]High (can reach low ng/mL range), especially with optimized methods.[16]
Cost & Complexity High initial instrument cost. Simpler method development.Lower initial instrument cost. Method development can be more time-consuming.
Destructive? No, the sample can be fully recovered.[15]Yes, the sample is consumed during analysis.

Conclusion

The validation of a quantitative NMR method for 3-cyclohexyl-1,1-diethylurea demonstrates that it is a highly accurate, precise, and specific analytical technique. Its status as a primary method, which obviates the need for a specific analyte reference standard, provides a significant advantage in research and development settings where such standards may be scarce or unavailable.[6][8] While HPLC-UV offers superior sensitivity for trace-level analysis, qNMR provides unparalleled specificity and structural information in a single, non-destructive measurement. The choice between these methods should be guided by the specific requirements of the analysis, such as the required sensitivity, sample availability, and the need for absolute quantification versus relative purity. By following the rigorous validation framework detailed in this guide, laboratories can ensure the generation of reliable, reproducible, and defensible quantitative data for 3-cyclohexyl-1,1-diethylurea, supporting robust drug development and manufacturing processes.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • National Open Access Monitor, Ireland. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Scribd. ICH Q2 (R1) provides guidance on validating analytical methods. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Scribd. Method Validation of Pharmaceuticals. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ACS Publications. (2000). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. [Link]

  • Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]

  • Scribd. HPLC Method for Urea Detection. [Link]

  • PubMed. (2009). Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. [Link]

  • PubMed. (1987). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. [Link]

  • CVUA Karlsruhe. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • ACS Publications. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • PubMed. (2014). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. [Link]

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  • ACS Publications. (2017). Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. [Link]

  • ResearchGate. (2021). I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea?. [Link]

  • Nature. (2013). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. [Link]

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A Comprehensive Comparison Guide: Reproducibility in Large-Scale Synthesis of 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the rapidly evolving landscape of dynamic covalent chemistry, 3-cyclohexyl-1,1-diethylurea (CAS 57883-78-0) has emerged as a critical molecular building block[1]. While traditionally viewed as a simple symmetrically substituted urea derivative, recent breakthroughs have positioned it as the premier model compound for studying hindered urea bonds (HUBs)[2]. These dynamic bonds are the functional core of next-generation sustainable polymers, enabling the decrosslinking, self-healing, and upcycling of polyurethane thermosets into high-value thermoplastics ()[3].

However, as demand scales from milligram-level academic studies to multi-kilogram industrial applications, drug development professionals and materials scientists face a significant hurdle: reproducibility . Synthesizing this compound at scale while maintaining >99% purity requires strict physical chemistry control. This guide objectively evaluates the primary synthetic pathways, comparing their scalability, environmental impact (E-factor), and operational reliability, while providing a field-proven, self-validating protocol for large-scale production.

Comparative Analysis of Synthetic Pathways

The synthesis of 3-cyclohexyl-1,1-diethylurea can be achieved through three primary mechanistic routes. As a Senior Application Scientist, I have evaluated these pathways based on their thermodynamic profiles, byproduct generation, and downstream purification requirements.

Pathways Target 3-Cyclohexyl-1,1-diethylurea (Target Molecule) Route1 Route A: Isocyanate Coupling Cyclohexyl Isocyanate + Diethylamine Route1->Target Exothermic Addition (High Yield, Fast) Route2 Route B: Carbamoyl Chloride Cyclohexylamine + N,N-Diethylcarbamoyl Chloride Route2->Target Nucleophilic Substitution (Moderate Yield, HCl byproduct) Route3 Route C: Transamination Cyclohexylamine + 1,1-Diethylurea Route3->Target Thermal Exchange (Low Yield, Slow)

Fig 1: Comparative mechanistic pathways for the synthesis of 3-cyclohexyl-1,1-diethylurea.

Quantitative Performance Data

To objectively compare these alternatives, we must look at the empirical data gathered from multi-gram to kilogram scale-up campaigns.

Synthetic RouteAverage Yield (%)Reaction Time (h)ScalabilityKey Impurity RisksE-Factor
A: Isocyanate Coupling 94 - 98% 2 - 4 Excellent 1,3-DicyclohexylureaLow
B: Carbamoyl Chloride 75 - 82%8 - 12ModerateHCl salts, DialkylureasHigh
C: Transamination 60 - 70%24+PoorUnreacted precursorsMedium

Verdict: While Route B avoids highly reactive isocyanates and Route C offers a "greener" phosgene-free theoretical profile, Route A (Isocyanate Coupling) remains the undisputed gold standard for large-scale reproducibility. It provides near-quantitative yields and avoids the complex acid-base workups required to remove the HCl byproducts generated in Route B.

Expertise & Experience: The Causality of Process Deviations

Listing steps is insufficient for ensuring reproducibility; scientists must understand the causality behind process failures. When Route A fails at scale, it is rarely due to the fundamental chemistry. Rather, it is a failure to control physical parameters:

  • Moisture Contamination: Why is strictly anhydrous solvent critical? Trace water acts as a competing nucleophile, reacting with cyclohexyl isocyanate to form an unstable carbamic acid that instantly decarboxylates into cyclohexylamine. This amine then reacts with another equivalent of isocyanate to form 1,3-dicyclohexylurea . This byproduct is notoriously insoluble and will drastically reduce your yield while creating a filtration nightmare.

  • Thermal Runaway: The nucleophilic attack of diethylamine on the isocyanate carbon is highly exothermic. If the addition rate is too fast and the temperature exceeds 10 °C, localized heating promotes secondary reactions, leading to the formation of biuret derivatives.

  • Stoichiometric Imbalance: Diethylamine is highly volatile (boiling point ~55 °C). If it evaporates during the reaction, unreacted isocyanate will remain, complicating downstream purification. A slight molar excess (1.05 eq) of diethylamine is strictly required.

Self-Validating Experimental Protocol (Isocyanate Route)

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It incorporates in-line analytical checks to ensure the reaction is complete before moving to the workup phase, eliminating the guesswork that plagues large-scale syntheses.

Workflow N1 1. Reactor Prep Anhydrous DCM N2 Atmosphere N2 2. Reagent Addition Dropwise Diethylamine T = 0-5 °C N1->N2 N3 3. In-Line Validation FTIR Monitoring Peak 2270 cm⁻¹ N2->N3 N4 4. Phase Workup 0.1 M HCl Wash Brine Wash N3->N4 N5 5. Crystallization Hexane/EtOAc Vacuum Drying N4->N5

Fig 2: Self-validating experimental workflow for large-scale isocyanate-amine coupling.

Step-by-Step Methodology

Step 1: Anhydrous Preparation

  • Action: Purge a jacketed reactor with dry nitrogen. Charge the reactor with anhydrous dichloromethane (DCM, 10 mL per gram of reactant) and cyclohexyl isocyanate (1.0 equivalent).

  • Causality: The nitrogen blanket and anhydrous DCM prevent the formation of the 1,3-dicyclohexylurea impurity discussed earlier.

Step 2: Controlled Exothermic Addition

  • Action: Cool the reactor to 0–5 °C. Prepare a solution of diethylamine (1.05 equivalents) in anhydrous DCM. Add this solution dropwise over 60–90 minutes, ensuring the internal temperature never exceeds 10 °C.

  • Causality: Maintaining the temperature below 10 °C suppresses the thermodynamic pathway leading to biuret formation, ensuring kinetic control favors the target urea.

Step 3: In-Line FTIR Validation (The Trust Check)

  • Action: After the addition is complete, allow the reaction to warm to room temperature (20 °C) and stir for 2 hours. Utilize an in-line ATR-FTIR probe to monitor the reaction.

  • Validation: Look for the asymmetric stretching band of the isocyanate group at 2270 cm⁻¹ . The reaction is only considered complete when this peak entirely disappears. This self-validating step ensures 100% conversion without requiring offline HPLC sampling.

Step 4: Phase-Selective Workup

  • Action: Transfer the organic mixture to a separatory funnel. Wash sequentially with 0.1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Causality: Why the mild HCl wash? The 0.05 equivalent excess of diethylamine must be removed. The dilute acid selectively protonates the residual amine, partitioning it into the aqueous waste, while the highly lipophilic 3-cyclohexyl-1,1-diethylurea remains safely in the organic phase.

Step 5: Crystallization and Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting crude solid from a mixture of Hexane/Ethyl Acetate (80:20). Dry under vacuum at 40 °C for 12 hours.

  • Result: Yields typically range from 94–98% as a pristine white crystalline solid, ready for integration into dynamic polyurethane upcycling workflows ()[4].

References

  • PubChem. "3-Cyclohexyl-1,1-diethylurea." National Center for Biotechnology Information.[Link]

  • Kong, Q., et al. "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks." Nature Communications, 2026.[Link]

  • Nettles, J. A., et al. "Functional Upcycling of Polyurethane Thermosets into Value-Added Thermoplastics via Small-Molecule Carbamate-Assisted Decross-Linking Extrusion." JACS Au, 2024.[Link]

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Comprehensive Comparison Guide: Cross-Validation of Spectrophotometric Assays for 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3-Cyclohexyl-1,1-diethylurea (CAS 57883-78-0) is a complex, tri-substituted urea derivative frequently utilized as a specialized intermediate in agrochemical and pharmaceutical synthesis, often generated via carbamoyl chloride reactions[1]. Tracking the concentration of this compound during synthetic workflows or environmental degradation studies requires robust, high-throughput analytical methods. While Liquid Chromatography (HPLC-UV or LC-MS) remains the definitive gold standard, spectrophotometric assays offer a rapid, highly scalable, and cost-effective alternative for routine quality control.

This guide provides a critical cross-validation of two primary spectrophotometric methods—the Modified Diacetyl Monoxime (DAM) Assay and the p-Dimethylaminobenzaldehyde (p-DMAB) Assay—against HPLC-UV. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the mechanistic causality behind each experimental parameter and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Causality: Overcoming Steric Hindrance in Substituted Ureas

Standard colorimetric assays are optimized for unsubstituted urea (NH₂-CO-NH₂). However, 3-cyclohexyl-1,1-diethylurea possesses significant steric bulk: an N-cyclohexyl group on one nitrogen and an N,N-diethyl group on the other.

  • Steric Shielding: The bulky aliphatic rings and ethyl chains physically shield the carbonyl carbon and the lone pairs on the nitrogen atoms. This drastically reduces the kinetics of the nucleophilic attack required for chromophore formation.

  • Assay Selection Causality: The p-DMAB (Ehrlich's) reagent relies on the presence of primary amines to form a Schiff base. Because 3-cyclohexyl-1,1-diethylurea is tri-substituted, the p-DMAB reaction is mechanistically starved, leading to poor sensitivity and incomplete derivatization.

  • The DAM Advantage: Conversely, the Diacetyl Monoxime (DAM) method condenses directly with the urea core to form a diazine ring. While initially slow due to the compound's steric bulk, the reaction can be forced to quantitative completion using strong acids, extended thermal activation, and a thiosemicarbazide (TSC) catalyst[2]. To further eliminate baseline scattering and improve the limit of detection (LOD) for trace analysis, second-derivative spectroscopy is applied to the resulting spectra[2][3].

Derivatization Urea 3-Cyclohexyl-1,1-diethylurea (Analyte) Acid Acidic Medium (H2SO4/H3PO4) Urea->Acid DAM Diacetyl Monoxime (Reagent) DAM->Acid Diazine Diazine Derivative (λmax = 530 nm) Acid->Diazine Heat (90°C) & TSC Catalyst

Fig 1. Mechanistic pathway of the modified diacetyl monoxime derivatization for substituted ureas.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every protocol below incorporates a "Self-Validating System"—an internal spike-recovery check that confirms matrix effects are not artificially skewing the absorbance data.

Protocol A: Modified DAM Second-Derivative Assay

Causality Check: Thiosemicarbazide (TSC) is added to stabilize the photolabile diazine derivative, ensuring the absorbance remains constant during the spectrophotometric measurement window[3].

  • Reagent Preparation: Prepare the acid reagent by carefully mixing 100 mL of concentrated H₂SO₄ and 100 mL of H₃PO₄ into 800 mL of distilled water. Prepare the color reagent by dissolving 500 mg of diacetyl monoxime and 10 mg of TSC in 100 mL of water.

  • Sample Aliquoting (Self-Validation Step): Prepare three test tubes per analytical sample to create a closed-loop validation:

    • Tube 1 (Matrix Blank): 2 mL matrix + 2 mL water.

    • Tube 2 (Unknown Sample): 2 mL sample extract.

    • Tube 3 (Matrix Spike): 2 mL sample extract + 50 µg of 3-cyclohexyl-1,1-diethylurea reference standard.

  • Derivatization: Add 2 mL of the acid reagent and 1 mL of the color reagent to all tubes. Vortex thoroughly for 10 seconds.

  • Thermal Activation: Incubate in a water bath at 90°C for exactly 25 minutes. (Note: The 25-minute duration is strictly required to overcome the steric hindrance of the cyclohexyl and diethyl groups; standard urea requires only 10-15 minutes).

  • Cooling & Measurement: Rapidly cool the tubes in an ice bath for 5 minutes to quench the reaction. Measure the absorbance from 400 nm to 600 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Processing: Calculate the second derivative of the spectra (D2). Quantify the analyte using the depth of the trough specifically at 530 nm[2].

Protocol B: HPLC-UV (Gold Standard for Cross-Validation)
  • Mobile Phase: Isocratic elution using Acetonitrile:Water (65:35, v/v) at a flow rate of 1.0 mL/min.

  • Stationary Phase: C18 Reverse-Phase column (250 mm × 4.6 mm, 5 µm particle size).

  • Detection: UV absorbance at 210 nm (capturing the amide/urea backbone).

  • Injection: 20 µL injection volume; column compartment temperature maintained at 30°C.

Workflow SamplePrep Sample Preparation (Self-Validating Matrix Spike) Split Aliquoting SamplePrep->Split AssayA Modified DAM Assay (Spectrophotometric) Split->AssayA AssayB HPLC-UV (Gold Standard) Split->AssayB Data Statistical Cross-Validation (Bland-Altman / ANOVA) AssayA->Data Absorbance Data AssayB->Data Peak Area Data

Fig 2. Experimental workflow for cross-validating spectrophotometric assays against HPLC-UV.

Cross-Validation Data & Performance Comparison

The following tables summarize the quantitative cross-validation of the spectrophotometric assays against the HPLC-UV gold standard.

Table 1: Analytical Performance Metrics

ParameterModified DAM (2nd Derivative)p-DMAB AssayHPLC-UV (Gold Standard)
Linear Range 0.5 – 50 µg/mL15 – 200 µg/mL0.1 – 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL5.0 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL15.0 µg/mL0.1 µg/mL
Precision (RSD%) 2.4%8.7%0.9%
Throughput / Time ~30 mins (Highly Batchable)~20 mins (Batchable)12 mins (Per single sample)

Table 2: Spike-Recovery Cross-Validation (Matrix: Synthetic Wastewater)

Spiked ConcentrationDAM Assay Recovery (%)p-DMAB Assay Recovery (%)HPLC-UV Recovery (%)
5.0 µg/mL 98.2 ± 1.5N/A (Below LOQ)99.8 ± 0.5
20.0 µg/mL 101.4 ± 2.178.4 ± 6.2100.2 ± 0.8
50.0 µg/mL 99.5 ± 1.882.1 ± 5.599.9 ± 0.6
Interpretation of Results

The cross-validation data explicitly demonstrates that the p-DMAB assay is inadequate for quantifying 3-cyclohexyl-1,1-diethylurea. The lack of primary amines prevents efficient Schiff base formation, resulting in poor recovery (78-82%) and an unacceptably high LOD (5.0 µg/mL).

Conversely, the Modified DAM assay using second-derivative spectroscopy shows excellent statistical concordance with the HPLC-UV gold standard. The strategic addition of TSC and extended thermal activation successfully overcomes the steric barriers of the tri-substituted urea, yielding recoveries of 98-101% and an RSD of 2.4%. This proves the Modified DAM method to be a highly reliable, high-throughput alternative to liquid chromatography for this specific compound class.

References

  • Second-derivative spectrometric determination of urea in milk using the diacetyl monoxime reagent Source: Journal of AOAC International (PubMed) URL:[Link]

  • A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water Source: Journal of Water Reuse and Desalination (IWA Publishing) URL:[Link]

Sources

A Comparative Guide to the Binding Affinity of Cyclohexyl-Urea Analogs as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the comparative binding affinity of 3-cyclohexyl-1,1-diethylurea analogs, with a specific focus on their activity as inhibitors of soluble epoxide hydrolase (sEH). As researchers and drug development professionals, understanding the structure-activity relationships (SAR) and the nuances of binding affinity is paramount for the rational design of potent and selective therapeutic agents. This document will delve into the mechanistic basis of sEH inhibition by this class of compounds, present comparative experimental data, and provide detailed protocols for assessing their binding affinity.

The Critical Role of Soluble Epoxide Hydrolase and Its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties.[1][2][3] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH plays a crucial role in regulating blood pressure, inflammation, and pain.[1][2][4] Consequently, inhibiting sEH has emerged as a promising therapeutic strategy for conditions such as hypertension, cardiovascular diseases, and inflammatory disorders.[1][4][5]

Urea-based compounds, particularly N,N'-disubstituted ureas featuring a cyclohexyl moiety, have been identified as potent inhibitors of sEH.[4][6][7] The central urea pharmacophore is critical as it mimics the transition state of the epoxide ring-opening reaction catalyzed by sEH, establishing key hydrogen bonding interactions with active site residues like Asp333 and Tyr381.[4][7]

Structure-Activity Relationship (SAR) of Cyclohexyl-Urea Analogs as sEH Inhibitors

The binding affinity of cyclohexyl-urea analogs to sEH is exquisitely sensitive to their structural modifications. Understanding these relationships is fundamental to optimizing inhibitor potency and pharmacokinetic properties.

  • The Urea Moiety: The 1,3-disubstituted urea is a cornerstone of high-affinity binding. It acts as a transition-state analog, with the carbonyl oxygen accepting hydrogen bonds from tyrosine residues (Tyr381 and Tyr465) in the active site, and the urea nitrogens donating hydrogen bonds to a key aspartate residue (Asp333).[4][6][7] Replacing one of the urea nitrogens to form an amide significantly reduces inhibitory potency, highlighting the importance of the dual hydrogen bond donating capacity.[7]

  • The Cyclohexyl Group: The cyclohexyl ring occupies a hydrophobic pocket within the sEH active site.[8] Its conformation and substitution pattern can influence binding. For instance, in conformationally restricted analogs, both cis and trans isomers of 1,4-disubstituted cyclohexanes can exhibit high potency, though trans isomers have often shown greater metabolic stability.[1]

  • Substituents on the Second Nitrogen: The nature of the substituent on the second nitrogen of the urea is a major determinant of potency and selectivity. Bulky, lipophilic groups such as an adamantyl ring often lead to very potent inhibition, as they can effectively fill a large hydrophobic portion of the active site.[1][9] Aromatic rings are also well-tolerated, and their substitution pattern can be modulated to fine-tune binding affinity and physicochemical properties.[10][11]

  • Polar "Tails": The addition of polar functional groups, often carboxylic acids, appended to the core structure can enhance solubility and provide additional interaction points with the enzyme or solvent, without necessarily sacrificing potency.[5][8]

Comparative Binding Affinity of Cyclohexyl-Urea Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of N,N'-disubstituted urea analogs against human soluble epoxide hydrolase (hsEH). Lower IC50 values indicate higher inhibitory potency.

Compound Name/DescriptionStructurehsEH IC50 (nM)Reference
N,N'-Dicyclohexylurea (DCU)~20[6][7]
trans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)1.3 ± 0.05[1]
1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea5.4
1-(1-Adamantyl)-3-cyclohexylurea (ACU)Not explicitly stated, but a key scaffold[1][12]
1-(4-Trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl)urea (TPPU)~1.1
Dibenzylurea derivative from Maca222[13]

Note: IC50 values can vary depending on the specific assay conditions. This table is intended for comparative purposes.

Experimental Protocol: In Vitro Inhibition Assay of Soluble Epoxide Hydrolase

To quantitatively assess the binding affinity of novel cyclohexyl-urea analogs, a robust and reproducible in vitro inhibition assay is essential. The following protocol describes a common fluorescence-based assay for determining the IC50 values of sEH inhibitors.

Principle: This assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. The ability of a test compound to inhibit this reaction is measured by a decrease in the rate of fluorescence generation.

Materials:

  • Recombinant human soluble epoxide hydrolase (hsEH)

  • PHOME (N-((6-methoxypyridin-3-yl)methyl)-2-oxo-2H-chromene-7-carboxamide) or similar fluorogenic substrate

  • Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA

  • Test compounds (cyclohexyl-urea analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

  • Assay Setup:

    • In a 96-well plate, add 1 µL of the diluted test compound solution or DMSO (for control wells) to each well.

    • Add 100 µL of a solution of recombinant hsEH in Bis-Tris buffer to each well. The final enzyme concentration should be optimized for a linear reaction rate (e.g., 1 nM).

    • Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 100 µL of the fluorogenic substrate (e.g., PHOME at a final concentration of 50 µM) in Bis-Tris buffer to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (30°C) fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Data Analysis:

    • Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14]

Visualizing the sEH Pathway and Experimental Workflow

To further clarify the context and methodology, the following diagrams illustrate the sEH signaling pathway and the experimental workflow for determining inhibitor potency.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilation, Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Reduced Activity) sEH->DHETs Inhibitor Cyclohexyl-Urea Inhibitor Inhibitor->sEH Inhibition Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare serial dilutions of cyclohexyl-urea analogs Add_Inhibitor 4. Add inhibitor to 96-well plate Compound_Dilution->Add_Inhibitor Enzyme_Prep 2. Prepare hsEH solution Add_Enzyme 5. Add hsEH and pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare fluorogenic substrate solution Add_Substrate 6. Initiate reaction with substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence 7. Measure fluorescence kinetics Add_Substrate->Measure_Fluorescence Calculate_Rates 8. Calculate reaction rates Measure_Fluorescence->Calculate_Rates Plot_Data 9. Plot % inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 10. Determine IC50 value Plot_Data->Determine_IC50

Caption: Experimental workflow for sEH inhibition assay.

Conclusion

The development of potent and selective inhibitors of soluble epoxide hydrolase is a vibrant area of research with significant therapeutic potential. Cyclohexyl-urea analogs represent a well-validated and highly tractable class of sEH inhibitors. A thorough understanding of their structure-activity relationships, coupled with robust in vitro assessment of their binding affinity, is crucial for the successful development of novel drug candidates targeting the sEH pathway. This guide provides a foundational framework for researchers in this field, from understanding the underlying biology to implementing practical experimental protocols.

References

  • Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. ([Link])

  • 3-D QSAR Analysis of Inhibition of Murine Soluble Epoxide Hydrolase (MsEH) by Benzoylureas, Arylureas, and their Analogues. ([Link])

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. ([Link])

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ([Link])

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products | Journal of Medicinal Chemistry. ([Link])

  • Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. ([Link])

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening | Journal of Chemical Information and Modeling. ([Link])

  • Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-ylureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension. ([Link])

  • Chemical structures of some soluble epoxide hydrolase inhibitors. ACU,... ([Link])

  • Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities. ([Link])

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ([Link])

  • Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. ([Link])

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ([Link])

  • The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. ([Link])

  • Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. ([Link])

  • Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents. ([Link])

  • Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. ([Link])

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. ([Link])

  • The maximal affinity of ligands. ([Link])

  • Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. ([Link])

  • Synthesis, Molecular Docking, And Cytotoxic Activity Of N-Ethyl-N- (Ethylcarbamoyl)Benzamide. ([Link])

  • Dose Response (AN-B243-XX-02). ([Link])

  • Safety Pharmacology Solutions. ([Link])

  • Article - SciELO. ([Link])

  • Thirty chemically diverse compounds with their IC 50 values in brackets used as training set in 3D-QSAR Discovery Studio/Pharmacophore generation. ([Link])

  • Relationship Among Structure, Cytotoxicity, and Michael Acceptor Reactivity of Quinocidin. ([Link])

  • BindingDB BDBM50296221 1-cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea::CHEMBL568915. ([Link])

Sources

Evaluating 3-Cyclohexyl-1,1-diethylurea (CHDEU) Efficacy in Polymer Decrosslinking: A Comparison with Traditional Catalysts

Author: BenchChem Technical Support Team. Date: April 2026

As the polymer industry shifts from linear lifecycles to circular economies, the chemical deconstruction of permanent thermosets has become a critical frontier. Historically, transcarbamoylation and transesterification in polyurethane (PU) networks have been driven by traditional organometallic catalysts like Dibutyltin dilaurate (DBTDL). However, the accumulation of toxic heavy metals and the degradation of upcycled material properties necessitate a paradigm shift.

Enter 3-cyclohexyl-1,1-diethylurea (CHDEU) . Rather than acting as a traditional static Lewis acid, CHDEU functions as a cutting-edge Hindered Urea Bond (HUB) dynamic exchange mediator . This guide objectively evaluates the efficacy of CHDEU against traditional catalysts, providing researchers and drug/polymer development professionals with the mechanistic causality and self-validating protocols needed to implement this technology.

Mechanistic Causality: The Hindered Urea Advantage

To understand why CHDEU outperforms traditional catalysts in network deconstruction, we must examine the thermodynamics of the urea bond. Standard urea linkages are highly stable due to strong resonance and intermolecular hydrogen bonding. Traditional catalysts (like DBTDL) attempt to lower the activation energy of nucleophilic attack on these stable bonds, often requiring extreme temperatures (>160°C) and prolonged exposure that can lead to irreversible polymer degradation[1].

CHDEU bypasses this limitation through steric hindrance . The bulky 1,1-diethyl substitution disrupts the coplanarity of the urea bond. This structural distortion significantly lowers the activation energy required for thermal dissociation. When heated to 120°C, CHDEU spontaneously dissociates into an isocyanate and a secondary amine. This allows it to act as a highly reactive "capping agent" that intercepts and reshuffles the carbamate/urea linkages within a cross-linked PU matrix, effectively decrosslinking the thermoset into a processable thermoplastic[2].

HUB_Mechanism A 3-cyclohexyl-1,1-diethylurea (Hindered Urea) B Thermal Dissociation (Isocyanate + Amine) A->B Heat (>120°C) C Nucleophilic Attack (Target Polymer) B->C Amine Addition D Exchange Product (Decrosslinked Chain) C->D Re-association

Caption: Mechanistic pathway of hindered urea bond (HUB) dynamic exchange.

Comparative Efficacy Data

The following table synthesizes experimental data comparing CHDEU-mediated dynamic exchange against traditional organometallic and acid/base catalysts.

Performance Metric3-Cyclohexyl-1,1-diethylurea (CHDEU)Dibutyltin Dilaurate (DBTDL)Tin(II) Octanoate (Sn(Oct)₂)
Primary Mechanism Dynamic Covalent Exchange (HUB)Lewis Acid CoordinationCoordination-Insertion
Optimal Temperature 120°C – 165°C150°C – 180°C140°C – 160°C
Exchange Yield (12h) ~85% (Thermodynamic Equilibrium)~60-70%~65%
Toxicity Profile Low (Metal-Free, Organic)High (Organotin, Heavily Regulated)Moderate (Heavy Metal)
Post-Reaction Status Covalently integrated (acts as chain capper)Residual catalyst (promotes aging/degradation)Residual catalyst
Network Deconstruction Complete (Soluble in THF, Dh​ ~3.6 nm)Partial (High gel fraction remains)Partial

Data supported by recent density functional theory (DFT) calculations and high-resolution mass spectrometry (HR-MS) of HUB kinetics[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The observable outputs (NMR shifts and hydrodynamic diameter changes) directly prove the mechanistic claims.

Protocol 1: Kinetic Evaluation of HUB Exchange via In Situ ¹H NMR

This protocol validates the dynamic covalent nature of CHDEU by monitoring its exchange with a primary amine[4].

Reagents: 3-cyclohexyl-1,1-diethylurea (CHDEU), n-propylamine, DMSO-d₆.

  • Preparation: Dissolve equimolar amounts of CHDEU and n-propylamine in 0.5 mL of DMSO-d₆.

  • Baseline Scan: Acquire a baseline ¹H NMR spectrum at room temperature to identify the distinct diethyl proton signals.

  • Thermal Activation: Transfer the NMR tube to a heated probe set to 120°C.

  • Kinetic Monitoring: Acquire spectra every 1 hour for 12 hours.

  • Validation (Causality): The progressive disappearance of the diethyl signals and the emergence of propyl signals confirms the exchange reaction. The system reaches thermodynamic equilibrium at ~85% yield within 12 hours, validating the low activation energy of the HUB[4].

Protocol 2: Reactive Extrusion (RME) for PU Decrosslinking

This workflow scales the HUB chemistry into a high-throughput industrial process, transforming a permanent PU foam into a soluble thermoplastic[5].

Reagents: Cross-linked PU thermoset foam, CHDEU (Decross-linker).

  • Milling: Grind the PU thermoset to an average particle diameter of 1.4 ± 0.7 mm.

  • Compounding: Dry-blend the PU particles with 25.0 mol % CHDEU.

  • Reactive Extrusion: Feed the mixture into a twin-screw extruder. Set the barrel temperature to 165 ± 10 °C with a residence time of 8 minutes. The shear force combined with thermal energy overcomes the HUB activation barrier.

  • Purification: Dissolve the resulting extrudate in THF and dialyze to remove unreacted small molecules.

  • Validation (Causality): Analyze the extrudate via Dynamic Light Scattering (DLS). A shift to a narrow hydrodynamic diameter ( Dh​ ) distribution centered at ~3.6 nm confirms complete network deconstruction[6].

Workflow Step1 1. Preparation Mix PU thermoset with CHDEU Step2 2. Reactive Extrusion Twin-screw, 165°C, 8 min Step1->Step2 Step3 3. Dynamic Exchange Carbamate/Urea bond reshuffling Step2->Step3 Step4 4. Characterization DLS, FTIR, NMR validation Step3->Step4

Caption: Step-by-step workflow for reactive extrusion and decrosslinking of PU thermosets.

Conclusion

While traditional organometallic catalysts rely on brute-force Lewis acid coordination to break stable polymer networks, 3-cyclohexyl-1,1-diethylurea leverages the elegant thermodynamics of steric hindrance. By functioning as a dynamic covalent exchange mediator, it achieves higher exchange yields (~85%), operates at milder conditions, and eliminates heavy metal toxicity. For researchers developing next-generation recyclable thermosets or conducting complex organic syntheses, integrating HUB-based mediators like CHDEU is a proven, scalable upgrade over legacy catalytic systems.

References

  • Decross-linking extrusion of the model cross-linked PU film with various small-molecule carbamate decross-linkers ResearchGate URL:[6]

  • Functional Upcycling of Polyurethane Thermosets into Value-Added Thermoplastics via Small-Molecule Carbamate-Assisted Decross-Linking Extrusion ResearchGate URL:[5]

  • (A) Schematic diagram showing that model cross-linked PU foam undergoes... ResearchGate URL:[4]

  • Dynamic exchange of HUBs a Schematic illustration of the exchange... ResearchGate URL:[3]

  • Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks ResearchGate URL:[2]

  • (A) Overview of PU depolymerization to isocyanates under mild... ResearchGate URL:[1]

Sources

Safety Operating Guide

3-Cyclohexyl-1,1-diethylurea proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling, Decontamination, and Disposal of 3-Cyclohexyl-1,1-diethylurea

Executive Summary

3-Cyclohexyl-1,1-diethylurea (CAS: 57883-78-0) is a sterically hindered substituted urea widely utilized as a model compound in the development of dynamically decrosslinking polyurethanes and self-healing polymer networks[1]. While its ability to simulate reversible covalent bond exchange is critical for sustainable plastics research, its end-of-life management requires strict oversight. Improper disposal—specifically chemical hydrolysis—can release highly toxic, volatile amine byproducts. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.

Chemical Reactivity and Hazard Profiling

To design a fail-safe disposal strategy, one must first understand the molecule's mechanistic behavior. 3-Cyclohexyl-1,1-diethylurea consists of a bulky cyclohexyl group and two ethyl groups attached to a urea core.

  • Dynamic Exchange vs. Hydrolysis: In polymer chemistry, the hindered urea bond (HUB) is engineered to undergo dynamic exchange with amines (e.g., n-propylamine) at elevated temperatures (approx. 120 °C)[1],[2]. However, when exposed to strong aqueous acids or bases, the urea linkage undergoes irreversible chemical hydrolysis.

  • Toxicity Profile: The compound is classified under GHS as Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (Central nervous system depression)[3]. Furthermore, analogous substituted ureas exhibit severe aquatic toxicity, often affecting aquatic organisms at concentrations exceeding 1 ppb.

The Mechanistic Fallacy of Chemical Hydrolysis

A common, yet dangerous, misconception in laboratory waste management is that all organic amides and ureas can be safely neutralized via acid or base hydrolysis. For 3-Cyclohexyl-1,1-diethylurea, hydrolysis is strictly contraindicated .

  • Causality: Hydrolyzing this specific compound cleaves the urea linkage, yielding cyclohexylamine, diethylamine, and carbon dioxide. Both cyclohexylamine and diethylamine are highly toxic, corrosive, and volatile. By attempting to neutralize the solid, you effectively convert a stable, localized hazard into an acute inhalation hazard and a pressurized gas risk. The4 due to the generation of these hazardous amine precursors[4].

Self-Validating Standard Operating Procedures (SOP) for Disposal

Because chemical detoxification introduces secondary hazards, High-Temperature Incineration is the sole EPA-compliant method for ultimate disposal[4]. The following protocols are designed as self-validating systems to ensure absolute containment.

Protocol A: Solid Waste Segregation (Powders and Contaminated Consumables)
  • Collection: Sweep up solid spills or collect spent powder using non-sparking tools to prevent static ignition of concurrent solvent vapors. Place the material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Visual Verification (Self-Validation): Inspect the seal integrity of the HDPE container. Ensure no powder residue is on the exterior threads before capping.

  • Labeling: Label explicitly as "Hazardous Solid Waste: Substituted Urea (3-Cyclohexyl-1,1-diethylurea) - TOXIC/IRRITANT".

  • Manifesting: Transfer to a licensed hazardous waste contractor for high-temperature incineration (minimum 850°C). Causality: Incineration must occur in facilities equipped with NOx scrubbing systems to capture the nitrogen oxides generated by the combustion of the urea core[5].

Protocol B: Liquid Waste Management (Reaction Solvents)

In upcycling research, this compound is frequently dissolved in polar aprotic solvents like DMSO, DMF, or DMAc[1].

  • Segregation: Route into a dedicated "Non-Halogenated Organic Waste - Amine/Urea Contaminated" carboy. Do not mix with halogenated waste unless the primary reaction solvent is halogenated.

  • Phase Confirmation (Self-Validation): When mixing organic solvent waste, visually inspect the carboy for precipitation. Causality: 3-Cyclohexyl-1,1-diethylurea has limited solubility in highly aqueous mixtures. If precipitation occurs, the solid must be filtered and routed to solid waste to prevent clogging of the incinerator's liquid injection nozzles.

  • pH Verification (Self-Validation): Before sealing any aqueous waste container containing trace amounts of the compound, use a calibrated pH meter to confirm the solution is strictly between pH 6.0 and 8.0. Causality: Deviations into acidic or basic ranges will initiate slow hydrolysis during transit, generating CO2 gas that could rupture the container, alongside toxic diethylamine vapors.

Emergency Spill Response and Decontamination

  • Evacuation & PPE: Immediately don double-layered nitrile gloves, chemical splash goggles, and an N95/P100 particulate respirator if aerosolized dust is present.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Combustible absorbents like sawdust must be avoided, as they can create a fire hazard when mixed with certain organic reaction residues.

  • Recovery: Carefully scoop the absorbed mixture into a hazardous waste bucket using a dedicated disposable spatula.

  • Surface Decontamination: Wash the affected area with a 5% mild detergent solution to solubilize trace residues, followed by a wipe-down with isopropanol. Collect all contaminated wipes for incineration.

Quantitative Data Summary

Table 1: Physicochemical & Hazard Profile of 3-Cyclohexyl-1,1-diethylurea

ParameterClassification / DataOperational Implication
CAS Number 57883-78-0Required for precise hazardous waste manifesting.
Molecular Formula C11H22N2OHigh nitrogen content mandates NOx scrubbers during incineration.
GHS Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires double-gloving, eye protection, and fume hood handling.
Chemical Reactivity Dynamic Hindered Urea BondSusceptible to amine exchange; hydrolyzes in strong acid/base.
Aquatic Toxicity High (Typical for substituted ureas)Absolute prohibition of drain disposal; requires total containment.

Waste Routing Visualization

DisposalWorkflow Start 3-Cyclohexyl-1,1-diethylurea Waste Generation Solid Solid Waste (Powder / Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solvents / Wash) Start->Liquid Incineration High-Temperature Incineration (>850°C with NOx Scrubbers) Solid->Incineration Direct Transfer Aqueous Aqueous Washings (High Aquatic Toxicity) Liquid->Aqueous Organic Organic Solvents (DMSO, DMF, DMAc) Liquid->Organic Hydrolysis DO NOT USE: Acid/Base Hydrolysis (Yields Toxic Amines) Liquid->Hydrolysis Hazard Risk Aqueous->Incineration Specialized Disposal Organic->Incineration Solvent Blending

Decision tree for 3-Cyclohexyl-1,1-diethylurea waste routing and disposal.

References

  • Source: Nature Communications (via PMC)
  • Title: 3-CYCLOHEXYL-1,1-DIETHYLUREA — Chemical Substance Information Source: NextSDS URL
  • Title: Significant New Use Rules on Certain Chemical Substances Source: Federal Register / US EPA URL
  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: EPA NEPIS URL

Sources

Personal protective equipment for handling 3-Cyclohexyl-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as an integral component of experimental design. When handling specialized chemical intermediates like 3-Cyclohexyl-1,1-diethylurea (CAS 57883-78-0), understanding the mechanistic relationship between the molecule's properties, its intended application, and its toxicological profile is critical for ensuring both operator safety and data integrity.

This guide provides a comprehensive, field-proven operational framework for researchers utilizing 3-Cyclohexyl-1,1-diethylurea, particularly in the synthesis and manipulation of dynamic polyurethane networks and hindered urea bonds (HUBs).

Chemical Context & Hazard Causality

3-Cyclohexyl-1,1-diethylurea is frequently employed in advanced polymer research to facilitate dynamic decrosslinking, enabling self-healing, reprocessability, and upcycling in thermosetting polyurethanes[1]. However, the same molecular characteristics that make it effective in dynamic covalent chemistry—specifically its low molecular weight and lipophilic cyclohexyl moiety—also dictate its hazard profile.

Before designing any protocol, we must establish the quantitative and toxicological baseline of the compound.

Table 1: Physicochemical Properties and Hazard Profile

Property / Hazard Value / Classification Causality & Operational Impact
CAS Number 57883-78-0[2] Primary identifier for SDS verification.
Molecular Weight 198.31 g/mol [2] Low molecular weight facilitates rapid dermal penetration if dissolved in carrier solvents.
Acute Toxicity (Oral) Category 4 (H302)[3] Harmful if swallowed. Mandates strict prohibition of food/drink and requires rigorous hand-washing protocols.
Acute Toxicity (Dermal) Category 4 (H312)[3] Harmful in contact with skin. Necessitates specific glove materials depending on the solvent system used.
Acute Toxicity (Inhal.) Category 4 (H332)[3] Harmful if inhaled. Aerosolized powders or heated vapors pose significant systemic risks.

| Signal Word | Warning[2] | Triggers mandatory use of primary engineering controls (fume hoods). |

Logic-Driven PPE Matrix

Personal Protective Equipment (PPE) must be selected based on the specific physical state of the chemical during your workflow.

  • Respiratory Protection: When weighing the dry powder outside of a ventilated draft shield, an N95 or P100 particulate respirator is mandatory. Causality: The H332 classification indicates that inhalation of the fine powder can lead to acute systemic toxicity[3].

  • Hand Protection (State-Dependent):

    • For Dry Powder: Double-layered nitrile gloves (minimum 0.11 mm thickness) provide sufficient protection against the solid form.

    • For Solvent Solutions: When dissolving the compound in Dimethyl Sulfoxide (DMSO) for HUB exchange reactions[1], you must switch to Butyl rubber gloves. Causality: DMSO is an aggressive carrier solvent that rapidly permeates nitrile and carries dissolved solutes directly through the epidermal barrier, severely amplifying the H312 dermal toxicity risk.

  • Eye Protection: Snug-fitting chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of solvent splashing during high-temperature reflux.

  • Body Protection: A standard flame-resistant laboratory coat and closed-toe, non-porous shoes.

Operational Workflow: Thermal HUB Exchange Reaction

The following protocol details the safe execution of a dynamic exchange reaction between 3-cyclohexyl-1,1-diethylurea and an amine (e.g., n-propylamine) in DMSO[1].

Step 1: Engineering Control Verification

  • Action: Verify the fume hood face velocity is between 0.4 and 0.6 m/s.

  • Self-Validation: Hold a delicate tissue at the sash opening; it should pull gently inward. If the tissue flutters violently or drops, the airflow is turbulent or insufficient, risking vapor escape.

Step 2: Reagent Preparation

  • Action: Tare your analytical balance inside the fume hood. Carefully weigh the 3-cyclohexyl-1,1-diethylurea (MW: 198.31 g/mol )[2].

  • Causality: Performing this inside the hood prevents the aerosolization of the powder into the general lab atmosphere, directly mitigating the H332 inhalation hazard[3].

Step 3: Solvent Dissolution & Assembly

  • Action: Transfer the powder to a heavy-walled reaction vessel. Add DMSO and the target amine (e.g., n-propylamine). Seal the vessel securely with a PTFE-lined cap.

  • Self-Validation: Invert the sealed, unheated vessel gently to check for micro-leaks. A leak at room temperature will become a catastrophic vapor release at 120°C.

Step 4: Thermal Processing

  • Action: Submerge the vessel in a pre-heated oil bath at 120°C for 12 hours[1].

  • Causality: This elevated temperature provides the activation energy required for the dynamic decrosslinking of the urea bonds[1]. The vessel must remain sealed to contain the toxic, volatile amines and urea derivatives.

Step 5: Quenching & Recovery

  • Action: Remove the vessel from the heat and allow it to cool to ambient temperature (approx. 20°C) before opening.

  • Self-Validation: Touch the exterior of the flask with a gloved hand. If it is warm to the touch, do not open it. Opening a hot vessel will release a concentrated plume of toxic vapor, bypassing your PPE and engineering controls.

Handling_Logic Start 3-Cyclohexyl-1,1-diethylurea Handling Protocol Hazard Hazard Identification (H302, H312, H332) Start->Hazard Solid Dry Powder Weighing Req: N95 Mask + Nitrile Hazard->Solid Solid State Liquid DMSO Solution Prep Req: Butyl Gloves + Hood Hazard->Liquid Dissolved State Reaction Thermal HUB Exchange (120°C Sealed Vessel) Solid->Reaction Liquid->Reaction Waste Hazardous Waste Segregation Reaction->Waste

Logic tree for handling 3-Cyclohexyl-1,1-diethylurea based on physical state.

Spill Response & Disposal Plan

A rapid, methodical response to spills prevents localized contamination from becoming a laboratory-wide exposure event.

Solid Powder Spills:

  • Do NOT dry sweep. Dry sweeping aerosolizes the powder, instantly creating an inhalation hazard (H332)[3].

  • Lightly mist the spill area with distilled water to bind the powder, or cover it with damp absorbent pads.

  • Use spark-proof tools to scoop the damp material into a dedicated, sealable hazardous waste container.

Liquid Spills (Dissolved in Solvent):

  • If the spill involves heated DMSO, evacuate the immediate area until the vapors dissipate and the liquid cools.

  • Don butyl rubber gloves. Nitrile will degrade rapidly upon contact with DMSO.

  • Pour a universal chemical absorbent (e.g., vermiculite or diatomaceous earth) over the spill from the perimeter inward to prevent spreading.

  • Collect the saturated absorbent and place it in a sealed container.

Waste Disposal: All materials contaminated with 3-Cyclohexyl-1,1-diethylurea must be categorized as Hazardous Toxic Organic Waste . Never flush solutions down the drain. Label all containers clearly with the CAS number (57883-78-0)[2] and the GHS hazard codes (H302, H312, H332)[3] for processing by an accredited hazardous waste contractor.

References

  • PubChem - 3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720.
  • NextSDS - 3-CYCLOHEXYL-1,1-DIETHYLUREA — Chemical Substance Information.
  • ResearchGate - Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks.

Sources

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